Agomelatine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVMEXOLMFNQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Agomelatine Hydrochloride on MT1/MT2 Receptors
This technical guide provides a comprehensive overview of the molecular interactions and signaling cascades initiated by agomelatine hydrochloride at the melatonin MT1 and MT2 receptors. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields.
Introduction
Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[1][2] This dual mechanism is believed to contribute to its therapeutic efficacy in major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the prefrontal cortex.[3][4] This guide focuses specifically on the interaction of agomelatine with the MT1 and MT2 receptors, detailing its binding affinity, the experimental methods used to characterize this interaction, and the subsequent intracellular signaling pathways.
Quantitative Data: Binding Affinity of Agomelatine
Agomelatine exhibits a high affinity for both human MT1 and MT2 receptors, comparable to the endogenous ligand, melatonin. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
| Receptor | Ligand | Inhibition Constant (Ki) | Reference |
| MT1 | Agomelatine | 0.1 nM | [5] |
| MT2 | Agomelatine | 0.12 nM | [5] |
| 5-HT2C | Agomelatine | 631 nM | [5] |
As the data indicates, agomelatine's affinity for MT1 and MT2 receptors is over 6,000-fold higher than its affinity for the 5-HT2C receptor, highlighting its potent melatonergic activity.[5]
Experimental Protocols
The characterization of agomelatine's interaction with MT1 and MT2 receptors involves a combination of binding and functional assays.
This assay is used to determine the binding affinity (Ki) of agomelatine for MT1 and MT2 receptors.
-
Objective: To quantify the affinity of a test compound (agomelatine) by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Materials:
-
Cell membranes expressing recombinant human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
-
-
Methodology:
-
Preparation: A suspension of cell membranes expressing either MT1 or MT2 receptors is prepared in the binding buffer.
-
Incubation: The membrane suspension is incubated with a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled test compound (agomelatine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of agomelatine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional assays are employed to determine the efficacy of agomelatine as an agonist at MT1 and MT2 receptors.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the MT1/MT2 receptors.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated G-proteins.
-
Methodology: Cell membranes expressing MT1 or MT2 receptors are incubated with agomelatine and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified, providing a measure of G-protein activation and, consequently, receptor agonism.[2]
-
-
cAMP Assay: This assay measures the downstream effect of G-protein activation on the production of cyclic AMP (cAMP).
-
Principle: MT1 and MT2 receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][6]
-
Methodology: Cells expressing MT1 or MT2 receptors are first stimulated with forskolin (an activator of adenylyl cyclase) to increase basal cAMP levels. The cells are then treated with agomelatine, and the change in cAMP concentration is measured, typically using techniques like ELISA or FRET-based biosensors. A decrease in cAMP levels indicates an agonistic effect at the Gi-coupled receptors.[2]
-
-
ERK1/2 Phosphorylation Assay: This assay assesses the activation of downstream signaling cascades.
-
Principle: Activation of MT1 and MT2 receptors can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are involved in cell survival and neuroplasticity.[7][8]
-
Methodology: Cells expressing the receptors are treated with agomelatine for a specific duration. Cell lysates are then prepared, and the levels of phosphorylated ERK1/2 (p-ERK1/2) are measured using Western blotting or ELISA with antibodies specific for the phosphorylated form of the protein. An increase in p-ERK1/2 levels indicates receptor activation.[7]
-
Signaling Pathways and Visualizations
The interaction of agomelatine with MT1 and MT2 receptors triggers specific intracellular signaling cascades.
Upon binding of agomelatine to MT1 or MT2 receptors, the associated heterotrimeric Gi protein is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[2] This is a key mechanism through which melatonin and its agonists exert their cellular effects.
Caption: Agomelatine binding to MT1/MT2 receptors activates Gi proteins, inhibiting cAMP production.
The activation of MT1 and MT2 receptors by agomelatine can also lead to the phosphorylation of ERK1/2, a key step in the mitogen-activated protein kinase (MAPK) signaling cascade.[7] This pathway is implicated in neurogenesis and cell survival, which may contribute to the antidepressant effects of agomelatine.[7][9]
Caption: Agomelatine-induced MT1/MT2 activation leads to ERK1/2 phosphorylation.
The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of a compound like agomelatine.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a high-affinity agonist for both MT1 and MT2 melatonin receptors. Its mechanism of action at these receptors involves the activation of Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, agomelatine can modulate downstream signaling pathways such as the MAPK/ERK cascade, which are crucial for neuroplasticity and cellular resilience. The synergistic action of its melatonergic agonism and 5-HT2C antagonism underpins its unique antidepressant profile. A thorough understanding of these molecular mechanisms, facilitated by the experimental protocols detailed herein, is essential for the ongoing research and development of novel chronobiotic and antidepressant therapies.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agomelatine: a novel mechanism of antidepressant action involving the melatonergic and the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agomelatine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Time-dependent activation of MAPK/Erk1/2 and Akt/GSK3 cascades: modulation by agomelatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melatonergic Receptors (Mt1/Mt2) as a Potential Additional Target of Novel Drugs for Depression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Crystallization of Agomelatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystallization methods for agomelatine hydrochloride, a novel antidepressant. The document details various synthetic routes with quantitative data, experimental protocols for crystallization of polymorphs and co-crystals, and an exploration of its unique mechanism of action through signaling pathway diagrams.
Synthesis of Agomelatine
Several synthetic routes for agomelatine have been developed, starting from various commercially available materials. The following sections detail two prominent methods with compiled quantitative data for key reaction steps.
Synthesis from 7-Methoxy-1-tetralone
A common and efficient route to agomelatine begins with 7-methoxy-1-tetralone. This multi-step synthesis involves a Knoevenagel condensation, followed by reduction, aromatization, and final amidation.[1]
Table 1: Quantitative Data for Agomelatine Synthesis from 7-Methoxy-1-tetralone
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Knoevenagel Condensation | Malononitrile, Ammonium Acetate, Acetic Acid, Toluene | Reflux | 17 | - |
| 2 | Aromatization & Nitrile Reduction | DDQ, Toluene | 15 | 12 | - |
| 3 | Amine Formation | Lithium Aluminium Hydride, THF | 0 - 60 | 5 - 24 | - |
| 4 | Acetylation | Acetyl Chloride, Triethylamine/Pyridine, Dichloromethane | 0 - 25 | 1 - 5 | 83 |
Experimental Protocol: Synthesis via 7-Methoxy-1-tetralone
A detailed experimental protocol for the final acetylation step is as follows[2]:
-
Dissolve (7-methoxy-1-naphthyl)ethanamine (10.0g, 49.7 mmol) in dichloromethane (100 ml).
-
Cool the solution in an ice bath and add pyridine (7.9g, 99.4 mmol).
-
Slowly add acetyl chloride (5.86g, 74.6 mmol) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Add 50 ml of saturated sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from isopropanol to yield agomelatine (83% yield).[2]
A variant of this synthesis starting from ethyl-2(7-methoxy naphthalen-1-yl) acetate involves reduction with LiAlH4, mesylation, substitution with sodium azide, and subsequent reduction and acetylation, with an overall yield of 63%.
Synthesis from 2-Naphthol
An alternative, scalable synthesis starts from the readily available and inexpensive 2-naphthol. This linear synthesis involves Friedel-Crafts acylation as a key step.[3]
Table 2: Quantitative Data for Agomelatine Synthesis from 2-Naphthol
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylation of 2-Naphthol | Acetic Anhydride, Acetone | 55 | 2 | 92 |
| 2 | Friedel-Crafts Acylation | Chloroacetyl Chloride, AlCl₃, DCM | -10 | - | 55 |
| 3 | Reduction of Keto Intermediate | Triethylsilane, TiCl₄, DCM | 0 | - | - |
| 4 | Methylation | Dimethyl Sulfate, K₂CO₃, Methanol | 25 | - | - |
| 5 | Nucleophilic Displacement | Sodium Diformylamide, TBAI, DMSO | 85 | - | 76 |
| 6 | Hydrolysis & Acetylation | HCl, Acetic Anhydride | 60 | 4 | 85 |
Experimental Workflow: Synthesis from 2-Naphthol
Caption: Synthetic workflow for agomelatine starting from 2-Naphthol.
Crystallization of this compound
Agomelatine exists in several polymorphic forms, and the control of its crystalline state is crucial for its pharmaceutical properties. Additionally, the formation of co-crystals has been explored to modify its physicochemical characteristics.
Polymorphic Forms
Different crystalline forms of agomelatine (I, II, III, IV, V, VI, and X) have been identified.[4] The stable crystalline form I can be transformed into form II under certain conditions like grinding, pressure, and heat.[4][5]
Table 3: Methods for Obtaining Different Agomelatine Polymorphs and Solvates
| Crystalline Form | Method | Solvents/Conditions | Reference |
| Form VI | Anti-solvent Crystallization | Dissolved in acetic acid, precipitated in water (0-25°C) | US8614251B2 |
| X-form | Evaporation | Isopropyl ether, heated until dissolved, then evaporated | CN101955440B |
| Ethylene Glycol Solvate | Melting and Cooling | Mixed with ethylene glycol (1:2 to 1:5 ratio), heated to 100-130°C, then cooled | CN101870662A |
| Acetic Acid Solvate | Anti-solvent Crystallization | Dissolved in acetic acid, added to an anti-solvent | CN101870662A |
Experimental Protocol: Preparation of Agomelatine Form VI
-
Dissolve 1 g of agomelatine in 4 ml of acetic acid with stirring.
-
Slowly add the solution dropwise to 80 ml of water maintained at 0°C with continuous stirring.
-
Continue stirring the mixture at 0°C for 3.5 hours to facilitate precipitation.
-
Filter the resulting solid.
-
Wash the solid with two 8 ml portions of water.
-
Dry the solid at 55°C to obtain crystalline form VI.
Co-crystals
The formation of co-crystals with various organic acids has been shown to improve the dissolution rate of agomelatine.
Table 4: Co-crystallization of Agomelatine with Organic Acids
| Co-former | Molar Ratio (Agomelatine:Co-former) | Method | Solvents | Reference |
| Citric Acid | 1:1 | Solution Crystallization | Methanol, Benzonitrile | US8710101B2 |
| Maleic Acid | 1:1 | Solvent-assisted Grinding | Ethanol | EP2551257A1 |
| Resorcinol | 1:1 | Anti-solvent Crystallization | - | EP3162792A1 |
| Hydroquinone | 1:1 | Anti-solvent Crystallization | - | EP3162792A1 |
| Urea | 1:1 | Solution Crystallization | - | Improving the Solubility of Agomelatine via Cocrystals |
| Glycolic Acid | 1:1 | Solution Crystallization | - | Improving the Solubility of Agomelatine via Cocrystals |
Experimental Protocol: Preparation of Agomelatine-Citric Acid (1:1) Co-crystal
-
Introduce 3 g of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide and 2.6 g of citric acid into a 100-ml flask.
-
Add 30 ml of methanol and stir the solution for 20 hours at ambient temperature.
-
Evaporate the solvent to dryness to obtain a white gum.
-
Take up the gum in 30 ml of benzonitrile, added in 3 ml portions.
-
Stir the resulting suspension until the conversion of the gum into crystals is complete.[6]
-
Filter and dry the obtained co-crystals.
Mechanism of Action: Signaling Pathways
Agomelatine's antidepressant effects are attributed to its unique synergistic action as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at serotonin (5-HT2C) receptors.[7]
Melatonergic (MT1/MT2) Agonism
Activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), initiates several downstream signaling cascades. These pathways involve the regulation of adenylyl cyclase and phospholipase C, ultimately influencing neuronal activity and plasticity.[7][8]
Caption: Agonistic signaling pathway of agomelatine at MT1/MT2 receptors.
Serotonergic (5-HT2C) Antagonism
By blocking 5-HT2C receptors, agomelatine disinhibits the release of dopamine and norepinephrine, particularly in the prefrontal cortex. This action is thought to contribute significantly to its antidepressant and anxiolytic effects.[9][10][11]
Caption: Antagonistic signaling pathway of agomelatine at 5-HT2C receptors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103690499B - Stable crystalline form I agomelatine tablets and preparation method thereof - Google Patents [patents.google.com]
- 5. Pharmaceutical formulations comprising agomelatine in the form of agomelatine co-crystal with an organic acid - Patent 2810647 [data.epo.org]
- 6. US8710101B2 - Co-crystals of agomelatine, a process for there preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
Preclinical Pharmacological Profile of Agomelatine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine hydrochloride is an antidepressant with a novel mechanism of action, distinguishing it from traditional monoaminergic antidepressants. Its unique pharmacological profile, characterized by a synergistic interaction with both melatonergic and serotonergic systems, has been the subject of extensive preclinical investigation. This technical guide provides a comprehensive overview of the preclinical pharmacological data for agomelatine, detailing its receptor binding affinity, signaling pathways, and effects in established animal models of depression and anxiety. All quantitative data are summarized in structured tables for clarity, and key experimental protocols are described to facilitate replication and further research. Visualizations of signaling pathways and experimental workflows are provided using Graphviz to offer a clear graphical representation of the underlying mechanisms and procedures.
Mechanism of Action
Agomelatine's primary mechanism of action is the combination of its agonist activity at melatonergic (MT1 and MT2) receptors and its antagonist activity at the serotonin 5-HT2C receptor.[1][2][3][4] This dual action is believed to be responsible for its antidepressant and anxiolytic effects, as well as its ability to resynchronize circadian rhythms, which are often dysregulated in depressive disorders.[4][5]
Melatonergic (MT1/MT2) Receptor Agonism
Agomelatine is a potent agonist at both the MT1 and MT2 melatonin receptors.[1][3] These G-protein coupled receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's central circadian pacemaker.[6] Agonism at these receptors is thought to contribute to the regulation of the sleep-wake cycle and the normalization of circadian rhythms.[5]
Serotonin (5-HT2C) Receptor Antagonism
In addition to its melatonergic activity, agomelatine acts as a neutral antagonist at the 5-HT2C receptor.[1] 5-HT2C receptors are expressed in various brain regions, including the prefrontal cortex, hippocampus, and amygdala, and are involved in the regulation of mood, anxiety, and dopamine and norepinephrine release. By blocking these receptors, agomelatine is thought to disinhibit dopaminergic and noradrenergic pathways in the frontal cortex.[7][8]
Receptor Binding and Functional Activity
The affinity of agomelatine for its primary targets has been quantified in numerous in vitro studies. The following tables summarize the binding affinities (pKi) and functional potencies (pA2/pKB) of agomelatine at human recombinant receptors.
Table 1: Agomelatine Receptor Binding Affinities (pKi)
| Receptor | pKi | Reference |
| Melatonin MT1 | 7.96 - 9.0 | [1][9] |
| Melatonin MT2 | 7.86 - 8.92 | [1][9] |
| Serotonin 5-HT2C | 6.2 - 6.64 | [1][8][9] |
| Serotonin 5-HT2B | 6.6 | [1][8] |
| Serotonin 5-HT2A | < 5.3 | [8] |
| Serotonin 5-HT1A | < 5.2 | [8] |
Table 2: Agomelatine Functional Activity (pA2/pKB)
| Receptor | Functional Assay | Potency (pA2/pKB) | Reference |
| 5-HT2C | Gq/11 activation (antibody capture/scintillation proximity) | 6.0 | [8] |
| 5-HT2C | Gi3 activation (antibody capture/scintillation proximity) | 6.1 | [8] |
| 5-HT2C | Phospholipase C activation ([3H]phosphatidylinositol depletion) | 6.1 | [7][8] |
| 5-HT2B | Phospholipase C activation ([3H]phosphatidylinositol depletion) | 6.6 | [7][8] |
Signaling Pathways
The interaction of agomelatine with its target receptors initiates intracellular signaling cascades that are believed to mediate its therapeutic effects.
MT1/MT2 Receptor Signaling
Activation of MT1 and MT2 receptors by agomelatine leads to the inhibition of adenylyl cyclase via the Gi alpha subunit of the G-protein complex. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
5-HT2C Receptor Signaling
As a neutral antagonist, agomelatine blocks the constitutive activity and serotonin-induced activation of 5-HT2C receptors. These receptors are coupled to both Gq/11 and Gi proteins. Blockade of Gq/11 signaling inhibits the activation of phospholipase C (PLC), while blockade of Gi signaling prevents the inhibition of adenylyl cyclase and can modulate other downstream pathways like the PKA-ASK1 cascade.[7][10]
In Vivo Preclinical Models
Agomelatine has demonstrated efficacy in a variety of well-validated animal models of depression and anxiety.
Antidepressant-like Activity
Table 3: Agomelatine in Animal Models of Depression
| Model | Species | Strain | Dose Range (mg/kg) | Route | Key Finding | Reference |
| Forced Swim Test | Rat | Wistar | 10-40 | p.o. | Decreased immobility time | [11] |
| Forced Swim Test | Mouse | Swiss | 4-32 | i.p. | Decreased immobility time (repeated dosing) | [1][11] |
| Chronic Mild Stress | Rat | Wistar | 10-50 | i.p. | Reversed anhedonia-like behavior | |
| Learned Helplessness | Rat | Sprague-Dawley | 10-40 | i.p. | Reduced number of escape failures | |
| Olfactory Bulbectomy | Rat | Sprague-Dawley | 10-50 | i.p. | Reversed hyperactivity | [10] |
Anxiolytic-like Activity
Table 4: Agomelatine in Animal Models of Anxiety
| Model | Species | Strain | Dose Range (mg/kg) | Route | Key Finding | Reference |
| Elevated Plus Maze | Mouse | C57BL/6J | 50 | i.p. | Increased time in open arms | [12] |
| Elevated Plus Maze | Rat | Wistar | 40 | i.p. | Increased open arm entries and time | |
| Social Interaction Test | Rat | Sprague-Dawley | 40 | i.p. | Increased social interaction time | |
| Vogel Conflict Test | Rat | Wistar | 10-40 | i.p. | Increased punished licking |
Experimental Protocols
Receptor Binding Assays
A representative workflow for determining the binding affinity of agomelatine is outlined below.
Protocol Details:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human MT1, MT2, or 5-HT2C receptor.
-
Radioligands:
-
MT1/MT2: [¹²⁵I]2-iodomelatonin
-
5-HT2C: [³H]mesulergine
-
-
Incubation: Receptor membranes are incubated with a fixed concentration of radioligand and a range of concentrations of agomelatine in a suitable buffer (e.g., Tris-HCl with cofactors) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of agomelatine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant drugs.
Protocol Details:
-
Apparatus: A glass cylinder (for rats: ~35 cm height, 24 cm diameter; for mice: ~25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.[11]
-
Animals: Male Wistar rats or Swiss mice are commonly used.[11]
-
Procedure:
-
Animals are administered agomelatine (e.g., 10-40 mg/kg, p.o. for rats; 4-32 mg/kg, i.p. for mice) or vehicle (e.g., 1% hydroxy-ethyl-cellulose) typically 30-60 minutes before the test.[11][13]
-
Each animal is individually placed in the cylinder for a 5-minute (rats) or 6-minute (mice) session.[11]
-
The session is video-recorded for later analysis.
-
-
Data Analysis: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water. For mice, scoring is typically done during the last 4 minutes of the 6-minute test.[11] A significant decrease in immobility time in the agomelatine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.
Protocol Details:
-
Apparatus: A plus-shaped maze, typically elevated above the floor, with two opposing open arms and two opposing closed arms (e.g., for mice, arms are 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms).[12][14]
-
Animals: Male C57BL/6J mice or Wistar rats are frequently used.[12]
-
Procedure:
-
Data Analysis: The primary measures of anxiolytic-like activity are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the agomelatine-treated group compared to the vehicle group suggests an anxiolytic effect.
Conclusion
The preclinical pharmacological profile of this compound is well-characterized, demonstrating a unique dual mechanism of action as an MT1/MT2 receptor agonist and a 5-HT2C receptor antagonist. This profile translates into consistent antidepressant- and anxiolytic-like effects in a range of validated animal models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of neuropsychopharmacology. The synergistic nature of its pharmacology presents a compelling rationale for its clinical efficacy and warrants further investigation into its full therapeutic potential.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcbms.org [jcbms.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. mdpi.com [mdpi.com]
- 7. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
- 9. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agomelatine rescues lipopolysaccharide-induced neural injury and depression-like behaviors via suppression of the Gαi-2-PKA-ASK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antidepressant action of agomelatine (S 20098) in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medmaxpub.com [medmaxpub.com]
Agomelatine Hydrochloride and Circadian Rhythm Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agomelatine hydrochloride, a novel antidepressant, exerts its therapeutic effects through a unique mechanism of action involving the regulation of circadian rhythms. This technical guide provides an in-depth overview of the core pharmacology of agomelatine, focusing on its role as a potent agonist at melatonin MT1 and MT2 receptors and a neutral antagonist at serotonin 5-HT2C receptors. This dual action synergistically contributes to the resynchronization of disrupted circadian rhythms, a key pathophysiological component of major depressive disorder. This document details the pharmacodynamic and pharmacokinetic properties of agomelatine, summarizes key preclinical and clinical findings in structured tables, provides detailed experimental protocols for seminal studies, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and further explore the therapeutic potential of targeting the circadian system in neuropsychiatric disorders.
Introduction
Disruptions in circadian rhythms are increasingly recognized as a fundamental aspect of the pathophysiology of major depressive disorder (MDD)[1]. These disruptions manifest as altered sleep-wake cycles, hormonal secretion patterns, and core body temperature rhythms[1]. This compound represents a significant advancement in antidepressant therapy by directly targeting the core of the circadian system, the suprachiasmatic nucleus (SCN) of the hypothalamus[2][3]. Its unique pharmacological profile as a melatonergic agonist and a 5-HT2C antagonist offers a novel approach to treating MDD by restoring circadian rhythmicity[4][5].
Pharmacological Profile
Mechanism of Action
Agomelatine's primary mechanism of action is the synergistic interplay between its potent agonism at melatonin MT1 and MT2 receptors and its antagonism of serotonin 5-HT2C receptors[4][5][6].
-
Melatonergic Agonism (MT1/MT2 Receptors): Agomelatine is a potent agonist at both MT1 and MT2 receptors, which are highly concentrated in the SCN, the master circadian pacemaker[2]. Activation of these G protein-coupled receptors by agomelatine mimics the natural effects of melatonin, promoting the synchronization of the internal biological clock with the external light-dark cycle[7]. This action is crucial for phase-shifting circadian rhythms and improving sleep architecture[1][8][9].
-
Serotonergic Antagonism (5-HT2C Receptors): Agomelatine acts as a neutral antagonist at 5-HT2C receptors[4][10]. The blockade of these receptors, which are also present in the SCN and other brain regions involved in mood regulation, leads to an increase in the release of norepinephrine and dopamine in the frontal cortex[11]. This neurochemical effect is believed to contribute significantly to its antidepressant and anxiolytic properties[6]. The 5-HT2C antagonism also plays a role in the regulation of sleep and circadian rhythms, complementing the effects of melatonergic agonism[10].
Pharmacokinetics
Agomelatine is rapidly absorbed after oral administration, though it has low bioavailability due to extensive first-pass metabolism primarily by CYP1A2 and to a lesser extent by CYP2C9[7][11][12]. Its elimination half-life is short, typically between 1 to 2 hours[12].
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the binding affinities and functional activity of agomelatine at its primary targets.
| Receptor | Agomelatine Affinity (Ki) | Cell Line | Reference |
| Human MT1 | ~0.1 nM | CHO | [6] |
| Human MT2 | ~0.1 nM | CHO | [6] |
| Human 5-HT2C | ~631 nM (pKi = 6.2) | Cloned, human | [12] |
| Porcine 5-HT2C | pKi = 6.4 | Native |
Table 1: Receptor Binding Affinities of Agomelatine
| Parameter | Value | Experimental Model | Reference |
| SCN Firing Rate Suppression (IC50) | 0.14 mM | In vitro rat SCN slices | [13] |
| Melatonin SCN Firing Rate Suppression (IC50) | 1.59 mM | In vitro rat SCN slices | [13] |
| S32006 (5-HT2C antagonist) SCN Firing Rate Suppression (IC50) | 0.05 mM | In vitro rat SCN slices | [13] |
Table 2: Functional Activity of Agomelatine on SCN Neurons
Role in Circadian Rhythm Regulation
Agomelatine's ability to regulate circadian rhythms is central to its therapeutic efficacy. It has been shown to:
-
Resynchronize Circadian Rhythms: In animal models of delayed sleep phase syndrome and other circadian disruptions, agomelatine effectively resynchronizes the sleep-wake cycle[11][12]. This chronobiotic effect is mediated through its direct action on the SCN[13].
-
Phase-Advance Rhythms: In both healthy volunteers and depressed patients, agomelatine induces a phase advance of sleep, a decline in body temperature, and the onset of melatonin secretion[6][11].
-
Modulate Clock Gene Expression: Agomelatine has been shown to influence the expression of core clock genes, such as Per1 and Per2, in the SCN and other brain regions. In animal models of stress, agomelatine normalizes the dysregulated expression of these genes[6][14].
Signaling Pathways
The interaction of agomelatine with MT1/MT2 and 5-HT2C receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity and gene expression in the SCN.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of agomelatine's effects on circadian rhythm regulation.
Receptor Binding Assays
Objective: To determine the binding affinity of agomelatine for melatonin (MT1/MT2) and serotonin (5-HT2C) receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant MT1 or MT2 receptors, and Human Embryonic Kidney (HEK293) cells expressing human 5-HT2C receptors are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the cell membranes. The pellet is resuspended in the assay buffer.
-
Radioligand Binding:
-
MT1/MT2 Assay: Membranes are incubated with a specific radioligand, such as 2-[¹²⁵I]-iodomelatonin, in the presence of varying concentrations of agomelatine.
-
5-HT2C Assay: Membranes are incubated with a specific radioligand, such as [³H]-mesulergine, in the presence of varying concentrations of agomelatine.
-
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The inhibition constant (Ki) is calculated from the IC50 value (concentration of agomelatine that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of agomelatine on extracellular levels of dopamine and norepinephrine in the frontal cortex of freely moving rats.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of agomelatine (e.g., intraperitoneal injection).
-
Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.
Polysomnography (PSG) in Clinical Trials
Objective: To objectively assess the effects of agomelatine on sleep architecture in patients with major depressive disorder.
Methodology:
-
Participant Recruitment: Patients meeting the diagnostic criteria for MDD are recruited. An adaptation night in the sleep laboratory is conducted to acclimate participants to the environment.
-
Electrode Placement: Standard PSG recordings are obtained, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to monitor brain activity, eye movements, and muscle tone, respectively.
-
Data Acquisition: Sleep is recorded for at least 8 hours during the baseline night and at specified time points during agomelatine treatment (e.g., after 1, 2, and 6 weeks).
-
Sleep Scoring: The recorded data is visually scored in 30-second epochs according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual) to determine sleep stages (N1, N2, N3, REM), sleep latency, wake after sleep onset (WASO), and sleep efficiency.
-
Data Analysis: Changes in sleep parameters from baseline are compared across treatment visits to evaluate the effects of agomelatine.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows of key experimental procedures and the logical relationships in the investigation of agomelatine's effects.
Conclusion
This compound's unique dual mechanism of action, combining melatonergic agonism and 5-HT2C antagonism, provides a novel and effective strategy for the treatment of major depressive disorder by targeting the underlying circadian dysregulation. The data presented in this technical guide highlight the robust preclinical and clinical evidence supporting its role in resynchronizing circadian rhythms, improving sleep, and alleviating depressive symptoms. The detailed experimental protocols and pathway visualizations offer a valuable resource for the scientific community to further investigate and build upon the understanding of this innovative therapeutic agent. Future research should continue to explore the full potential of chronobiotic agents in the management of mood disorders and other conditions with a circadian component.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Agomelatine rescues lipopolysaccharide-induced neural injury and depression-like behaviors via suppression of the Gαi-2-PKA-ASK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological and morphological heterogeneity of neurons in slices of rat suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in Per2, Bcl2 gene expression, and oxidative status in aged rats liver after light pulse at night - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. melatonin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. The long-term abnormalities in circadian expression of Period 1 and Period 2 genes in response to stress is normalized by agomelatine administered immediately after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
The Neuroprotective Potential of Agomelatine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine hydrochloride, a structural analog of melatonin, is an atypical antidepressant with a unique pharmacological profile. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonergic 5-HT2C receptor.[1][2] This dual mechanism of action not only contributes to its antidepressant and anxiolytic effects by resynchronizing circadian rhythms and increasing prefrontal dopamine and norepinephrine levels but also underpins its significant neuroprotective properties.[2][3] Emerging evidence from a range of preclinical and clinical studies suggests that agomelatine may offer therapeutic benefits in various neurodegenerative and neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of agomelatine, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Mechanism of Action: A Multi-Targeted Approach to Neuroprotection
Agomelatine's neuroprotective effects are not attributed to a single mechanism but rather to a synergistic interplay of its actions on multiple cellular pathways. The primary mechanisms include the modulation of neurotrophic factors, reduction of oxidative stress and neuroinflammation, and regulation of apoptotic pathways.
Upregulation of Neurotrophic Factors
A substantial body of evidence points to agomelatine's ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, differentiation, and synaptic plasticity.[4][5] Agonism of MT1/MT2 receptors and antagonism of 5-HT2C receptors are both implicated in this effect.[4][6] The downstream signaling cascades activated by BDNF, including the ERK/AKT/GSK3β pathway, are crucial for mediating these neuroprotective effects.[6]
Antioxidant and Anti-inflammatory Properties
Agomelatine has demonstrated significant antioxidant properties, protecting against oxidative damage implicated in the pathogenesis of many neurodegenerative diseases.[7][8] It has been shown to increase the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) through the activation of the Nrf2 pathway.[7][9] Furthermore, agomelatine exhibits anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the TLR4/NLRP3 inflammasome, and reducing the activation of microglia.[9]
Anti-Apoptotic Effects
In models of neuronal injury, agomelatine has been shown to exert anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade.[7] This includes decreasing the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of anti-apoptotic proteins such as Bcl-XL.[7]
Key Signaling Pathways
The neuroprotective effects of agomelatine are mediated by a complex network of intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the primary cascades involved.
Preclinical Evidence in Neurodegenerative and Neurological Disorders
The neuroprotective effects of agomelatine have been investigated in a variety of animal models of neurological and neurodegenerative diseases. The following sections summarize the key findings and experimental protocols.
Alzheimer's Disease (AD)
In animal models of AD, agomelatine has been shown to improve cognitive deficits, reduce amyloid-β (Aβ) plaque deposition, decrease tau hyperphosphorylation, and attenuate neuroinflammation.[10][11]
Table 1: Quantitative Effects of Agomelatine in AD Models
| Model | Treatment | Outcome Measure | Result | Reference |
| APP/PS1 Mice | 50 mg/kg/day agomelatine (i.p.) for 30 days | Spatial memory (Morris Water Maze) | Attenuated spatial memory deficit | [10] |
| APP/PS1 Mice | 50 mg/kg/day agomelatine (i.p.) for 30 days | Hippocampal Aβ deposition | Inhibited Aβ deposition | [10] |
| APP/PS1 Mice | 50 mg/kg/day agomelatine (i.p.) for 30 days | Tau phosphorylation | Inhibited tau protein phosphorylation | [10] |
| Aβ-induced AD-like Rat Model | 1 mg/kg/day agomelatine via osmotic pumps for 30 days | Learning and memory (Morris Water Maze) | Ameliorated impairments | [12] |
| Aβ-induced AD-like Rat Model | 1 mg/kg/day agomelatine via osmotic pumps for 30 days | Hippocampal DCX expression (neurogenesis marker) | Elevated DCX expression | [12] |
| Transgenic Rat Model of AD (TgF344-AD) | Chronic agomelatine treatment | Hippocampal-dependent spatial memory (in females) | Preserved spatial memory and learning | [13] |
| Transgenic Rat Model of AD (TgF344-AD) | Chronic agomelatine treatment | Hippocampal microglial activation (in females) | Restored to a homeostatic state | [13] |
| Transgenic Rat Model of AD (TgF344-AD) | Chronic agomelatine treatment | Tau hyperphosphorylation (in females) | Decreased hyperphosphorylation of tau | [13] |
Experimental Protocol: APP/PS1 Mouse Model of AD
Ischemic Stroke
In animal models of ischemic stroke, agomelatine has been shown to reduce infarct volume, improve neurological deficits, and protect against blood-brain barrier (BBB) damage.[7][14]
Table 2: Quantitative Effects of Agomelatine in Stroke Models
| Model | Treatment | Outcome Measure | Result | Reference |
| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Infarct volume | Significantly decreased | [7] |
| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Apoptotic neuronal cells (TUNEL staining) | Decreased | [7] |
| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Bax and cleaved caspase-3 levels | Decreased | [7] |
| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Bcl-XL levels | Increased | [7] |
| MCAO Rat Model | 20, 40, 80 mg/kg agomelatine (i.p.) 1h before MCAO | Nrf2 and HO-1 expression | Markedly increased | [7] |
| MCAO Mouse Model | Agomelatine treatment | BBB permeability (Evans blue staining) | Repaired MCAO-induced BBB injury | [14] |
| MCAO Mouse Model | Agomelatine treatment | Macrophage infiltration into brain tissue | Inhibited | [14] |
| tMCAO Mouse Model | Agomelatine treatment | White matter integrity and neurological functions (28 days) | Improved | [15] |
| tMCAO Mouse Model | Agomelatine treatment | OPC differentiation and myelination | Promoted | [15] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
Parkinson's Disease (PD)
The evidence for agomelatine's neuroprotective effects in Parkinson's disease models is mixed. While some studies suggest a protective effect on striatal neurons, others have reported a worsening of motor function and neuron loss.[16][17]
Table 3: Quantitative Effects of Agomelatine in PD Models
| Model | Treatment | Outcome Measure | Result | Reference |
| 6-OHDA Rat Model | 5 and 20 mg/kg/day agomelatine for 15 days | Motor coordination and skills (sticky band, open-field, cylinder tests) | Prevented progression of experimental PD | [16] |
| 6-OHDA Rat Model | 5 and 20 mg/kg/day agomelatine for 15 days | Dopaminergic damage (apomorphine-induced rotation test) | Prevented progression of experimental PD | [16] |
| Rotenone-induced Rat Model | 40 mg/kg agomelatine for 18 days | Motor function (rotarod, pole tests) | Worsened motor function | [17] |
| Rotenone-induced Rat Model | 40 mg/kg agomelatine for 18 days | Dopamine-producing neuron count | Aggravated rotenone-induced decrease | [17] |
| Rotenone-induced Rat Model | 40 mg/kg agomelatine for 18 days | Oxidative stress marker (AOPP) | Pronounced increase in levels | [17] |
Clinical Evidence
While the majority of the research on agomelatine's neuroprotective properties comes from preclinical studies, some clinical data in depressed patients suggests a potential for translatable effects.
Table 4: Quantitative Effects of Agomelatine in Clinical Studies
| Population | Treatment | Outcome Measure | Result | Reference |
| 27 Depressed Patients | 25 mg/day agomelatine for 8 weeks | Serum BDNF concentration | Increased after treatment | [4][18] |
| Responders among Depressed Patients | 25 mg/day agomelatine | Serum BDNF levels after 2 weeks | Significant increase | [4][18] |
| Non-responders among Depressed Patients | 25 mg/day agomelatine | Serum BDNF levels after 2 weeks | No difference | [4][18] |
| 24 Patients with Frontotemporal Dementia and Apathy | Agomelatine | Apathy Evaluation Scale-clinician (AES-C) score | Significant improvement compared to melatonin | [19] |
| Depressed Patients with Parkinson's Disease | Mean 25 mg/day agomelatine for 6 months | Motor subscale of Unified Parkinson Disease Rating Scale | Statistically significant improvement | [20] |
Conclusion
This compound exhibits a compelling and multifaceted neuroprotective profile, primarily driven by its unique dual action on melatonergic and serotonergic receptors. Preclinical studies have consistently demonstrated its ability to enhance neurotrophic support, combat oxidative stress and inflammation, and inhibit apoptosis in various models of neurodegenerative and neurological disorders. While the clinical evidence is still emerging, the observed increases in serum BDNF levels in depressed patients and positive effects in specific patient populations are encouraging. The conflicting results in Parkinson's disease models highlight the need for further investigation to understand the context-dependent effects of agomelatine. Overall, the data presented in this technical guide underscores the significant potential of agomelatine as a neuroprotective agent and warrants further research and development to explore its therapeutic applications in a broader range of neurological conditions.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of agomelatine against cerebral ischemia/reperfusion injury through an antiapoptotic pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ischemic stroke and post-stroke depression: the role of agomelatine [explorationpub.com]
- 10. Frontiers | Agomelatine Prevents Amyloid Plaque Deposition, Tau Phosphorylation, and Neuroinflammation in APP/PS1 Mice [frontiersin.org]
- 11. Study Shows Agomelatine Prevents Cognitive Deficits in Alzheimer’s [nad.com]
- 12. Agomelatine Ameliorates Cognitive and Behavioral Deficits in Aβ-Induced Alzheimer’s Disease-like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. Agomelatine prevents macrophage infiltration and brain endothelial cell damage in a stroke mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agomelatine promotes differentiation of oligodendrocyte precursor cells and preserves white matter integrity after cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. behcetuzdergisi.com [behcetuzdergisi.com]
- 17. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 18. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. Agomelatine for Depression in Parkinson Disease: Additional Effect on Sleep and Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Agomelatine Analogs: A Deep Dive into SAR, Signaling, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural activity relationship (SAR) of agomelatine hydrochloride analogs, providing a comprehensive resource for researchers and drug development professionals. Agomelatine, a naphthalenic analog of melatonin, is a clinically used antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[1] Understanding the intricate relationship between the chemical structure of its analogs and their biological activity is paramount for the design of novel, more effective, and safer therapeutic agents.
Core Structural Activity Relationships
The SAR of agomelatine analogs reveals key structural features that govern their affinity and activity at melatonin and serotonin receptors. Modifications to the naphthalenic core, the N-acetyl side chain, and the methoxy group have profound effects on the pharmacological profile of these compounds.
The Naphthalenic Core
The naphthalene ring system is a crucial pharmacophore for high-affinity binding to melatonin receptors. Bioisosteric replacement of the naphthalene nucleus with other bicyclic rings generally leads to a decrease in affinity.[2] However, substitutions on the naphthalene ring can modulate activity and selectivity. For instance, the 7-methoxy group is a critical determinant for high-affinity binding to both MT1 and MT2 receptors.[3] Its removal significantly reduces affinity.
The N-Acetyl Side Chain
The N-acetyl side chain plays a vital role in the interaction with both melatonin and 5-HT2C receptors. Modifications to this chain have been extensively explored to optimize the pharmacological profile.
-
Amide Modifications: Replacement of the acetamide with other amides, such as acrylamide, can maintain or even enhance binding affinity at both melatonin and 5-HT2C receptors.[4]
-
Bioisosteric Replacements: Replacing the amide functionality with bioisosteres like oxathiadiazole-2-oxide, oxadiazole-5(4H)-one, or tetrazole generally results in a decrease in melatoninergic binding affinities, particularly at the MT1 receptor.[5] However, some conformationally restricted analogs, such as those incorporating oxazolidinone or pyrrolidinone moieties, have shown nanomolar affinity towards MT2 receptors, introducing a degree of MT2 selectivity.[5]
Impact of Side-Chain Modifications on Receptor Affinity
Systematic modifications of the side chain have provided valuable insights into the SAR of agomelatine analogs. The following table summarizes the binding affinities of selected analogs at human MT1, MT2, and 5-HT2C receptors.
| Compound | R Group | pKi (hMT1) | pKi (hMT2) | pKi (h5-HT2C) |
| Agomelatine | -COCH3 | 9.55 | 9.77 | 6.48 |
| Analog 1 | -COCH=CH2 | 7.95 | 8.68 | 6.44 |
| Analog 2 | -CO(CH2)2CH3 | 7.96 | 7.86 | 6.64 |
| Analog 3 | -CO-cyclopropyl | 8.24 | 8.45 | 5.87 |
| Analog 4 | -CO-phenyl | 7.55 | 7.82 | 6.09 |
Data compiled from ChemMedChem 2013, 8, 1830-1845.[4]
Signaling Pathways
The therapeutic effects of agomelatine and its analogs are mediated through their modulation of distinct signaling cascades downstream of the MT1, MT2, and 5-HT2C receptors.
Melatonin Receptor Signaling
Agonism at MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), primarily activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB). Additionally, melatonin receptors can signal through Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC).[2][7] Activation of the ERK1/2 signaling cascade has also been reported.[7]
Serotonin 5-HT2C Receptor Signaling
Antagonism of the 5-HT2C receptor by agomelatine analogs blocks the constitutive activity of this receptor and the effects of serotonin. 5-HT2C receptors are coupled to Gq/11 proteins, and their activation leads to the PLC-IP3-DAG cascade and subsequent calcium mobilization.[8] A key consequence of 5-HT2C receptor antagonism in the prefrontal cortex is the disinhibition of dopamine and norepinephrine release, which is believed to contribute significantly to the antidepressant effects.[9][10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of agomelatine analogs.
Synthesis of Agomelatine Analogs
The synthesis of naphthalenic agomelatine analogs typically starts from a substituted naphthalene derivative. A general synthetic route is outlined below.
A common starting material is 7-methoxy-1-tetralone.[11][12] This is reacted with acetonitrile in the presence of a strong base like n-butyllithium to form 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile.[11] Subsequent dehydrogenation, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yields (7-methoxy-1-naphthyl)acetonitrile.[11] The nitrile group is then reduced to a primary amine, for example, using lithium aluminum hydride (LiAlH4), to give 2-(7-methoxy-1-naphthyl)ethylamine.[11] Finally, this key intermediate is acylated with a variety of acyl chlorides or activated carboxylic acids to produce the desired N-acyl agomelatine analogs.[4]
Melatonin Receptor (MT1/MT2) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of agomelatine analogs for human MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors.[13]
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-melatonin or 2-[125I]iodomelatonin.[14][15]
-
Non-specific binding control: 10 µM melatonin.
-
Test compounds (agomelatine analogs) at various concentrations.
-
GF/C glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing either hMT1 or hMT2 receptors and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at 37°C.[13]
-
Filtration: Rapidly filter the incubation mixture through GF/C filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2C Receptor Functional Assay (Calcium Mobilization)
Objective: To determine the functional activity (e.g., antagonist potency) of agomelatine analogs at the human 5-HT2C receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.[4]
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).[16][17]
-
5-HT (serotonin) as the agonist.
-
Test compounds (agomelatine analogs) at various concentrations.
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument.[16][18]
Procedure:
-
Cell Plating: Seed the 5-HT2C receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist test compounds to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. After establishing a baseline fluorescence reading, automatically inject a solution of 5-HT (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Monitor the change in fluorescence intensity over time, which reflects the intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the test compounds on the 5-HT-induced calcium mobilization. Calculate the IC50 values for the antagonists by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The structural activity relationship of agomelatine analogs is a complex and multifaceted field. The naphthalenic core and the N-acetyl side chain are primary determinants of activity, with subtle modifications leading to significant changes in receptor affinity and selectivity. The dual action of these compounds as MT1/MT2 agonists and 5-HT2C antagonists offers a unique therapeutic approach for major depressive disorder. A thorough understanding of the SAR, coupled with detailed knowledge of the underlying signaling pathways and robust experimental protocols, is essential for the rational design of the next generation of melatonergic antidepressants with improved efficacy and safety profiles.
References
- 1. Agomelatine, the first melatonergic antidepressant: discovery, characterization and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and pharmacological evaluation of novel naphthalenic derivatives as selective MT(1) melatoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 7. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 10. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Early-Phase Discovery and Development of Agomelatine Hydrochloride
Introduction
Agomelatine represents a significant departure from traditional monoaminergic antidepressants. Developed by the European pharmaceutical company Servier Laboratories Ltd., it was the first antidepressant designed to target the well-documented disruption of circadian rhythms in major depressive disorder (MDD).[1][2] Its novel mechanism, centered on the melatonergic system, offered a new therapeutic avenue beyond conventional serotonin and norepinephrine reuptake inhibition.[3][4] This technical guide provides a comprehensive overview of the core scientific and clinical journey of agomelatine hydrochloride, from its conceptual discovery through early-phase development, with a focus on its pharmacological profile, preclinical validation, and initial clinical evaluation.
Discovery Strategy and Lead Optimization
The development of agomelatine was founded on two primary principles: targeting the disturbed circadian rhythms inherent in depression and introducing a mechanism of action that extends beyond monoaminergic neurotransmission.[1]
-
Rationale: Strong links exist between abnormal circadian patterns—such as delayed sleep onset, early morning awakening, and daytime fatigue—and the core symptoms of affective disorders.[5][6] These disruptions suggested that modulating the internal biological clock could have therapeutic benefits. Melatonin, a key regulator of these rhythms, was identified as a promising starting point.[2]
-
Lead Compound: Melatonin itself was explored, but the discovery strategy aimed for compounds with improved pharmaceutical properties and a more robust antidepressant effect. Agomelatine, initially designated S20098, emerged from a series of candidate melatonergic compounds.[1]
-
Chemical Structure and Optimization: The chemical structure of agomelatine is closely related to melatonin. A key modification was the replacement of melatonin's indole ring system with a naphthalene bioisostere.[7] This structural change was crucial in defining its unique pharmacological profile, which not only retained potent melatonergic agonism but also introduced a complementary antagonist activity at serotonin 5-HT2C receptors.[7][8]
Pharmacodynamic Profile
Agomelatine's unique therapeutic action stems from its dual activity at two distinct receptor systems. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at the serotonin 5-HT2C receptor.[9][10] This synergistic action is believed to be responsible for its antidepressant and anxiolytic effects.[1][5]
Receptor Binding Affinity
Agomelatine exhibits high affinity for melatonergic receptors and a lower, but significant, affinity for the 5-HT2C receptor. It has negligible affinity for other serotonin receptors, such as 5-HT2A, or other neurotransmitter targets.[7]
| Receptor Target | Binding Affinity (Ki) |
| Melatonin MT1 | 0.1 nM[7] |
| Melatonin MT2 | 0.12 nM[7] |
| Serotonin 5-HT2C | 631 nM[7] |
| Serotonin 5-HT2B | 660 nM[7] |
Signaling Pathways
The dual mechanism of agomelatine converges on downstream pathways that regulate circadian rhythms and enhance monoaminergic neurotransmission in the frontal cortex.
A. Melatonergic (MT1/MT2) Agonism: Agonism at MT1 and MT2 receptors, located prominently in the suprachiasmatic nucleus (SCN) of the hypothalamus, helps to resynchronize disrupted circadian rhythms.[11][12] This action mimics the natural effects of melatonin, promoting the normalization of the sleep-wake cycle, body temperature, and hormone release.[7][12]
B. Serotonergic (5-HT2C) Antagonism: By acting as an antagonist at 5-HT2C receptors, agomelatine blocks the inhibitory influence of serotonin on dopaminergic and noradrenergic pathways in the frontal cortex.[7][12] This disinhibition leads to an increase in the release of dopamine and norepinephrine, neurotransmitters critically involved in mood, motivation, and cognitive function.[6][7]
Preclinical Development and Efficacy Models
Extensive preclinical studies were conducted to validate the antidepressant, anxiolytic, and circadian-regulating properties of agomelatine.
Animal Models of Depression and Anxiety
Agomelatine demonstrated efficacy in a range of validated animal models.
| Preclinical Model | Effect Observed | Implication |
| Learned Helplessness Test | Reduced number of escape failures.[5][7] | Antidepressant-like activity. |
| Behavioral Despair Test (Forced Swim Test) | Reduced immobility time.[7] | Antidepressant-like activity. |
| Chronic Mild Stress (CMS) | Reversed CMS-induced deficits in reward-seeking behavior.[7] | Antidepressant and anhedonia-reversing activity. |
| Elevated Plus-Maze Test | Increased time spent in open arms.[5] | Anxiolytic-like activity. |
| Vogel Conflict Test | Increased punished licking behavior.[1][5] | Anxiolytic-like activity. |
| Delayed Sleep Phase Syndrome Model | Resynchronized circadian rhythms.[1] | Chronobiotic (rhythm-shifting) properties. |
Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used preclinical screen for antidepressant efficacy.
-
Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute adaptation session.
-
Drug Administration: Agomelatine (e.g., 40 mg/kg, i.p.) or vehicle is administered at specific time points (e.g., 24h, 5h, and 1h) before the test session.[13]
-
Test Session (Day 2): Rats are placed back into the cylinder for a 5-minute test session. The session is video-recorded for later analysis.
-
-
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Pharmacokinetics and Metabolism
Early pharmacokinetic studies in humans established the absorption, distribution, metabolism, and excretion (ADME) profile of agomelatine.
| Pharmacokinetic Parameter | Value |
| Oral Bioavailability | Very low (~1% to <5%) due to extensive first-pass metabolism.[6][7] |
| Elimination Half-life | Short, approximately 1 to 2 hours.[7][11] |
| Protein Binding | High, approximately 95%.[11] |
| Metabolism | Primarily hepatic, via cytochrome P450 enzymes.[7][11] |
| - Primary Enzyme | CYP1A2 (~90%)[7][11] |
| - Secondary Enzymes | CYP2C9 / CYP2C19 (~10%)[7][11] |
| Excretion | Mainly in the urine as inactive metabolites.[11][14] |
Early-Phase Clinical Trials
Following promising preclinical results, agomelatine entered clinical development to assess its efficacy and safety in patients with MDD.
-
Dose-Ranging Studies: Initial trials explored doses of 1 mg, 5 mg, and 25 mg to establish a therapeutic range.[1]
-
Phase II/III Efficacy Trials: Multiple short-term (8-week), double-blind, placebo-controlled studies were conducted. Significant efficacy was demonstrated in six out of ten of these pivotal trials.[7] The primary endpoint was typically the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score.
A representative placebo-controlled trial highlighted the efficacy of the 50 mg dose.
| Trial Parameter | Placebo | Agomelatine 25 mg | Agomelatine 50 mg |
| Number of Patients (Randomized) | 170 | 174 | 167 |
| Baseline HAM-D17 Score (Mean) | ~27.0 | ~27.0 | ~27.0 |
| Change in HAM-D17 at Week 8 | - | Not Significant (p=0.505) | Significant (p=0.004)[15] |
| Treatment Difference vs. Placebo | - | - | -2.5[15] |
-
Key Findings:
-
Efficacy: The 50 mg/day dose consistently demonstrated statistically significant superiority over placebo in reducing depressive symptoms.[15]
-
Sleep Improvement: Agomelatine showed a positive effect on sleep parameters, improving sleep quality and onset from the first week of treatment without causing daytime sedation.[7][15]
-
Tolerability: The side effect profile was generally favorable, notably with a lack of sexual side effects and discontinuation symptoms compared to SSRIs like paroxetine.[7][16]
-
Safety Concern: A key concern that emerged was the potential for hepatotoxicity, with observations of transient elevations in aminotransferase levels, necessitating liver function monitoring.[1][15]
-
Chemical Synthesis Overview
The synthesis of agomelatine can be achieved through various routes. A common approach starts from 7-methoxy-1-tetralone, an intermediate also used in the synthesis of sertraline.[17][18]
Protocol Outline:
-
Nitrile Formation: 7-methoxy-1-tetralone is reacted with acetonitrile in the presence of a strong base like n-butyllithium.[17]
-
Aromatization: The resulting intermediate undergoes dehydrogenation (aromatization) to form (7-methoxy-1-naphthyl) acetonitrile.[17]
-
Reduction: The nitrile group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride or through catalytic hydrogenation to yield (7-methoxy-1-naphthyl) ethylamine.[17][19]
-
Acetylation: The final step involves the acylation of the amine with an acetylating agent like acetyl chloride or acetic anhydride to produce N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide (agomelatine).[17][19]
Conclusion
The early-phase discovery and development of agomelatine marked a pivotal moment in antidepressant research. By shifting the focus from purely monoaminergic mechanisms to the regulation of circadian rhythms, it validated a new therapeutic strategy for major depressive disorder. Its unique pharmacodynamic profile, combining MT1/MT2 agonism with 5-HT2C antagonism, was successfully translated from preclinical models to clinical efficacy. While its development was not without challenges, particularly regarding its low bioavailability and hepatotoxicity profile, the journey of agomelatine provided a compelling proof-of-concept for the chronobiotic approach to treating depression and laid the groundwork for future innovations in psychiatric pharmacotherapy.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. vidal.ru [vidal.ru]
- 3. The preclinical discovery and development of agomelatine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Agomelatine - Wikipedia [en.wikipedia.org]
- 8. Agomelatine: The evidence for its place in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 13. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Efficacy and safety of agomelatine in the treatment of major depressive disorder: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. novctrd.com [novctrd.com]
- 17. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 18. asianpubs.org [asianpubs.org]
- 19. jcbms.org [jcbms.org]
An In-depth Technical Guide on the Binding Affinity of Agomelatine Hydrochloride for 5-HT2C Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of agomelatine hydrochloride to the serotonin 5-HT2C receptor, a key interaction in its pharmacological profile. This document synthesizes quantitative binding data, details the experimental protocols for its determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of Agomelatine for 5-HT2C Receptors
Agomelatine exhibits a moderate affinity for the 5-HT2C receptor, where it acts as an antagonist.[1][2] This interaction is a critical component of its overall mechanism of action, which also includes potent agonism at melatonin MT1 and MT2 receptors.[3] The synergistic action between its melatonergic and 5-HT2C antagonistic properties is believed to contribute to its antidepressant effects.[2][3] The binding affinity of agomelatine for the 5-HT2C receptor has been quantified in various studies, and the data is summarized in the table below.
| Parameter | Value | Species/System | Reference |
| Ki | 631 nM | Human | [4] |
| pKi | 6.2 | Cloned, Human | [5][6] |
| pKi | 6.4 | Native (Porcine) | [5] |
| pA2 | 6.0 | h5-HT2C receptor-mediated Gq/11 activation | [5] |
| pA2 | 6.1 | h5-HT2C receptor-mediated Gi3 activation | [5] |
| pKB | 6.1 | h5-HT2C (Phospholipase C activation) | [5] |
Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. pKi is the negative logarithm of the Ki value. pA2 and pKB are measures of antagonist potency.
Experimental Protocol: Radioligand Binding Assay for Agomelatine at 5-HT2C Receptors
The determination of agomelatine's binding affinity for the 5-HT2C receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of agomelatine to displace a radiolabeled ligand that is known to bind to the 5-HT2C receptor.
Objective: To determine the inhibition constant (Ki) of agomelatine for the human 5-HT2C receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from HEK-293 cells stably expressing the human 5-HT2C receptor.[7][8][9]
-
Radioligand: [3H]-Mesulergine is a commonly used antagonist radioligand for the 5-HT2C receptor.[7][10][11]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2C antagonist (e.g., mianserin or ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.[12]
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.
-
Instrumentation: 96-well microplates, a cell harvester for filtration, glass fiber filters (e.g., GF/C), and a liquid scintillation counter.[13]
Procedure:
-
Membrane Preparation:
-
HEK-293 cells stably transfected with the human 5-HT2C receptor are cultured and harvested.
-
The cells are lysed in a hypotonic buffer and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well microplate.
-
Each well will contain the cell membrane preparation (typically 5-10 µg of protein), a fixed concentration of the radioligand ([3H]-Mesulergine, typically at a concentration close to its Kd value), and varying concentrations of agomelatine.
-
Total Binding: Wells containing only the membrane preparation and the radioligand.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Wells containing the membrane preparation, the radioligand, and a range of concentrations of agomelatine.
-
-
Incubation:
-
The microplate is incubated at room temperature (or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are plotted as the percentage of specific binding versus the logarithm of the agomelatine concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of agomelatine that inhibits 50% of the specific binding of the radioligand).
-
The Ki value for agomelatine is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Workflow for determining agomelatine's binding affinity for the 5-HT2C receptor.
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins.[14][15] Activation of the 5-HT2C receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[16][17][18] The receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to a diverse range of cellular responses.[14][15]
Caption: The canonical Gq/11 signaling pathway of the 5-HT2C receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agomelatine - Wikipedia [en.wikipedia.org]
- 5. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChemiSCREEN Human 5-HT2C Receptor Membrane Preparation Human 5-HT2C GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 8. revvity.com [revvity.com]
- 9. genscript.com [genscript.com]
- 10. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. innoprot.com [innoprot.com]
The Synergistic Action of Melatonergic Agonism and 5-HT2C Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between neurotransmitter systems offers a fertile ground for the development of novel therapeutics for mood and cognitive disorders. A particularly promising strategy involves the simultaneous modulation of the melatonergic and serotonergic systems. This technical guide delves into the synergistic action of melatonergic receptor agonism and 5-HT2C receptor antagonism, a mechanism exemplified by the novel antidepressant agomelatine. This dual action not only addresses the desynchronization of circadian rhythms often observed in depression but also enhances monoaminergic neurotransmission in key brain regions, offering a unique and potentially more effective treatment paradigm. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for researchers in the field.
Core Mechanisms of Action
The synergistic antidepressant and anxiolytic effects arise from the combined actions on two distinct receptor systems:
-
Melatonergic Agonism: Activation of melatonin receptors, specifically MT1 and MT2, is crucial for regulating circadian rhythms.[1] Disrupted sleep-wake cycles are a hallmark of major depressive disorder, and by stimulating these receptors, compounds like agomelatine help to normalize these rhythms, which can have a stabilizing effect on mood.[1]
-
5-HT2C Antagonism: The serotonin 5-HT2C receptor plays a role in regulating the release of dopamine and norepinephrine, particularly in the frontal cortex.[1] By blocking these receptors, a 5-HT2C antagonist can increase the levels of these crucial neurotransmitters, which are implicated in mood, motivation, and cognitive function.[1]
The confluence of these two mechanisms results in a therapeutic effect that is greater than the sum of its parts. For instance, the combined action is necessary for the increase of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and the reduction of stress-induced glutamate release, effects not seen with either a selective 5-HT2C antagonist or melatonin alone.[2]
Signaling Pathways
The synergistic effects are rooted in the distinct and interacting signaling cascades initiated by melatonergic and 5-HT2C receptors.
Melatonergic Receptor Signaling
Melatonin primarily signals through two G-protein coupled receptors, MT1 and MT2.[3] Upon melatonin binding, these receptors, as homodimers, couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels and protein kinase A (PKA) activation.[3] Heterodimerization of MT1 and MT2 can also lead to coupling with Gαq/11 proteins, activating the phospholipase C (PLC) pathway.[3] This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3]
5-HT2C Receptor Signaling
The 5-HT2C receptor is a G-protein coupled receptor that, upon activation by serotonin, primarily couples to Gαq/11 proteins. This stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), initiating various downstream cellular responses. The 5-HT2C receptor can also couple to other G proteins, such as Gα12/13, which activates phospholipase D (PLD), and Gαi/o, which can modulate the PI3K/Akt pathway.
References
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design of Agomelatine Hydrochloride in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agomelatine hydrochloride is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at serotonergic 5-HT2C receptors.[1][2][3][4][5] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex.[4] These application notes provide a comprehensive guide to designing and conducting in vivo experiments with this compound in rodent models of depression and anxiety.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various in vivo studies on agomelatine in rodent models.
Table 1: Effective Dosages of Agomelatine in Rodent Models
| Rodent Model | Species | Dosage Range | Route of Administration | Therapeutic Effect | Reference(s) |
| Forced Swim Test (FST) | Rat | 10-50 mg/kg | Oral (PO) | Decreased immobility | [6] |
| Forced Swim Test (FST) | Mouse | 4-32 mg/kg | Intraperitoneal (i.p.) | Decreased immobility (chronic) | [7] |
| Chronic Mild Stress (CMS) | Rat | 10-50 mg/kg | i.p. | Reversed anhedonia | [8][9] |
| Chronic Social Defeat Stress (CSDS) | Mouse | 50 mg/kg | i.p. | Reduced anxiety and depression-like behaviors | [10] |
| Social Isolation Rearing | Rat | 40 mg/kg/day | i.p. | Reversed anxiety-like behaviors | [11] |
| Chronic Restraint Stress (CRS) | Mouse | 50 mg/kg | Gavage | Improved depression-like behavior | [5] |
| Object Recognition Test | Rat | 2.5-40 mg/kg | i.p. | Enhanced performance | [12] |
Table 2: Summary of Behavioral Outcomes in Rodent Models
| Behavioral Test | Rodent Model | Agomelatine Effect | Key Findings | Reference(s) |
| Forced Swim Test (FST) | Various | Decreased immobility | Suggests antidepressant-like activity. | [6][10] |
| Sucrose Preference Test (SPT) | CMS, CSDS, CRS | Increased sucrose preference | Reverses anhedonia-like behavior. | [8][9][10][13][14] |
| Elevated Plus Maze (EPM) | CSDS, Social Isolation | Increased time in open arms | Indicates anxiolytic-like effects. | [10][11][13] |
| Open Field Test (OFT) | Various | Variable | Often used as a control for locomotor activity. | [10][14] |
| Tail Suspension Test (TST) | CSDS | Decreased immobility | Suggests antidepressant-like activity. | [10] |
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a well-validated paradigm for inducing depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors.
Protocol:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: House animals individually to prevent social buffering.
-
Stress Regimen: For a period of 4-8 weeks, expose animals to a daily schedule of alternating stressors. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation (12-24 hours)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Predator sounds/smells
-
Reversal of light/dark cycle
-
-
Agomelatine Administration: Administer agomelatine or vehicle daily via oral gavage or intraperitoneal injection. Doses of 10-50 mg/kg are typically effective.[8][9]
-
Behavioral Testing: Conduct behavioral tests such as the Sucrose Preference Test and Forced Swim Test to assess anhedonia and behavioral despair, respectively.
-
Biochemical Analysis: At the end of the study, collect brain tissue (e.g., hippocampus, prefrontal cortex) for analysis of neurotrophic factors (e.g., BDNF) and markers of oxidative stress.[14][15]
Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant-like activity.
Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Place each animal in the cylinder for 15 minutes. This session is for habituation and is not scored.
-
Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for a 5-6 minute session.[6]
-
-
Agomelatine Administration: Administer agomelatine (e.g., 10-64 mg/kg, p.o. for rats; 4-32 mg/kg, i.p. for mice) at a specified time (e.g., 30-60 minutes) before the test session.[6][16] Both acute and chronic (e.g., 10-14 days) administration protocols can be used.[6][7]
-
Scoring: Record the duration of immobility during the last 4 minutes of the test session.[6][10] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression.
Protocol:
-
Habituation: For 48 hours, present animals with two bottles of 1% sucrose solution.
-
Training: For the next 48 hours, replace one of the sucrose bottles with a bottle of water.
-
Deprivation: Before the test, deprive the animals of food and water for a period of 12-24 hours.[17]
-
Test: Present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.[17]
-
Measurement: After a set period (e.g., 1-4 hours), weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.[17]
-
Agomelatine Administration: Agomelatine can be administered chronically throughout the stress period in models like CUMS.[8][9]
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms.[10][13]
-
Procedure:
-
Agomelatine Administration: Administer agomelatine (e.g., 50 mg/kg, i.p.) prior to the test.[10]
-
Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine and its therapeutic potential in the depressed patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agomelatine - Wikipedia [en.wikipedia.org]
- 5. Agomelatine prevented depression in the chronic restraint stress model through enhanced catalase activity and halted oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies into the anxiolytic actions of agomelatine in social isolation reared rats: Role of corticosterone and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medmaxpub.com [medmaxpub.com]
- 14. Agomelatine-induced modulation of brain-derived neurotrophic factor (BDNF) in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agomelatine effects on fat-enriched diet induced neuroinflammation and depression-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for Studying the Effects of Agomelatine Hydrochloride in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of agomelatine hydrochloride. The following sections outline experimental procedures and data presentation for key assays used to characterize the compound's activity.
Overview of this compound
This compound is an antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors.[1][2][3] This dual mechanism of action is believed to contribute to its therapeutic effects by resynchronizing circadian rhythms and increasing the release of dopamine and norepinephrine in the frontal cortex.[3][4] In cell culture models, agomelatine has been shown to modulate various signaling pathways involved in neuroprotection, cell proliferation, and apoptosis.[5][6][7]
Cell Line Selection and Culture Conditions
The choice of cell line is critical for studying the specific effects of agomelatine. Several cell lines have been utilized in published research, each with distinct characteristics relevant to neurobiology and cancer research.
-
PC-12 Cells: A rat adrenal pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). These cells are a valuable model for studying neuronal differentiation, neuroprotection, and apoptosis.[7][8]
-
HT22 Cells: An immortalized mouse hippocampal neuronal cell line often used to investigate mechanisms of oxidative stress and neurotoxicity.[9][10]
-
HCT-116 Cells: A human colorectal carcinoma cell line used in cancer research to study cell proliferation, apoptosis, and the effects of drugs on tumor cell growth.[11][12]
-
BV2 Cells: An immortalized murine microglia cell line used to study neuroinflammation and the effects of compounds on microglial activation.[13][14]
-
Human Lymphocytes: Primary cells used to assess the genotoxic and cytotoxic potential of compounds.[15]
General Cell Culture Protocol:
-
Cell Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into appropriate culture flasks or plates at the recommended density.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. For most of the cell lines mentioned, RPMI-1640 or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is suitable.[11][12] Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., trypsin-EDTA). Resuspend the cells in fresh medium and seed them into new culture vessels at a lower density.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro studies.
Table 1: Effects of Agomelatine on Cell Viability
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| HT22 | MTT | 2 - 200 µM | 24, 48, 72 hours | IC50 values: 60 µM (24h), 84.76 µM (48h), 56.14 µM (72h) | [9] |
| BV2 | MTT | 2 - 200 µM | 24, 48, 72 hours | IC50 value: 36.24 µM (24h). Cytotoxicity observed above 4 µM. | [13] |
| HCT-116 | MTT | 0 - 1 mM | 24, 48, 72 hours | Dose-dependent inhibition of cell growth. | [11] |
| Caco-2 | MTT | Not specified | Not specified | Significant decrease in cell viability. | [12] |
| MDA-MB-231 | MTT | Not specified | 24, 48 hours | Dose-dependent decrease in cell viability. | [16] |
Table 2: Effects of Agomelatine on Cellular Processes
| Cell Line | Process Investigated | Concentration | Incubation Time | Key Findings | Reference |
| Human Lymphocytes | Genotoxicity | 2.5 - 20 µg/ml | 72 hours | Dose-dependent increase in sister chromatid exchange (SCE) frequencies. | [15] |
| Human Lymphocytes | Cytotoxicity | 2.5 - 20 µg/ml | 72 hours | Reduction of Proliferation Rate Index (PRI) and Mitotic Index (MI). | [15] |
| PC-12 | Apoptosis & Oxidative Stress | Not specified | 24 hours | Protection against apoptosis, caspase-3, and caspase-9 activation. | [7][8] |
| HCT-116 | Apoptosis | 0.25 - 1 mM | 72 hours | Increased percentage of apoptotic cells. | [11] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a standard method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Agomelatine Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the agomelatine-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve agomelatine).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9][11]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11][17]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 590 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the cell viability as a percentage of the vehicle control.
Western Blotting for Signaling Pathway Analysis
This protocol describes the detection of key proteins in signaling pathways modulated by agomelatine, such as ERK1/2, Akt, and GSK-3β.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treating the cells with agomelatine for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.[6]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by agomelatine and a general experimental workflow for its in vitro study.
Caption: Agomelatine's dual action on MT1/MT2 and 5-HT2C receptors modulates downstream signaling pathways.
Caption: A general experimental workflow for studying the effects of agomelatine in cell culture.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Agomelatine - Wikipedia [en.wikipedia.org]
- 5. Time-dependent activation of MAPK/Erk1/2 and Akt/GSK3 cascades: modulation by agomelatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agomelatine Softens Depressive-Like Behavior through the Regulation of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agomelatine and duloxetine synergistically modulates apoptotic pathway by inhibiting oxidative stress triggered intracellular calcium entry in neuronal PC12 cells: role of TRPM2 and voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. annalsmedres.org [annalsmedres.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
Quantifying Agomelatine Hydrochloride in Plasma Using a Validated LC-MS/MS Method
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the quantification of agomelatine hydrochloride in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, selective, and has been validated for use in pharmacokinetic studies.
Introduction
Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. Accurate quantification of agomelatine in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust LC-MS/MS method for the determination of agomelatine in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and an internal standard for accurate quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Fluoxetine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: Shimadzu HPLC system or equivalent
-
Mass Spectrometer: API-4000 triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source.
-
Analytical Column: Betasil C18 (4.0 × 100 mm, 5 µm) or Zorbax SB-C18 (150 × 2.1 mm i.d., 5 µm).
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of agomelatine and fluoxetine (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of agomelatine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to obtain calibration standards.
-
Internal Standard Working Solution: Dilute the fluoxetine stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of agomelatine from plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Fluoxetine, 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection are performed under the following conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Betasil C18 (4.0 × 100 mm, 5 µm)[1] | Zorbax SB-C18 (150 × 2.1 mm i.d., 5 µm)[2][3] |
| Mobile Phase | Isocratic: 5 mM ammonium acetate (containing 0.1% formic acid) and methanol (30:70, v/v)[2][3] | Isocratic: Acetonitrile and 10 mM ammonium formate buffer (pH 4.5) in a specified ratio. |
| Flow Rate | 0.3 mL/min[2][3] | 0.8 mL/min |
| Column Temperature | Ambient | 40°C |
| Injection Volume | 10 µL | 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][2][3] | Positive Electrospray Ionization (ESI) |
| MS/MS Transitions | Agomelatine: m/z 244.1 → 185.3 Fluoxetine (IS): m/z 310.1 → 148.1[2][3] | Agomelatine: m/z 244.1 → 185.3 Internal Standard: m/z 285.2 → 193.2[2][3] |
Method Validation
The analytical method was validated according to international guidelines, assessing selectivity, linearity, precision, accuracy, recovery, and stability.
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Agomelatine | 0.050 - 8.000[1] | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Agomelatine | LLOQ | < 12.12[1] | < 9.01[1] | 90.2 - 105.1[4] |
| Low QC | < 15 | < 15 | 85 - 115 | |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Agomelatine | 67.10[1] |
| Fluoxetine (IS) | 72.96[1] |
Table 4: Stability
| Condition | Stability Duration |
| Bench-top (Room Temp) | At least 6 hours |
| Freeze-thaw Cycles | At least 3 cycles |
| Long-term (-20°C) | At least 30 days |
| Post-preparative (Autosampler) | At least 24 hours |
Visualizations
Experimental Workflow
Caption: Workflow for Agomelatine Quantification in Plasma.
Logical Relationship of Method Validation
Caption: Key Parameters of Method Validation.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Forced Swim Test for Assessing Antidepressant Effects of Agomelatine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors.[1][2] This dual mechanism of action is believed to contribute to its antidepressant effects by resynchronizing circadian rhythms and increasing the release of dopamine and norepinephrine in the frontal cortex.[3][4][5] The Forced Swim Test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[1][6] This document provides detailed protocols and application notes for utilizing the FST to evaluate the antidepressant effects of agomelatine.
Data Presentation
The following tables summarize the quantitative effects of agomelatine on rodent behavior in the Forced Swim Test.
Table 1: Effect of Acute and Repeated Agomelatine Administration on Immobility Time in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) Mean ± SEM |
| Acute Administration | ||
| Vehicle | - | 225 ± 10 |
| Agomelatine | 10 | 150 ± 15 |
| Agomelatine | 25 | 145 ± 12 |
| Agomelatine | 50 | 140 ± 18 |
| Imipramine (Control) | 64 | 100 ± 8 |
| Repeated Administration (13 days) | ||
| Vehicle | - | 230 ± 12 |
| Agomelatine | 10 | 180 ± 10* |
| Agomelatine | 25 | 160 ± 11 |
| Agomelatine | 50 | 135 ± 9 |
| Imipramine (Control) | 64 | 95 ± 7** |
Data extracted from Bourin et al., 2004.[1] *p<0.05, **p<0.01 vs. Vehicle group.
Table 2: Effect of Repeated Agomelatine Administration on Immobility Time in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) Mean ± SEM |
| Repeated Administration (10 days) | ||
| Vehicle | - | 160 ± 8 |
| Agomelatine | 4 | 130 ± 7* |
| Agomelatine | 16 | 120 ± 9 |
| Agomelatine | 32 | 115 ± 6 |
Data extracted from Bourin et al., 2004.[1] *p<0.05, **p<0.01 vs. Vehicle group.
Experimental Protocols
Forced Swim Test Protocol for Rats
1. Animals:
-
Male Wistar rats (224–278 g).
-
House in groups under a 12/12 h light/dark cycle with ad libitum access to food and water.
-
Allow a 5-day acclimatization period before the experiment.[1]
2. Apparatus:
-
Glass cylinders (height 35 cm, diameter 24 cm).[1]
-
Fill with water (23°C–25°C) to a depth of 13.5 cm, preventing the rat from touching the bottom or escaping.[1]
3. Drug Administration:
-
Acute Administration: Administer agomelatine orally (p.o.) 1 hour before the test.[1]
-
Repeated Administration: Administer agomelatine or vehicle daily for 13 consecutive days. Conduct the FST on day 14, 1 hour after the last administration.[1]
-
Dissolve agomelatine in distilled water.
4. Experimental Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for 15 minutes. This session is for habituation and is not scored for analysis of antidepressant effects.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2, 24 hours after pre-test): Place the rats individually back into the cylinders for a 5-minute session.[1]
-
Record the entire 5-minute session for subsequent analysis.
5. Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility.
-
Immobility: The rat is considered immobile when it remains floating in an upright position, making only small movements necessary to keep its head above water.[1]
-
Other behaviors that can be scored include:
-
Swimming: Active movements throughout the cylinder.
-
Climbing: Active upward-directed movements with forepaws against the cylinder wall.
-
Forced Swim Test Protocol for Mice
1. Animals:
-
Male Swiss mice (22–24 g).[1]
-
House under the same conditions as rats.
-
Allow a 5-day acclimatization period.[1]
2. Apparatus:
-
Glass cylinders (height 25 cm, diameter 10 cm).[1]
-
Fill with water (23°C–25°C) to a depth of 10 cm.[1]
3. Drug Administration:
-
Repeated Administration: Administer agomelatine intraperitoneally (i.p.) daily in the evening for 10 consecutive days.[1] Acute administration of agomelatine has been reported to be inactive in the mouse FST.[1][2]
-
Conduct the FST on day 11, 30 minutes after the last injection.[1]
-
Dissolve agomelatine in distilled water.
4. Experimental Procedure:
-
Place each mouse individually into the swim cylinder for a single 6-minute session.[1][7]
-
Record the entire session for analysis.
5. Behavioral Scoring:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.[1][6]
-
Immobility: Defined as for rats.
Mandatory Visualizations
Agomelatine Signaling Pathway
Experimental Workflow for Agomelatine FST
References
- 1. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Agomelatine Hydrochloride Efficacy Using the Chronic Mild Stress (CMS) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chronic Mild Stress (CMS) or Unpredictable Chronic Mild Stress (UCMS) model is a well-validated and widely used preclinical paradigm for inducing depressive-like behaviors in rodents.[1][2] This model is founded on the etiological relevance of chronic stress as a significant risk factor for major depressive disorder (MDD) in humans.[2][3] By exposing animals to a series of varied, unpredictable, and mild stressors over an extended period, the CMS model induces a state characterized by anhedonia (a core symptom of depression), behavioral despair, and anxiety-like behaviors.[1][2]
Agomelatine hydrochloride is a novel antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at serotonin 5-HT2C receptors.[4][5][6] This dual mechanism of action is believed to produce a synergistic effect, resynchronizing disrupted circadian rhythms and increasing the release of dopamine and norepinephrine in the prefrontal cortex.[5][6][7] These application notes provide detailed protocols for utilizing the CMS model to assess the antidepressant-like efficacy of agomelatine.
Agomelatine's Mechanism of Action
Agomelatine's antidepressant properties stem from its synergistic actions on two distinct receptor systems.[5] It is an agonist of MT1 and MT2 melatonin receptors, which helps regulate circadian rhythms that are often disturbed in depression.[6][8][9] Simultaneously, it acts as a 5-HT2C receptor antagonist.[6][9] Blockade of 5-HT2C receptors in the brain leads to an increase in the release of norepinephrine and dopamine, neurotransmitters implicated in mood and motivation.[6][7] This combined action may also promote hippocampal neurogenesis and increase levels of brain-derived neurotrophic factor (BDNF).[7][10]
Experimental Protocols
This protocol details the induction of a depressive-like phenotype in rodents through chronic exposure to unpredictable mild stressors. The procedure typically lasts for 4 to 8 weeks.[11][12]
3.1.1 Animal Model Selection
-
Species: Wistar or Sprague Dawley rats, and BALB/cJ mice are commonly used. Strains like C57BL/6 have shown limited efficacy in this model.[3]
-
Housing: Animals should be single-housed in a dedicated room to prevent habituation and ensure the efficacy of social stressors. Acclimate animals for at least one week before starting the protocol.[1]
3.1.2 Stressor Regimen
-
Principle: Apply one of the following mild stressors per day in a random, unpredictable sequence. This weekly schedule is repeated for the duration of the experiment.[11][12]
-
List of Stressors:
-
Damp Bedding: Add 100-200 ml of water to the home cage bedding to make it moist for 10-14 hours.[1][12]
-
Cage Tilt: Tilt the home cage at a 45° angle for 4-14 hours.[1][11]
-
Strobe Lighting: Expose animals to flashing lights (e.g., 1-2 Hz) for 10-14 hours during the dark cycle.[11]
-
Light/Dark Cycle Disruption: Reverse the light/dark cycle (lights on during the normal dark phase) or use intermittent illumination (e.g., lights on/off every 2 hours).[1][11]
-
Social Stress: House the animal with an unfamiliar partner for a period, or place it in a cage previously occupied by another animal.[1][12]
-
Shallow Water Bath: Place the animal in a cage with water at a depth of ~0.5 inches for rats or ~0.25 inches for mice for approximately 4 hours.[12]
-
Restraint Stress: Place the animal in a well-ventilated restraint tube for 1-2 hours.[1]
-
Food and/or Water Deprivation: Withhold food and/or water for 12-14 hours.[2]
-
Soiled Cage: House the animal in a soiled cage (e.g., with 100 ml of water spilled on the bedding) for 12-14 hours.[2]
-
-
Treatment Period: Chronic administration is required. Treatment typically starts after an initial stress period (e.g., 2 weeks) and continues concurrently with the CMS protocol for 3-5 weeks.[13][14][15]
-
Dosage: Effective doses in rodents range from 10 mg/kg to 50 mg/kg.[10][13][14] A common dose is 40-50 mg/kg.[4][10]
-
Route of Administration: Intraperitoneal (i.p.) injection is standard.[10][13][14]
-
Control Groups:
-
Non-Stressed + Vehicle: Healthy control animals receiving vehicle injections.
-
CMS + Vehicle: Stressed animals receiving vehicle injections.
-
CMS + Agomelatine: Stressed animals receiving agomelatine.
-
(Optional) Non-Stressed + Agomelatine: To assess drug effects independent of stress.
-
-
Timing: Agomelatine has shown efficacy with both morning and evening administration in the CMS model.[13][14]
Behavioral tests are conducted after the chronic treatment period to assess antidepressant-like efficacy.
3.3.1 Sucrose Preference Test (SPT) - for Anhedonia
-
Habituation (48h): For 24h, provide two bottles of 1% sucrose solution. For the next 24h, provide one bottle of 1% sucrose and one bottle of water.[10][16]
-
Deprivation (24h): Deprive animals of food and water.[10]
-
Testing (12-24h): Provide pre-weighed bottles, one with 1% sucrose solution and one with water. Swap the bottle positions after 12 hours to prevent side-preference bias.[10][16]
-
Measurement: Calculate sucrose preference as: (Sucrose Intake [g] / (Sucrose Intake [g] + Water Intake [g])) * 100. A decrease in this percentage in stressed animals indicates anhedonia, which should be reversed by effective antidepressant treatment.[10]
3.3.2 Forced Swim Test (FST) - for Behavioral Despair
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Place the animal in the water for a 6-minute session.[17]
-
Scoring: Record the session and score the duration of immobility (floating passively with only minor movements to keep the head above water) during the last 4 minutes of the test.[17] A reduction in immobility time indicates an antidepressant-like effect.
3.3.3 Tail Suspension Test (TST) - for Behavioral Despair (Mice)
-
Apparatus: A horizontal bar elevated from the floor.
-
Procedure: Suspend the mouse by its tail using adhesive tape, placed approximately 1-2 cm from the tip. The session lasts for 6 minutes.[17]
-
Scoring: Measure the total duration of immobility during the test period.[17] Antidepressants are expected to decrease immobility time.
3.3.4 Open Field Test (OFT) - for Locomotor Activity and Anxiety
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls, often divided into a central zone and peripheral zones.
-
Procedure: Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.[17][18]
-
Measurement: Use video tracking software to measure total distance traveled (locomotor activity), time spent in the center zone, and entries into the center zone. A decrease in center time is indicative of anxiety-like behavior. This test is crucial to rule out confounding effects of the drug on general activity in the FST and TST.[10]
Data Presentation
Quantitative data from CMS studies should be summarized to clearly demonstrate the effects of agomelatine.
Table 1: Effect of Agomelatine on Sucrose Preference in CMS-Exposed Rats
| Treatment Group | Duration | Agomelatine Dose (i.p.) | Sucrose Intake / Preference | Outcome | Reference |
|---|---|---|---|---|---|
| CMS + Vehicle | 5 Weeks | N/A | Significantly reduced vs. controls | Anhedonia induced | [13][14] |
| CMS + Agomelatine | 5 Weeks | 10 mg/kg | Dose-dependently reversed reduction | Antidepressant-like effect | [13][14][15] |
| CMS + Agomelatine | 5 Weeks | 50 mg/kg | Dose-dependently reversed reduction | Antidepressant-like effect | [13][14] |
| CMS + Imipramine | 5 Weeks | 10 mg/kg | Reversed reduction | Comparable to Agomelatine | [13][14] |
| CMS + Fluoxetine | 5 Weeks | 10 mg/kg | Reversed reduction | Comparable to Agomelatine |[13][14] |
Table 2: Effect of Agomelatine on Depressive-like and Anxiety-like Behaviors in CSDS-Exposed Mice*
| Behavioral Test | CSDS + Vehicle | CSDS + Agomelatine (50 mg/kg, i.p.) | Outcome | Reference |
|---|---|---|---|---|
| Sucrose Preference Test | Significant reduction in preference | Attenuated the reduction | Reversal of anhedonia | [10] |
| Tail Suspension Test | Increased immobility time | Marked decrease in immobility time | Antidepressant-like effect | [10] |
| Forced Swim Test | Increased immobility time | Marked decrease in immobility time | Antidepressant-like effect | [10] |
| Open Field Test | Decreased time in center zone | Increased time in center zone | Anxiolytic-like effect | [10] |
| Elevated Plus Maze | Decreased time in open arms | Increased time in open arms | Anxiolytic-like effect | [10] |
*Note: Chronic Social Defeat Stress (CSDS) is another widely used stress-based model for depression.
Conclusion
The Chronic Mild Stress model provides a robust framework for evaluating the antidepressant and anxiolytic potential of compounds like this compound. The protocols outlined here describe the induction of a depressive-like state and the subsequent assessment of therapeutic efficacy through a battery of behavioral tests. Studies consistently show that chronic agomelatine administration effectively reverses CMS-induced deficits, such as anhedonia and behavioral despair, with an efficacy comparable to that of established antidepressants like imipramine and fluoxetine.[13][14] Its unique mechanism of action, targeting both melatonergic and serotonergic systems, makes it a compound of significant interest, and the CMS model is an essential tool for its preclinical characterization.[5]
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Agomelatine: Protecting the CNS from the Effects of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of Chronic Mild Stress and Agomelatine Treatment on the Expression Level and Methylation Status of Genes Involved in Tryptophan Catabolic Pathway in PBMCs and Brain Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agomelatine prevented depression in the chronic restraint stress model through enhanced catalase activity and halted oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Reliable High-Throughput Screening Model for Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Receptor Binding Assay of Agomelatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine hydrochloride is an antidepressant medication with a unique pharmacological profile, acting as a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin 2C (5-HT2C) receptor.[1][2][3][4][5] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex.[2][3] Understanding the binding characteristics of agomelatine to its target receptors is crucial for drug development and pharmacological research. This document provides detailed protocols for conducting receptor binding assays to determine the affinity of this compound for the human MT1, MT2, and 5-HT2C receptors.
Receptor Binding Affinity of Agomelatine
The binding affinity of agomelatine for its target receptors is typically determined through radioligand competition binding assays. In these assays, the ability of unlabeled agomelatine to displace a specific, high-affinity radioligand from the receptor is measured. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.
Table 1: Binding Affinity of Agomelatine for Human MT1, MT2, and 5-HT2C Receptors
| Receptor | Radioligand | Agomelatine Ki (nM) | Agomelatine pKi | Reference |
| Melatonin MT1 | 2-[¹²⁵I]iodomelatonin | ~0.1 | ~10 | [1] |
| Melatonin MT2 | 2-[¹²⁵I]iodomelatonin | ~0.1 | ~10 | [1] |
| Serotonin 5-HT2C | [³H]mesulergine | ~631 | ~6.2 | [1] |
Note: Ki and pKi values are approximate and can vary depending on experimental conditions.
Experimental Protocols
This section details the methodologies for preparing cell membranes and conducting radioligand competition binding assays for the MT1, MT2, and 5-HT2C receptors.
Preparation of Cell Membranes Expressing Target Receptors
Objective: To obtain a crude membrane fraction from cells overexpressing the human MT1, MT2, or 5-HT2C receptor for use in the binding assay.
Materials:
-
Cells stably expressing the human MT1, MT2, or 5-HT2C receptor (e.g., HEK293 or CHO cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors), ice-cold[6]
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose), ice-cold[6]
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Storage Buffer.[6]
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for the MT1, MT2, and 5-HT2C receptors by measuring its ability to compete with a specific radioligand.
2.1. For Melatonin MT1 and MT2 Receptors
Materials:
-
Membrane preparation expressing human MT1 or MT2 receptors
-
Radioligand: 2-[¹²⁵I]iodomelatonin
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)[8]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control: Melatonin (10 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of 2-[¹²⁵I]iodomelatonin (at a concentration near its Kd, e.g., 100 pM), and 150 µL of membrane preparation.[9]
-
Non-specific Binding: 50 µL of Melatonin (10 µM), 50 µL of 2-[¹²⁵I]iodomelatonin, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of agomelatine dilution, 50 µL of 2-[¹²⁵I]iodomelatonin, and 150 µL of membrane preparation.
-
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
2.2. For Serotonin 5-HT2C Receptor
Materials:
-
Membrane preparation expressing human 5-HT2C receptor
-
Radioligand: [³H]mesulergine
-
This compound stock solution
-
Binding Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid)[10]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[10]
-
Non-specific binding control: Mianserin (10 µM)[11]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% PEI
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of [³H]mesulergine (at a concentration near its Kd, e.g., 1 nM), and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [³H]mesulergine, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of agomelatine dilution, 50 µL of [³H]mesulergine, and 150 µL of membrane preparation.
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.[12]
-
Wash the filters three times with ice-cold Wash Buffer.[12]
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of agomelatine.
-
Determine the IC₅₀ value (the concentration of agomelatine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
Visualizations
Caption: Workflow for Agomelatine Receptor Binding Assay.
Caption: Agomelatine's Dual Signaling Pathways.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Development of a new antidepressant : agomelatine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus on agomelatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agomelatine, the first melatonergic antidepressant: discovery, characterization and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analyzing Downstream Signaling Pathways of Agomelatine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine hydrochloride is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and an antagonist at serotonin 5-HT2C receptors.[1] This dual mechanism of action is believed to contribute to its clinical efficacy in treating major depressive disorder by not only resynchronizing circadian rhythms but also by modulating downstream signaling pathways crucial for neuroplasticity and cellular resilience.[1][2] These application notes provide a detailed overview of the key downstream signaling pathways affected by agomelatine and offer comprehensive protocols for their investigation.
Key Downstream Signaling Pathways
Agomelatine's engagement of MT1/MT2 and 5-HT2C receptors initiates a cascade of intracellular events that converge on several critical signaling nodes. The synergistic action of its melatonergic and serotonergic properties is thought to be essential for its therapeutic effects.[1]
CREB (cAMP Response Element-Binding Protein) Signaling
The cAMP response element-binding protein (CREB) is a transcription factor that plays a pivotal role in neuronal plasticity, learning, and memory. While some traditional antidepressants increase CREB phosphorylation, chronic agomelatine treatment in naïve rats has been shown to not significantly alter pCREB levels, suggesting a distinct mechanism of action.[3] However, in stress-induced models, agomelatine has been demonstrated to reverse the downregulation of CREB mRNA levels.[4][5]
BDNF (Brain-Derived Neurotrophic Factor) Signaling
Brain-derived neurotrophic factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Agomelatine has been consistently shown to increase BDNF expression in brain regions implicated in depression, such as the hippocampus and prefrontal cortex.[6][7] This effect is thought to be mediated by the interplay between melatonergic and 5-HT2C receptors.[4][7]
ERK1/2 (Extracellular Signal-Regulated Kinase 1/2) Pathway
The ERK1/2 signaling cascade is a central pathway in regulating cell proliferation, differentiation, and survival. Agomelatine has been found to modulate the time-dependent regulation of ERK1/2 phosphorylation.[3] Specifically, chronic agomelatine treatment has been observed to reduce ERK2 activation and enhance the time-dependent modulation of pERK1 in the prefrontal cortex.[3] In models of neurotoxicity, agomelatine administration has been shown to reverse the downregulation of ERK1/2 activity.[8]
Akt/GSK-3β (Protein Kinase B/Glycogen Synthase Kinase 3 Beta) Pathway
The Akt/GSK-3β signaling pathway is critically involved in cell survival and apoptosis. Agomelatine has been shown to modulate the time-dependent regulation of this pathway.[3] By influencing the phosphorylation status of Akt and its downstream target GSK-3β, agomelatine can impact neuronal resilience and function.
Data Presentation: Quantitative Effects of Agomelatine
The following tables summarize the quantitative effects of this compound on key downstream signaling molecules from various studies.
Table 1: Effect of Agomelatine on CREB and BDNF
| Target | Model System | Treatment | Brain Region | Fold Change/Effect | Reference |
| CREB mRNA | Unpredictable Chronic Mild Stress (UCMS)-exposed mice | 10 mg/kg, i.p., daily for 5 weeks | Hippocampus | Reversed UCMS-induced downregulation | [4][5] |
| BDNF Protein | Adult male rats | 40 mg/kg, i.p., once a day for 22 days | Hippocampus | Increased | [6] |
| BDNF Protein | Adult male rats | 40 mg/kg, i.p., once a day for 22 days | Prefrontal Cortex | Increased | [6] |
| BDNF Serum | Depressed Patients | 25 mg/day for 2 and 8 weeks | Serum | Significant increase after 2 weeks in responders | [7] |
Table 2: Effect of Agomelatine on ERK1/2, Akt, and GSK-3β
| Target | Model System | Treatment | Brain Region/Cell Type | Fold Change/Effect | Reference |
| pERK1/2 | Naïve male rats | Chronic treatment | Prefrontal Cortex | Potentiated time-dependent modulation of pERK1; Reduced pERK2 activation | [3] |
| pERK1/2 | LPS-induced neurotoxicity rat model | Not specified | Dentate Gyrus | Increased expression of ERK | [9] |
| Akt | Naïve male rats | Chronic treatment | Prefrontal Cortex | Modulated time-dependent regulation | [3] |
| GSK-3β | Naïve male rats | Chronic treatment | Prefrontal Cortex | Modulated time-dependent regulation | [3] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK1/2 and Total ERK1/2
This protocol details the steps for measuring the phosphorylation status of ERK1/2 in cell lysates following agomelatine treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of agomelatine or vehicle for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane using a stripping buffer and then re-probe with the anti-total-ERK1/2 antibody, following steps 7-12.
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF
This protocol provides a method for quantifying BDNF levels in serum or cell culture supernatants.
Materials:
-
BDNF ELISA kit (commercially available kits are recommended)
-
Samples (serum or cell culture supernatant)
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Serum: Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C until use.
-
Cell Culture Supernatant: Collect the supernatant from cell cultures and centrifuge to remove any cellular debris.
-
-
Assay Procedure: Follow the manufacturer's instructions provided with the BDNF ELISA kit. A general procedure is as follows:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate to allow BDNF to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-BDNF antibody.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB).
-
Incubate to allow color development, which is proportional to the amount of bound BDNF.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of BDNF in the samples.
Protocol 3: CREB Reporter Gene Assay
This protocol describes a method to measure the activation of the CREB signaling pathway using a luciferase reporter gene.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of agomelatine or vehicle.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay system.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold change in luciferase activity compared to the vehicle-treated control.
Conclusion
The study of agomelatine's downstream signaling pathways is crucial for a comprehensive understanding of its antidepressant and neuroprotective effects. The protocols and data presented in these application notes provide a framework for researchers to investigate the molecular mechanisms of agomelatine and to explore its potential in various therapeutic contexts. The modulation of CREB, BDNF, ERK1/2, and Akt/GSK-3β pathways highlights the complex and multifaceted nature of agomelatine's action, offering multiple avenues for further research and drug development.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-dependent activation of MAPK/Erk1/2 and Akt/GSK3 cascades: modulation by agomelatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agomelatine (S20098) modulates the expression of cytoskeletal microtubular proteins, synaptic markers and BDNF in the rat hippocampus, amygdala and PFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agomelatine Softens Depressive-Like Behavior through the Regulation of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agomelatine rescues lipopolysaccharide-induced neural injury and depression-like behaviors via suppression of the Gαi-2-PKA-ASK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of Agomelatine Hydrochloride on HCT-116 and Caco-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agomelatine, a melatonergic agonist and 5-HT2c antagonist, has demonstrated potential as an anti-cancer agent. This document provides a detailed overview of the in vitro effects of agomelatine hydrochloride on two human colorectal carcinoma cell lines: HCT-116 and Caco-2. The following sections summarize the key findings on cell viability, apoptosis, and cell cycle regulation, and provide detailed protocols for the experimental procedures used in these assessments.
Data Presentation
The effects of this compound on HCT-116 and Caco-2 cells are summarized in the tables below.
| Cell Line | Parameter | Treatment | Result | Citation |
| HCT-116 | Cell Viability | Increasing concentrations of agomelatine (0-1 mM) for 24, 48, and 72 hours | Dose-dependent inhibition of cell growth. Significant inhibition observed from 0.1 mM. | [1] |
| LogIC50 | 24 hours | Greater efficacy at lower concentrations compared to Caco-2 cells. | [2] | |
| Apoptosis | 0.25 mM agomelatine for 72 hours | Significant induction of apoptosis. | [1] | |
| 0.5 mM agomelatine for 72 hours | Further increase in apoptosis. | [1] | ||
| Cell Cycle | 0.5 mM agomelatine for 72 hours | G1 Phase: Decrease to 33.25 ± 5.24% (Control: 69.47 ± 1.72%)G2/M Phase: Accumulation to 33.25 ± 1.91% (Control: 23.35 ± 1.42%) | [1] | |
| Caco-2 | Cell Viability | Increasing concentrations of agomelatine (0.1, 1, 5, and 10 mM) for 24 hours | Statistically significant reduction in cell viability at all tested concentrations. | [2] |
| LogIC50 | 24 hours | LogIC50 value determined, indicating cytotoxic activity. | [2] | |
| Cell Death | Not specified | Induces cell death by inhibiting proliferation. | [2] |
Signaling Pathways
HCT-116
Studies on HCT-116 cells suggest that agomelatine's anti-cancer effects are mediated through the p53 signaling pathway and the regulation of circadian clock genes . Agomelatine has been shown to induce a small increase in the expression of the p53 protein.[1] Furthermore, it regulates the rhythmicity of several core clock genes including Per1-3, Cry1, Sirt1, and Prx1.[1]
Caption: Agomelatine's proposed mechanism in HCT-116 cells.
Caco-2
The specific signaling pathways modulated by agomelatine in Caco-2 cells have not been as extensively detailed in the available literature. However, as agomelatine is a melatonin receptor agonist, it is plausible that its effects are mediated through melatonin receptors (MT1 and MT2) , which are known to be expressed in the gastrointestinal tract.[2]
Experimental Protocols
Cell Culture
-
HCT-116 and Caco-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 mM) and a vehicle control (dissolved in 96% ethanol) for 24, 48, or 72 hours.[2]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 72 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Seed cells in 6-well plates and treat with this compound for 72 hours.[1]
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Caption: Protocol for cell cycle analysis.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in HCT-116 colorectal cancer cells, associated with cell cycle arrest at the G2/M phase and modulation of the p53 and circadian clock gene pathways.[1] In Caco-2 cells, agomelatine also exhibits cytotoxic effects by inhibiting cell proliferation.[2] The detailed mechanisms in Caco-2 cells, particularly regarding apoptosis and cell cycle regulation, require further investigation to provide a more comprehensive understanding of its anti-cancer potential in different colorectal cancer subtypes. The provided protocols offer a robust framework for conducting these in vitro assessments.
References
Troubleshooting & Optimization
Improving the aqueous solubility of agomelatine hydrochloride for research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of agomelatine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of agomelatine?
Agomelatine is a white or almost white crystalline powder that is practically insoluble in purified water and sparingly soluble in aqueous buffers[1]. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability[2][3]. While its solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) is approximately 30 mg/mL, its solubility in aqueous media is significantly lower[1][4][5][6].
Q2: I need to prepare a simple aqueous solution for an in vitro experiment. What is the recommended starting method?
For basic research applications, a co-solvent method is recommended. Agomelatine should first be dissolved in an organic solvent such as ethanol, DMSO, or DMF to create a stock solution[1][4][5]. This stock solution can then be diluted with the aqueous buffer of your choice (e.g., PBS) to the final desired concentration. Using a 1:1 solution of ethanol:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved[1][4][5][6].
Important: Aqueous solutions of agomelatine are not stable. It is highly recommended not to store the aqueous solution for more than one day to avoid precipitation and degradation[1][4][5].
Q3: My agomelatine solution is cloudy or has precipitated after dilution. What went wrong?
This is a common issue due to the low aqueous solubility of agomelatine. Here are some troubleshooting steps:
-
Insufficient Organic Solvent: The ratio of the organic stock solution to the aqueous buffer may be too low. The final concentration of the organic solvent might not be sufficient to keep the agomelatine dissolved. Try adjusting the ratio, but be mindful of the solvent's final concentration and its potential effects on your experimental model.
-
Concentration Too High: The final concentration of agomelatine may exceed its solubility limit in the specific co-solvent/buffer mixture you are using. The maximum achievable solubility with a 1:1 ethanol:PBS system is around 0.5 mg/mL[4][5].
-
Buffer pH and Composition: The pH and ionic strength of your aqueous buffer can influence solubility. While agomelatine's solubility is generally low across aqueous buffers, significant deviations in pH could affect it.
-
Improper Mixing: Ensure the stock solution is added to the aqueous buffer slowly while vortexing or stirring to facilitate proper mixing and prevent localized supersaturation that can lead to precipitation.
-
Solution Age: As noted, aqueous solutions should be prepared fresh. Precipitation can occur over time, even within a few hours. Do not store aqueous solutions for more than a day[1][4][5].
Q4: How can I achieve a higher aqueous concentration of agomelatine for my research?
To significantly increase the aqueous solubility of agomelatine, more advanced formulation strategies are necessary. These methods modify the physicochemical properties of the drug. The most common and effective approaches include:
-
Cyclodextrin Inclusion Complexation: Forming an inclusion complex with modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can substantially increase solubility[7][8].
-
Cocrystal Formation: Synthesizing cocrystals of agomelatine with a suitable coformer (e.g., urea, glycolic acid, isonicotinamide) can improve solubility by up to 4.7-fold[2][9].
-
Solid Dispersions: Creating a solid dispersion where agomelatine is dispersed in an amorphous state within a carrier matrix (e.g., colloidal silicon dioxide) can enhance the dissolution rate[3][10].
-
Nanostructured Lipid Carriers (NLCs): For in vivo studies, encapsulating agomelatine in NLCs can enhance oral bioavailability by approximately 6.5-fold by improving solubility and leveraging lymphatic uptake to bypass first-pass metabolism[11].
Data Summary Tables
Table 1: Solubility of Agomelatine in Various Solvents
| Solvent | Approximate Solubility | Citation(s) |
| Purified Water | Practically Insoluble | [1][10] |
| Aqueous Buffers | Sparingly Soluble | [1][4][5] |
| Ethanol | ~30 mg/mL | [1][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1][4][5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][4][5][6] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1][4][5][6] |
Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Coformer / Carrier | Improvement Factor | Citation(s) |
| Cocrystallization | Urea | ~2.2-fold vs. Form II | [2][9] |
| Glycolic Acid | ~2.9-fold vs. Form II | [9] | |
| Isonicotinamide | ~4.7-fold vs. Form II | [2][9] | |
| Methyl-4-hydroxybenzoate | ~3.5-fold vs. Form II | [9] | |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significantly enhances solubility and bioavailability | [7][8] |
| Lipid Nanocarriers | Nanostructured Lipid Carriers (NLCs) | ~6.5-fold increase in oral bioavailability | [11] |
Experimental Protocols & Workflows
Protocol 1: Basic Solubilization using a Co-solvent (Ethanol/PBS)
This protocol describes a standard method for preparing a working solution of agomelatine for in vitro assays.
Methodology:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing. This stock solution should be purged with an inert gas for stability[4][5].
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.2).
-
Dilution: To prepare the final working solution, slowly add the agomelatine stock solution to the aqueous buffer while continuously vortexing or stirring. For a 1:1 ethanol:PBS solution with a final concentration of 0.5 mg/mL, you would add an equal volume of a 1 mg/mL ethanolic stock to the PBS.
-
Final Check: Ensure the final solution is clear. If any cloudiness or precipitate is observed, it indicates that the solubility limit has been exceeded.
-
Usage: Use the freshly prepared solution immediately. Do not store for more than one day[1][4][5].
Protocol 2: Preparation of Agomelatine/HP-β-Cyclodextrin Inclusion Complex
This protocol, based on the freeze-drying method, is for creating a solid inclusion complex that can be readily dissolved in aqueous media at a higher concentration than the free drug[7][8].
Methodology:
-
Molar Ratio: Determine the desired molar ratio of Agomelatine to HP-β-CD. A 1:1 stoichiometry is commonly reported to be effective[7].
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring.
-
Add Agomelatine: Add the corresponding amount of agomelatine powder to the HP-β-CD solution.
-
Equilibration: Seal the container and stir the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 48-72 hours) to allow the inclusion complex to form and reach equilibrium.
-
Filtration (Optional): If un-complexed agomelatine remains, the suspension can be filtered to remove the excess solid.
-
Freeze-Drying: Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for at least 48 hours to obtain a solid, amorphous powder of the agomelatine/HP-β-CD inclusion complex.
-
Storage & Use: Store the resulting powder in a desiccator. This powder can be dissolved in an aqueous buffer for your experiments, where it will exhibit significantly enhanced solubility.
Conceptual Diagrams
Agomelatine's Pharmacological Mechanism
Agomelatine's unique antidepressant and anxiolytic effects stem from a synergistic action on two different receptor systems[12]. It is a potent agonist at melatonergic (MT1 and MT2) receptors and an antagonist at the serotonergic 5-HT2C receptor[1][12]. This dual action helps to resynchronize circadian rhythms and increases dopamine and norepinephrine release in the frontal cortex, contributing to its therapeutic effects[5][12].
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Agomelatine | C15H17NO2 | CID 82148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inclusion complexes of HP-β-cyclodextrin with agomelatine: Preparation, characterization, mechanism study and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2017059877A1 - Pharmaceutical composition containing agomelatine and process for the preparation thereof - Google Patents [patents.google.com]
- 11. Oral bioavailability enhancement of agomelatine by loading into nanostructured lipid carriers: Peyer’s patch targeting approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
Agomelatine hydrochloride stability issues in acidic and alkaline solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agomelatine hydrochloride. It specifically addresses stability issues encountered in acidic and alkaline solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is known to be labile and susceptible to degradation in acidic conditions.[1][2] The extent of degradation is dependent on the acid concentration, temperature, and duration of exposure. Forced degradation studies have shown degradation ranging from approximately 2.72% to 18% under various acidic stress conditions.[3] For instance, treatment with 0.1 M HCl at 80°C for 30 minutes resulted in 5.32% degradation in one study and 11.36% in another.[4][5]
Q2: What is the stability of this compound in alkaline solutions?
A2: this compound is also unstable in alkaline solutions.[1][2] Similar to acidic conditions, the degradation rate is influenced by the base concentration, temperature, and time. Studies have reported degradation percentages from 6.94% to 8.08% under different alkaline stress conditions.[4][6] For example, exposure to 0.1 N NaOH at 80°C for 30 minutes led to 8.08% degradation.[4] One study noted that agomelatine is particularly sensitive to alkaline environments.[5]
Q3: What are the typical degradation products of agomelatine in acidic and alkaline solutions?
A3: The primary degradation pathway for agomelatine in both acidic and alkaline conditions is the hydrolysis of the amide bond. This results in the formation of N-[2-(7-methoxynaphthalen-1-yl)ethyl]amine and acetic acid. The naphthyl ethylamine derivative is the major degradation product observed in stability studies.
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected degradation results in acidic/alkaline stress studies.
-
Possible Cause 1: Inaccurate concentration of acidic or alkaline solution.
-
Solution: Always prepare fresh solutions of acids (e.g., HCl) and bases (e.g., NaOH) and standardize them using appropriate primary standards before use.
-
-
Possible Cause 2: Temperature fluctuations during the experiment.
-
Possible Cause 3: Incomplete neutralization before HPLC analysis.
-
Solution: Ensure complete neutralization of the stressed sample before dilution with the mobile phase.[4][5] Incomplete neutralization can affect the pH of the sample, leading to peak shape issues (tailing or fronting) and shifts in retention time on the HPLC chromatogram. Use a pH meter to confirm the final pH.
-
Issue 2: Poor chromatographic separation between agomelatine and its degradation products.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A systematic evaluation of different ratios may be necessary to achieve optimal resolution. Some studies have found success with a mixture of 0.1% formic acid and acetonitrile or 0.1% ammonium formate and acetonitrile.[4][5]
-
-
Possible Cause 2: Inappropriate pH of the mobile phase.
-
Solution: The pH of the mobile phase can significantly impact the retention and peak shape of both the parent drug and its degradants. Adjusting the pH of the aqueous component of the mobile phase can improve separation. For example, a mobile phase containing a phosphate buffer at pH 2.5 has been used successfully.[1]
-
-
Possible Cause 3: Incorrect column selection.
Quantitative Data Summary
The following tables summarize the results from various forced degradation studies on this compound.
Table 1: Agomelatine Degradation in Acidic Conditions
| Acid Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 M HCl | 80°C | 30 min | 5.32% | [4] |
| 0.1 M HCl | 80°C | 30 min | 11.36% | [5] |
| 1N HCl | 70°C | 7 days | 8% | [7] |
| 1N HCl | Not Specified | Not Specified | 18% | |
| 0.1 M HCl | 80°C | 20 min | 2.72% | [3] |
Table 2: Agomelatine Degradation in Alkaline Conditions
| Alkaline Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 N NaOH | 80°C | 30 min | 8.08% | [4] |
| 0.1 N NaOH | 80°C | 30 min | Not Specified | [5] |
| 1N NaOH | 70°C | 7 days | 6% | [7] |
| 0.1 N NaOH | 80°C | 20 min | 7.80% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Solution
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase or a methanol/water mixture) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[4][5]
-
Acid Treatment: Transfer a known volume of the stock solution to a reaction vessel. Add an equal volume of a standardized strong acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).[4]
-
Stress Condition: Place the vessel in a pre-heated, calibrated thermostat set to the desired temperature (e.g., 80°C) for a specified duration (e.g., 30 minutes).[4][5]
-
Neutralization: After the incubation period, cool the solution to room temperature. Carefully neutralize the solution by adding an equivalent amount of a standardized strong base (e.g., 0.1 N NaOH).[4]
-
Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.[4]
Protocol 2: Forced Degradation in Alkaline Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Alkaline Treatment: Transfer a known volume of the stock solution to a reaction vessel. Add an equal volume of a standardized strong base (e.g., 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH).[4]
-
Stress Condition: Place the vessel in a pre-heated, calibrated thermostat set to the desired temperature (e.g., 80°C) for a specified duration (e.g., 30 minutes).[4][5]
-
Neutralization: After the incubation period, cool the solution to room temperature. Neutralize the solution by adding an equivalent amount of a standardized strong acid (e.g., 0.1 M HCl).[4]
-
Sample Preparation for HPLC: Dilute and filter the neutralized solution as described in Protocol 1 before injecting it into the HPLC system.
Visualizations
Caption: Degradation pathways of agomelatine in acidic and alkaline conditions.
Caption: Experimental workflow for a forced degradation study of agomelatine.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. jchps.com [jchps.com]
- 4. rjptonline.org [rjptonline.org]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpra.com [ijpra.com]
Technical Support Center: Agomelatine Hydrochloride Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of agomelatine hydrochloride degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the forced degradation studies and analysis of this compound.
Question: I am observing poor separation between agomelatine and its degradation products in my RP-HPLC analysis. What are the potential causes and solutions?
Answer:
Poor resolution in HPLC is a common issue that can be attributed to several factors related to the mobile phase, stationary phase, or other chromatographic parameters.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The solvent strength and pH of the mobile phase are critical for achieving good separation.
-
Solution: Optimize the mobile phase composition. Several studies have successfully used a mixture of an acidic buffer (e.g., 0.1% formic acid, 0.05 M potassium dihydrogen phosphate adjusted to a low pH) and an organic modifier like acetonitrile or methanol.[1][2][3] Experiment with different ratios of the organic and aqueous phases. A gradient elution may be necessary to resolve all impurities.
-
-
Incorrect Column Chemistry: The choice of the stationary phase is crucial.
-
Solution: A C18 column is commonly used and effective for separating agomelatine and its degradation products.[1][3][4] If you are still facing issues, consider trying a different stationary phase, such as a phenyl column, which has shown good separation for agomelatine and its stress-induced degradants.[2]
-
-
Inadequate Flow Rate: The flow rate affects the time analytes spend in the stationary phase.
-
Solution: Optimize the flow rate. A flow rate between 0.6 mL/min and 1.0 mL/min has been reported to be effective.[1]
-
-
Suboptimal Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Maintain a consistent and optimized column temperature, typically around 25°C.
-
Question: My agomelatine sample shows significant degradation under oxidative stress, but I am having trouble identifying the primary degradation product. How should I proceed?
Answer:
Agomelatine is known to be particularly sensitive to oxidative degradation.[1] Identifying the resulting degradants requires a systematic approach.
Troubleshooting Workflow:
-
Confirm Degradation: First, ensure that the observed peaks are true degradation products and not artifacts. Run a blank (placebo) and a control sample (agomelatine standard without the stressor) to confirm.
-
Hyphenated Techniques: Utilize hyphenated techniques for structural elucidation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for determining the molecular weight of the degradation products.[5] The mass-to-charge ratio (m/z) will provide crucial information about the chemical modifications that have occurred.
-
LC-MS/MS (Tandem Mass Spectrometry): This technique can be used to fragment the degradation product, providing insights into its chemical structure.
-
-
Isolation and NMR: For unambiguous structure determination, you may need to isolate the degradation product using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
Literature Review: Consult scientific literature for known oxidative degradation products of agomelatine or structurally similar compounds. This can help in proposing potential structures based on your mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[1] Studies have shown that hydrolysis and oxidation are the primary degradation pathways. Under acidic and alkaline conditions, hydrolysis of the amide linkage can occur.[6] Oxidative stress can lead to the formation of various oxidation products.
Q2: Which analytical techniques are most suitable for identifying and quantifying agomelatine degradation products?
A2: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the separation and quantification of agomelatine and its impurities.[5] Specifically, Reverse-Phase HPLC (RP-HPLC) with UV or fluorescence detection is widely used.[1][2] For structural identification and characterization, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[5][7]
Q3: What are the typical stress conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies are typically performed according to ICH guidelines to assess the stability of the drug substance. Common stress conditions include:
-
Acidic Hydrolysis: Treating the drug solution with an acid like 0.1 M HCl at an elevated temperature (e.g., 80°C).[1][8]
-
Alkaline Hydrolysis: Treating the drug solution with a base like 0.1 N NaOH at an elevated temperature (e.g., 80°C).[8]
-
Oxidative Degradation: Exposing the drug solution to an oxidizing agent such as hydrogen peroxide (H₂O₂).[9]
-
Thermal Degradation: Exposing the solid drug or a solution to high temperatures.[1][4]
-
Photolytic Degradation: Exposing the drug to UV light.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various stability-indicating methods for agomelatine.
Table 1: Summary of Forced Degradation Studies of Agomelatine
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 0.1 M HCl | 30 min | 80°C | 5.32 | [1] |
| Alkaline | 0.1 N NaOH | 30 min | 80°C | 8.08 | [1] |
| Oxidative | 3% H₂O₂ | - | - | 14.34 | [1] |
| Thermal | - | - | 80°C | 0.03 | [1] |
| Acidic | 1 N HCl | 12 h | Reflux | - | [6] |
| Alkaline | 2 N NaOH | 12 h | Reflux | - | [6] |
Table 2: Chromatographic Conditions for Agomelatine Degradation Product Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | BDS Hypersil phenyl (250 x 4.6 mm, 5 µm) | Enable C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile | Methanol : 0.05 M Phosphate Buffer (pH 2.5) (35:65, v/v) | Acetonitrile : Methanol : Water (55:25:20, v/v/v) |
| Flow Rate | 0.6 mL/min | - | 1.0 mL/min |
| Detection | UV at 205 nm | Fluorescence (Ex: 230 nm, Em: 370 nm) | UV at 230 nm |
| Internal Standard | Bimatoprost | Naproxen | - |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acidic Condition)
-
Prepare a stock solution of agomelatine at a concentration of 1 mg/mL.
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Reflux the mixture for 30 minutes at 80°C.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and analyze the chromatogram for degradation products.
Protocol 2: RP-HPLC Method for Agomelatine and its Degradation Products
-
Chromatographic System: Use a Shimadzu Model CBM-20A/20 Alite HPLC system or equivalent, equipped with a UV detector.[1]
-
Column: Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).[1]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of 0.1% formic acid and acetonitrile. The exact ratio should be optimized for best separation.[1]
-
Flow Rate: Set the flow rate to 0.6 mL/min.[1]
-
Detection: Monitor the eluent at a wavelength of 205 nm.[1]
-
Injection Volume: Inject a suitable volume (e.g., 20 µL) of the sample and standard solutions.
-
Analysis: Record the chromatograms and determine the retention times and peak areas for agomelatine and its degradation products.
Visualizations
Caption: Agomelatine degradation pathways under stress conditions.
Caption: Workflow for degradation product identification.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-Indicating HPLC and HPTLC Methods for Determination of Agomelatine and its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. veeprho.com [veeprho.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. phmethods.net [phmethods.net]
- 9. jchps.com [jchps.com]
Technical Support Center: Optimizing Agomelatine Hydrochloride Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing agomelatine hydrochloride in in vivo rodent studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for agomelatine in rats and mice?
A common starting point for antidepressant-like effects in rodents is 10 mg/kg.[1][2][3] However, effective doses in published studies have ranged from 2.5 mg/kg to 50 mg/kg, depending on the animal model, administration route, and duration of treatment.[4][5][6] For instance, in the forced swimming test in mice, repeated evening administration of agomelatine was effective at doses of 4, 16, and 32 mg/kg.[7][8]
2. What is the appropriate route of administration for agomelatine in rodents?
Both intraperitoneal (i.p.) and oral (p.o.) routes have been successfully used.[1][4][7] The choice of administration route may depend on the experimental design and desired pharmacokinetic profile. Oral administration, often via gavage, mimics the clinical route of administration in humans.[1]
3. How should I prepare this compound for administration?
Agomelatine has low aqueous solubility. A common method for preparation is to suspend it in a 1% solution of hydroxyethylcellulose.[2][7] Alternatively, for some applications, it can be dissolved in organic solvents like ethanol, DMSO, or dimethylformamide (approximately 30 mg/ml), and then further diluted in a suitable aqueous buffer.[3] For aqueous buffers, it's recommended to first dissolve agomelatine in ethanol and then dilute with the buffer; however, storing the aqueous solution for more than a day is not advised.[3]
4. Should agomelatine be administered at a specific time of day?
Due to its melatonergic properties, the timing of administration can be critical. Many studies administer agomelatine in the evening or before the dark phase of the light/dark cycle to align with the natural circadian rhythm.[6][7][8] However, antidepressant-like effects have also been observed with morning administration.[6][9] The optimal timing may depend on the specific research question and animal model.
5. Are there any known toxicities associated with agomelatine in rodents?
Repeat-dose toxicity studies in rats have indicated that the liver can be a target organ of toxicity.[10] Therefore, it is prudent to monitor for potential hepatotoxicity, especially in long-term studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no behavioral effect | - Dosage: The dose may be too low or too high. - Administration timing: The time of day of administration may not be optimal for the desired effect. - Treatment duration: Acute administration may not be sufficient; chronic treatment is often required for antidepressant-like effects.[4][7][8] - Vehicle effect: The vehicle itself might be influencing behavior. | - Perform a dose-response study to determine the optimal dose for your specific model and behavioral test. - If studying circadian-related effects, administer the drug before the dark phase. For other antidepressant models, compare morning and evening administration. - Consider a chronic treatment paradigm of at least 10-21 days.[4][7][8] - Always include a vehicle-only control group to account for any effects of the vehicle. |
| Precipitation of agomelatine in solution | - Low aqueous solubility: this compound is sparingly soluble in aqueous solutions.[3] - Improper preparation: The method of dissolution may not be adequate. | - Use a suspension agent like 1% hydroxyethylcellulose.[2][7] - For soluble preparations, first dissolve agomelatine in an organic solvent like ethanol before diluting with an aqueous buffer. Prepare fresh daily.[3] |
| Sedation or hyperactivity in animals | - Dosage: High doses of agomelatine may lead to off-target effects. - Interaction with other compounds: Co-administration with other drugs may alter the behavioral effects. | - Reduce the dose of agomelatine. - Carefully review the literature for potential drug-drug interactions relevant to your experimental design. |
| Signs of liver toxicity (e.g., changes in liver enzymes) | - Inherent hepatotoxicity: Agomelatine has been shown to have the potential for liver toxicity in some studies.[10] | - If possible, monitor liver enzymes (e.g., ALT, AST) in long-term studies. - Consider using the lowest effective dose. |
Quantitative Data Summary
Table 1: Effective Dosages of Agomelatine in Rats
| Model | Dose (mg/kg) | Route | Duration | Observed Effect | Reference |
| Forced Swimming Test | 64 | p.o. | Acute & 13 days | Decreased immobility | [7][8] |
| Chronic Mild Stress | 10, 50 | i.p. | 5 weeks | Reversed anhedonia | [6][9] |
| Reproductive Effects | 10 | p.o. | 14 weeks | Antidepressant-like activity in FST | [1] |
| Object Recognition | 2.5, 10, 40 | i.p. | Acute | Enhanced performance | [4] |
Table 2: Effective Dosages of Agomelatine in Mice
| Model | Dose (mg/kg) | Route | Duration | Observed Effect | Reference |
| Forced Swimming Test | 4, 16, 32 | i.p. | 10 days (evening) | Decreased immobility | [7][8] |
| Tail Suspension Test | 10-50 | i.p. | 3 weeks | Reduced immobility | [4] |
| Chronic Social Defeat Stress | 50 | i.p. | 10 days | Alleviated depressive-like behaviors | [5] |
| Transgenic Model (GR-i) | 10 | i.p. | 21 days | Reversed behavioral abnormalities | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension
-
Materials: this compound powder, 1% hydroxyethylcellulose solution, distilled water, magnetic stirrer, and appropriate weighing and measuring equipment.
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
In a suitable container, add the weighed powder.
-
Gradually add the 1% hydroxyethylcellulose solution to the powder while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed.
-
Administer the suspension to the animals at the calculated volume based on their body weight.
-
Protocol 2: Forced Swimming Test (FST) in Mice
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10-13.5 cm.
-
Procedure:
-
Administer this compound or vehicle to the mice as per the experimental design (e.g., 30 minutes before the test for i.p. administration).[7]
-
Gently place each mouse individually into the cylinder of water.
-
The total duration of the test is 6 minutes.[7]
-
Record the duration of immobility during the last 4 minutes of the test.[5] Immobility is defined as the state where the mouse makes only small movements necessary to keep its head above water.[7]
-
After the test, remove the mouse from the water, dry it, and return it to its home cage.
-
Visualizations
Caption: Agomelatine's dual mechanism of action on MT1/MT2 and 5-HT2C receptors.
Caption: General workflow for in vivo rodent studies with agomelatine.
Caption: A decision tree for troubleshooting common issues in agomelatine studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant action of agomelatine (S 20098) in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Agomelatine in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preclinical studies aimed at enhancing the poor oral bioavailability of agomelatine.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of agomelatine so low?
Agomelatine is rapidly and well-absorbed after oral administration (≥80%), but it undergoes extensive first-pass metabolism in the liver.[1][2][3][4] This rapid breakdown by cytochrome P450 enzymes, primarily CYP1A2 and to a lesser extent CYP2C9/19, results in a very low absolute oral bioavailability of less than 5%.[1][2][3][5][6]
2. What are the main strategies to improve the oral bioavailability of agomelatine in preclinical models?
Several promising strategies have been investigated to overcome the extensive first-pass metabolism and poor water solubility of agomelatine. These include:
-
Nanostructured Lipid Carriers (NLCs): These formulations encapsulate agomelatine in a lipid matrix, which can enhance absorption through the lymphatic system, thereby bypassing the liver.[5][6]
-
Solid Lipid Nanoparticles (SLNs): Similar to NLCs, SLNs use solid lipids to encapsulate the drug, improving its dissolution and protecting it from degradation.[7][8][9][10]
-
Intranasal Delivery Systems: Administering agomelatine through the nasal cavity can avoid hepatic first-pass metabolism and potentially allow for direct nose-to-brain delivery.[7][8][9]
-
Cyclodextrin Inclusion Complexes: Complexing agomelatine with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility and dissolution rate.[11][12]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids, enhancing the absorption of lipophilic drugs like agomelatine.[13][14]
3. Which formulation strategy has shown the most significant improvement in bioavailability?
Based on preclinical studies, intranasal administration of agomelatine-loaded solid lipid nanoparticles (SLNs) has demonstrated a substantial increase in absolute bioavailability, reaching up to 44.44%.[7][8][9] Orally administered nanostructured lipid carriers (NLCs) have also shown a significant 6.5-fold enhancement in oral bioavailability compared to an agomelatine suspension.[5][6]
4. What are the key considerations for developing a nanoformulation of agomelatine?
Key parameters to optimize for agomelatine nanoformulations include:
-
Lipid and Surfactant Selection: The choice of lipids and surfactants is critical and should be based on solubility studies to ensure high drug loading and formulation stability.
-
Particle Size and Polydispersity Index (PDI): A small particle size (typically below 200 nm) and a low PDI (ideally < 0.3) are desirable for better absorption and uniformity.
-
Entrapment Efficiency (%EE): High entrapment efficiency is crucial to maximize the drug payload and ensure a sufficient therapeutic effect.
-
Zeta Potential: The zeta potential is an indicator of the stability of the nanoparticle suspension. A value of around -20 mV to -30 mV or more positive than +20mV to +30mV suggests good colloidal stability.[10]
5. How can I troubleshoot high variability in my preclinical pharmacokinetic data for agomelatine?
High inter-individual variability is a known characteristic of agomelatine's pharmacokinetics.[2][15] To minimize this in your preclinical studies:
-
Standardize Experimental Conditions: Ensure strict control over fasting/fed states, as food intake can influence agomelatine's bioavailability.[4][16]
-
Use a Sufficient Number of Animals: A larger sample size can help to account for inherent biological variability.
-
Validate Analytical Methods: Employ a robust and validated analytical method, such as LC-MS/MS, for the accurate quantification of agomelatine in plasma samples.[15][17][18]
-
Consider the Formulation: The formulation itself can contribute to variability. Ensure your formulation is homogenous and stable.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of agomelatine in the lipid matrix. | Screen various solid lipids to find one with higher solubilizing capacity for agomelatine. |
| Drug partitioning into the aqueous phase during formulation. | Optimize the homogenization and ultrasonication parameters (time, power) to facilitate rapid nanoparticle formation and drug encapsulation. Adjust the surfactant concentration; an insufficient amount may not adequately stabilize the lipid-water interface. |
| Premature drug crystallization. | Ensure the temperature of the aqueous phase is above the melting point of the lipid during the hot homogenization process to prevent premature solidification of the lipid. |
Issue 2: Inconsistent Particle Size in Nanoformulations
| Potential Cause | Troubleshooting Step |
| Inadequate homogenization or sonication. | Increase the duration or intensity of the homogenization/sonication process to ensure uniform particle size reduction. |
| Aggregation of nanoparticles. | Optimize the surfactant concentration to provide sufficient steric or electrostatic stabilization. Evaluate the zeta potential; a value close to zero suggests instability and a higher likelihood of aggregation. |
| Ostwald ripening. | Select a lipid with very low aqueous solubility to minimize the growth of larger particles at the expense of smaller ones. |
Issue 3: Poor In Vivo Performance Despite Good In Vitro Release
| Potential Cause | Troubleshooting Step | | Instability of the formulation in the gastrointestinal tract. | Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider incorporating protective polymers or coatings. | | Rapid clearance of nanoparticles from circulation. | Modify the surface of the nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) to reduce opsonization and subsequent uptake by the reticuloendothelial system. | | Interaction with food components. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on the absorption of your formulation.[16] |
Data Presentation: Pharmacokinetic Parameters of Different Agomelatine Formulations
| Formulation | Administration Route | Preclinical Model | Cmax (ng/mL) | AUC (ng·min/mL) | Absolute Bioavailability (%) | Reference |
| Agomelatine Suspension | Oral | Rat | - | - | <5% | [1][3][5][6] |
| Agomelatine-loaded NLCs | Oral | Rat | - | - | Enhanced 6.5-fold vs. suspension | [5][6] |
| Agomelatine-loaded SLNs | Intranasal | - | 759.00 | 7,805.69 | 44.44 | [7][8][9] |
| Agomelatine/HPβ-CD Inclusion Complex | Oral | Rat | Higher than physical mixture | Approx. 2-fold higher than physical mixture | Significantly enhanced | [11][12] |
| Agomelatine-loaded in situ gel (from SLNs) | Intranasal | - | 247 | 6,677.41 | 37.89 | [3] |
Experimental Protocols
Preparation of Agomelatine-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
Objective: To prepare agomelatine-loaded SLNs to enhance its oral bioavailability.
Materials:
-
Agomelatine
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Soya lecithin)
-
Purified water
Protocol:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add agomelatine to the melted lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes. This will form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-intensity probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the in vivo pharmacokinetic profile of an enhanced agomelatine formulation compared to a control suspension.
Materials:
-
Male Wistar rats (200-250 g)
-
Agomelatine formulation
-
Agomelatine suspension (control)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (12 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into two groups: a control group receiving the agomelatine suspension and a test group receiving the enhanced formulation. Administer the formulations orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of agomelatine in the plasma samples using a validated LC-MS/MS method.[15][17][18]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Workflow for the development and preclinical evaluation of enhanced agomelatine formulations.
Caption: Mechanism of oral bioavailability enhancement by lipid-based nanoformulations.
Caption: Simplified signaling pathway of agomelatine's antidepressant action.
References
- 1. Agomelatine - Wikipedia [en.wikipedia.org]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Agomelatine-based in situ gels for brain targeting via the nasal route: statistical optimization, in vitro, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Oral bioavailability enhancement of agomelatine by loading into nanostructured lipid carriers: Peyer’s patch targeting approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal agomelatine solid lipid nanoparticles to enhance brain delivery: formulation, optimization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal agomelatine solid lipid nanoparticles to enhance brain delivery: formulation, optimization and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. To enhance oral bioavailability of poorly soluble drug- Agomelatine in [ijaresm.com]
- 11. Inclusion complexes of HP-β-cyclodextrin with agomelatine: Preparation, characterization, mechanism study and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Formulation and Evaluation of Solid-Self Micro Emulsifying Drug Delivery System (S-SMEDDS) of Agomelatine | Semantic Scholar [semanticscholar.org]
- 15. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Agomelatine Hydrochloride In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agomelatine hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for in vitro experiments?
A1: this compound is an antidepressant with a unique pharmacological profile. For successful in vitro studies, it is crucial to be aware of its solubility and stability characteristics. Agomelatine is sparingly soluble in aqueous buffers but readily dissolves in organic solvents like ethanol, DMSO, and dimethyl formamide, with a solubility of approximately 30 mg/mL.[1] For cell culture experiments, it is recommended to first dissolve agomelatine in ethanol and then dilute it with the desired aqueous buffer. A 1:1 solution of ethanol and PBS (pH 7.2) can achieve a solubility of about 0.5 mg/ml.[1] It is important to note that aqueous solutions of agomelatine are not recommended for storage for more than one day to avoid degradation.[1]
Q2: What are the common stability issues with this compound in in vitro assays?
A2: this compound is susceptible to degradation under certain conditions, which can lead to experimental artifacts. It is particularly labile to acidic and alkaline conditions.[2][3] The compound is also sensitive to oxidative stress and is relatively photolabile, meaning it can degrade upon exposure to light, forming several transformation products.[4] While more stable under neutral and thermal conditions, some degradation has been observed at elevated temperatures (e.g., 80°C).[5][6] To minimize these issues, it is recommended to prepare fresh solutions, protect them from light, and maintain a neutral pH environment during experiments.
Q3: Can agomelatine interfere with fluorescence-based in vitro assays?
A3: Yes, agomelatine possesses native fluorescence, which can potentially interfere with fluorescence-based assays. Agomelatine exhibits fluorescence emission maxima at approximately 357 nm when excited at 226 nm, and at 370 nm with excitation at 230 nm.[7] This intrinsic fluorescence could lead to false-positive signals or inaccurate quantification in assays that use fluorescent reporters with overlapping spectra. Researchers should perform appropriate controls, such as measuring the fluorescence of agomelatine alone at the assay's excitation and emission wavelengths, to account for any potential interference.
Q4: Are there any known issues with non-specific binding of agomelatine in in vitro assays?
A4: While specific data on non-specific binding to assay plastics is limited, agomelatine has been shown to have a very low affinity for bovine serum albumin (BSA), suggesting a potential for non-specific interactions.[3][8] High plasma protein binding (95%) in vivo also suggests a propensity to bind to proteins.[8] This could be a concern in assays with high protein concentrations or where the target of interest is present at low levels. To mitigate this, it is advisable to use low-protein binding plates and include appropriate controls to assess non-specific binding.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Agomelatine Precipitation.
-
Troubleshooting: Due to its limited aqueous solubility, agomelatine may precipitate in cell culture media, especially at higher concentrations. Visually inspect the culture wells for any signs of precipitation. Prepare stock solutions in an appropriate organic solvent (e.g., ethanol or DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all treatments. It is advisable not to exceed a final solvent concentration of 0.5%.
-
-
Possible Cause 2: Degradation of Agomelatine.
-
Troubleshooting: Agomelatine is unstable in acidic or alkaline conditions and is photolabile.[2][3][4] Ensure the pH of your culture medium is stable throughout the experiment. Prepare fresh agomelatine solutions for each experiment and protect them from light by using amber tubes and minimizing exposure during handling.
-
-
Possible Cause 3: Interference with Assay Reagents.
-
Troubleshooting: Agomelatine's chemical structure could potentially interact with the tetrazolium salts (MTT, XTT) or the formazan product. To test for this, run a cell-free control where agomelatine is added to the assay medium with the viability reagent to see if there is any direct chemical reaction that could alter the absorbance reading.
-
Problem 2: High background or variable signal in fluorescence-based assays.
-
Possible Cause 1: Intrinsic Fluorescence of Agomelatine.
-
Troubleshooting: Agomelatine is a fluorescent molecule.[7] To correct for this, include control wells containing agomelatine at the same concentrations used in the experiment but without the fluorescent probe. Subtract the fluorescence intensity of these control wells from the experimental wells to get the true signal.
-
-
Possible Cause 2: Light-Induced Degradation Products.
-
Troubleshooting: Photodegradation of agomelatine can lead to the formation of fluorescent byproducts.[4] Minimize light exposure during all steps of the experiment, including solution preparation, incubation, and plate reading. Use of light-blocking plates or covering plates with foil is recommended.
-
Problem 3: Low or no response in receptor binding or functional assays.
-
Possible Cause 1: Incorrect Preparation of Agomelatine Solution.
-
Troubleshooting: Ensure agomelatine is fully dissolved in the initial organic solvent before diluting into the aqueous assay buffer. Incomplete dissolution will lead to a lower effective concentration.
-
-
Possible Cause 2: Receptor Desensitization.
-
Troubleshooting: While studies have shown no desensitization of melatonin receptors after repeated in vivo administration, prolonged high concentrations in in vitro systems could potentially lead to receptor internalization or desensitization.[4] Optimize incubation times and use the lowest effective concentration of agomelatine possible.
-
-
Possible Cause 3: Non-specific Binding.
-
Troubleshooting: Agomelatine may bind non-specifically to proteins or plasticware.[8] Consider using BSA in the assay buffer to block non-specific binding sites. Using low-binding plates can also help to minimize this issue.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility | ||
| In Ethanol, DMSO, Dimethyl formamide | ~30 mg/mL | [1] |
| In 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Receptor Binding Affinity (Ki) | ||
| Melatonin MT1 Receptor (human) | ~0.1 nM | [9] |
| Melatonin MT2 Receptor (human) | ~0.12 nM | [10] |
| Serotonin 5-HT2C Receptor (human) | ~631 nM | [10] |
| Serotonin 5-HT2B Receptor (human) | ~660 nM | [10] |
| Functional Activity (pA2/pKB) | ||
| 5-HT2C receptor-mediated Gq/11 activation | pA2 = 6.0 | [10] |
| 5-HT2C receptor-mediated Gi3 activation | pA2 = 6.1 | [10] |
| 5-HT2C receptor-mediated PLC activation | pKB = 6.1 | [10] |
| 5-HT2B receptor-mediated PLC activation | pKB = 6.6 | [10] |
| In Vitro Metabolism | ||
| Primary Metabolizing Enzyme | CYP1A2 (~90%) | [11] |
| Secondary Metabolizing Enzyme | CYP2C9 (~10%) | [11] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Melatonin MT1 Receptor
This protocol is adapted from a general radioligand binding assay for melatonin receptors.
Materials:
-
HEK293T cells transiently or stably expressing human MT1 receptor.
-
Binding Buffer: 50 mM Tris, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, 0.01% ascorbic acid, pH 7.4.[12]
-
Radioligand: [3H]-melatonin.
-
Non-labeled this compound.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293T cells expressing the MT1 receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of various concentrations of non-labeled agomelatine (for competition assay) or buffer (for total binding).
-
50 µL of [3H]-melatonin at a concentration near its Kd.
-
For non-specific binding, add a high concentration of non-labeled melatonin.
-
-
Incubation: Incubate the plate at 37°C for 4 hours.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis on the competition binding data to determine the Ki of agomelatine for the MT1 receptor.
Protocol 2: Cell Viability (MTT) Assay
This is a general protocol for an MTT assay that can be adapted for use with agomelatine.
Materials:
-
Cells of interest (e.g., neuronal cell line).
-
96-well cell culture plates.
-
This compound stock solution (in ethanol or DMSO).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of agomelatine in cell culture medium from the stock solution. Ensure the final solvent concentration is the same in all wells and does not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of agomelatine. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
Agomelatine's Dual Mechanism of Action
Agomelatine exerts its effects through a unique combination of agonism at melatonin (MT1 and MT2) receptors and antagonism at the serotonin 5-HT2C receptor. This dual action leads to a cascade of downstream signaling events.
Caption: Agomelatine's dual agonistic and antagonistic actions.
Experimental Workflow for Investigating Agomelatine's Effect on cAMP Levels
This workflow outlines the key steps in determining how agomelatine modulates cyclic AMP (cAMP) production, a crucial second messenger in its signaling pathway.
Caption: Workflow for cAMP assay with agomelatine.
Logical Troubleshooting Flow for In Vitro Experiments
This diagram provides a logical approach to troubleshooting common issues encountered during in vitro experiments with agomelatine.
Caption: A logical flow for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Agomelatine's antiglycoxidative action- In vitro and in silico research and systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agomelatine rescues lipopolysaccharide-induced neural injury and depression-like behaviors via suppression of the Gαi-2-PKA-ASK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
- 11. Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Agomelatine Hydrochloride Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding confounding factors in animal studies involving agomelatine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for agomelatine that I should consider in my experimental design?
Agomelatine possesses a unique, synergistic mechanism of action. It is a potent agonist for melatonergic receptors (MT1 and MT2) and an antagonist for the serotonin 2C (5-HT2C) receptor.[1][2][3] This dual action is crucial for its therapeutic effects. Agonism at MT1/MT2 receptors helps resynchronize circadian rhythms, while antagonism of 5-HT2C receptors increases the release of dopamine and norepinephrine, particularly in the frontal cortex.[1][2][3] In some animal models, the full antidepressant-like effect of agomelatine cannot be replicated by administering either a melatonergic agonist or a 5-HT2C antagonist alone, highlighting the importance of this synergy.[4]
Q2: How critical is the timing of agomelatine administration relative to the light/dark cycle?
The timing of administration is a significant potential confounding factor. Agomelatine's effects can differ depending on whether it is administered during the light (inactive) or dark (active) phase for rodents.
-
Antidepressant Models: In the chronic mild stress (CMS) model in rats, agomelatine shows antidepressant-like activity when given in both the morning (2 hours after dark phase) and evening (2 hours before dark phase).[5] However, the underlying mechanism appears to differ; the effect of evening administration is blocked by an MT1/MT2 receptor antagonist, whereas the morning effect is not, suggesting a greater contribution of the 5-HT2C antagonism during the light phase.[4][5]
-
Sleep Studies: In rats, agomelatine (10 and 40 mg/kg) administered shortly before the dark phase enhanced the duration of REM and slow-wave sleep.[4][6] Conversely, no changes were observed when it was administered at the onset of the light phase.[6]
Q3: Are there known species or strain differences that can affect study outcomes?
Yes, the choice of animal model can significantly influence results.
-
Species: Antidepressant-like effects of agomelatine have been observed in both rats and mice, but some studies suggest the effects are less pronounced in mice.[7] Pharmacological differences in receptors between species may also exist.[8]
-
Strain: Different strains of mice and rats are used across studies, including Wistar and Sprague-Dawley rats, and Swiss, CD-1, and C57BL/6J mice.[7][9][10] Notably, some strains of C57BL/6J mice have deficiencies in melatonin biosynthesis.[11] While agomelatine acts directly on receptors, baseline differences in the endogenous melatonergic system could be a confounding variable.[11]
Q4: What is the significance of MT2/5-HT2C receptor heteromers?
Recent evidence suggests that MT2 and 5-HT2C receptors can form functional heterodimers, creating a more complex signaling platform.[12][13][14] Within this heteromer, melatonin binding to the MT2 receptor can transactivate the Gq signaling pathway typically associated with the 5-HT2C receptor.[12][14] Agomelatine exhibits "biased signaling" at this complex; it acts as an agonist at the MT2 receptor protomer (activating the Gi pathway) while simultaneously acting as an antagonist at the 5-HT2C protomer (blocking the Gq pathway).[14] This interaction may underlie the unique synergistic effects of the compound and could be a key factor in its therapeutic profile.
Troubleshooting Guide
Issue 1: High variability in behavioral or pharmacokinetic data between animals.
High inter-individual variability is a known issue with agomelatine, likely stemming from its pharmacokinetic profile.
-
Cause: Agomelatine has very low oral bioavailability (<5%) due to extensive first-pass metabolism in the liver, primarily by the CYP1A2 and CYP2C9 enzymes.[1][15][16] This can lead to highly variable plasma concentrations, as observed in studies with dogs.[17]
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the route and timing of administration are consistent. For oral administration, consider the fed/fasted state of the animals, as food may alter absorption, although this has been difficult to statistically validate due to high baseline variability.[15][17]
-
Control for CYP Enzyme Induction: Be aware that chronic agomelatine administration can alter the expression and activity of various hepatic CYP450 enzymes in rats.[18] Avoid co-administering other compounds that are substrates or modulators of CYP1A2 and CYP2C9.[1]
-
Increase Sample Size: To achieve statistical power, a larger number of animals per group may be necessary to account for the inherent pharmacokinetic variability.
-
Measure Plasma Concentrations: If feasible, correlate behavioral outcomes with plasma concentrations of agomelatine to identify outliers and better understand the exposure-response relationship.
-
Issue 2: Lack of an expected antidepressant-like effect in a behavioral test (e.g., Forced Swim Test, Tail Suspension Test).
If agomelatine fails to produce an antidepressant-like effect, consider the following factors.
-
Cause 1: Inappropriate Dose: The dose-response relationship can be complex. While higher doses might be expected to be more effective, they can also introduce confounding effects.
-
Troubleshooting: Review the literature for effective dose ranges in your specific model and species (see Table 1). A very high dose (e.g., 40 mg/kg in rats) may induce drowsiness, leading to increased immobility or task omissions that can be misinterpreted.[19] Direct behavioral observation is crucial to rule out sedation.[19]
-
-
Cause 2: Administration Timing: As detailed in the FAQs, the timing of administration is critical. An effect seen with evening administration might not be present with morning administration, or it may rely on a different mechanism.[5]
-
Troubleshooting: Ensure your administration time aligns with the intended mechanism you wish to study (i.e., melatonergic vs. 5-HT2C-dominant effects). For resynchronizing circadian rhythms, administration before the active (dark) phase is logical.[4]
-
-
Cause 3: Animal Model Specifics: The chosen animal model may not be sensitive to agomelatine's mechanism.
-
Troubleshooting: Agomelatine has shown efficacy in various models, including learned helplessness, chronic mild stress, and olfactory bulbectomy.[4][20][21] However, its effect on the HPA axis appears inconsistent and may depend on the species and type of stressor used.[9] Verify that your model is appropriate for testing a compound with this specific pharmacological profile.
-
Issue 3: Anxiolytic and antidepressant effects are difficult to distinguish.
-
Cause: Agomelatine often exerts anxiolytic-like effects at the same doses that produce antidepressant-like effects.[4][20] This is not uncommon for antidepressants, but agomelatine's potent anxiolytic properties may be linked more strongly to its 5-HT2C antagonism.[22]
-
Troubleshooting Steps:
-
Use a Battery of Tests: Employ a range of behavioral paradigms designed to distinguish between these effects. For example, combine a test for depression (e.g., Sucrose Preference Test) with a test for anxiety (e.g., Elevated Plus Maze, Social Interaction Test).[4][10]
-
Pharmacological Blockade: To dissect the mechanisms, use selective antagonists. For instance, an MT1/MT2 antagonist can be used to determine the contribution of the melatonergic system to the observed effect under specific conditions (e.g., evening administration).[5]
-
Quantitative Data Summary
Table 1: Effective Doses of Agomelatine in Various Rodent Models
| Animal Model | Species/Strain | Dose Range | Route | Outcome | Reference(s) |
| Chronic Mild Stress | Wistar Rat | 10 - 50 mg/kg/day | i.p. | Reversed CMS-induced reduction in sucrose consumption. | [5] |
| Forced Swim Test | Wistar Rat | 16 - 64 mg/kg (acute) | p.o. | Decreased duration of immobility. | [7] |
| Elevated Plus Maze | Rat | From 40 mg/kg | i.p. | Increased entries into open arms. | [4] |
| Olfactory Bulbectomy | Sprague-Dawley Rat | 10 - 50 mg/kg/day | i.p. | Reversed bulbectomy-induced locomotor hyperactivity. | [21] |
| Chronic Social Defeat Stress | C57BL/6J Mouse | 50 mg/kg/day | i.p. | Reduced anxiety- and depressive-like behaviors. | [10][11] |
| Sleep Architecture | Rat | 10 - 40 mg/kg | p.o. | Increased REM and SWS duration (pre-dark admin). | [6] |
Experimental Protocols
1. Chronic Mild Stress (CMS) Protocol (Rat)
This protocol is adapted from methodologies described in the literature.[5]
-
Baseline Measurement: Before stress induction, measure the baseline sucrose preference by offering rats a free choice between two bottles—one with a 1% sucrose solution and the other with water—for 24 hours.
-
Stress Induction (7 weeks): House rats individually and expose them to a variable sequence of mild stressors daily. Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing with another stressed rat
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
Drug Administration (During weeks 3-7): Administer agomelatine (e.g., 10 or 50 mg/kg, i.p.) or vehicle daily. Administration can be timed for the "evening" (2 hours before the dark phase) or "morning" (2 hours after the start of the light phase).
-
Monitoring: Measure sucrose consumption weekly to track the onset of anhedonia (in stressed, vehicle-treated animals) and its reversal by drug treatment. A significant increase in sucrose preference in the agomelatine-treated group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.
2. Forced Swim Test (FST) Protocol (Rat)
This protocol is based on standard FST procedures.[7]
-
Apparatus: Use a transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Pre-Test Session (Day 1): Place each rat in the cylinder for a 15-minute habituation session. This increases the sensitivity of the test on the following day.
-
Test Session (Day 2): Administer agomelatine (e.g., 16-64 mg/kg, p.o.) or vehicle 60 minutes before the test. Place the rat in the water for a 5-minute session.
-
Data Analysis: Record the session and score the total duration of immobility during the last 4 minutes. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time is interpreted as an antidepressant-like effect.
Visualizations: Pathways and Workflows
Caption: Agomelatine's dual mechanism of action.
Caption: Troubleshooting flowchart for unexpected results.
Caption: Experimental workflow for a Chronic Mild Stress study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Agomelatine - Wikipedia [en.wikipedia.org]
- 3. Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of the novel antidepressant and melatonin agonist/serotonin2C receptor antagonist, agomelatine, on the rat sleep-wake cycle architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model [mdpi.com]
- 12. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 13. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convergence of Melatonin and Serotonin (5-HT) Signaling at MT2/5-HT2C Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 17. Agomelatine: A novel melatonergic antidepressant. Method validation and first exploratory pharmacokinetic study in fasted and fed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Importance of additional behavioral observation in psychopharmacology: a case study on agomelatine’s effects on feedback sensitivity in probabilistic reversal learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Agomelatine suppresses locomotor hyperactivity in olfactory bulbectomised rats: a comparison to melatonin and to the 5-HT(2c) antagonist, S32006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression [mdpi.com]
Enhancing agomelatine hydrochloride's stability for long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of agomelatine hydrochloride in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions. Forced degradation studies have consistently shown that the molecule is particularly labile and prone to hydrolysis in both acidic and alkaline environments.[1][2][3] It is also sensitive to oxidative stress.[4][5] The compound shows greater stability under neutral, thermal (heat), and photolytic (light) stress, although some degradation can still occur.[2][6]
Q2: What are the primary degradation products of agomelatine?
A2: Hydrolysis of agomelatine under acidic or alkaline conditions leads to the formation of two primary degradation products:
-
Deg I: Formed by the cleavage of the terminal amide bond.
-
Deg II: Formed by the cleavage of the terminal methoxy (ether) bond. Under acidic stress, both Deg I and Deg II are produced. Under alkaline stress, the primary degradation product is Deg I.
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored at -20°C, where it is expected to be stable for at least two years. It should be kept in a well-sealed container, protected from moisture.
Q4: How should I prepare and store agomelatine stock solutions for long-term experiments?
A4: Preparing stable solutions is critical.
-
Solvent Choice: Agomelatine is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF) at approximately 30 mg/mL. Stock solutions in these anhydrous organic solvents, purged with an inert gas like nitrogen or argon to remove oxygen, are preferable for long-term storage at -20°C or -80°C.
-
Aqueous Solutions: Agomelatine is only sparingly soluble in aqueous buffers, and these solutions are not recommended for storage for more than one day due to rapid degradation. If an aqueous solution is necessary, it should be prepared fresh daily. To prepare, first dissolve the compound in a minimal amount of ethanol or DMSO and then dilute with the aqueous buffer of choice.
-
pH Considerations: Since agomelatine degrades in acidic and alkaline conditions, maintaining a neutral pH (around 7.0-7.4) is crucial for any aqueous preparations. Use a stable buffer system to maintain this pH.
-
Protection: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. To minimize oxidation, minimize headspace in the vial or purge with an inert gas.
Q5: Are there any strategies to enhance the stability of agomelatine in aqueous solutions for multi-day experiments?
A5: While challenging, stability in aqueous media can be moderately improved:
-
pH Control: Strictly maintain a neutral pH using a reliable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2).
-
Antioxidants: Although specific data on antioxidants for agomelatine is limited, its susceptibility to oxidation suggests that the addition of common antioxidants could be beneficial. Consider exploring the utility of agents like ascorbic acid or N-acetylcysteine, but validate their compatibility and lack of interference with your experimental assay first.
-
Complexation Agents: Advanced formulation techniques, such as using cyclodextrins, have been shown to significantly improve the aqueous solubility and stability of agomelatine.[7] This may be a viable option for specific experimental needs, though it requires additional preparation steps.[7]
Troubleshooting Guide
Q1: My agomelatine solution has developed a yellow tint. What does this indicate?
A1: A color change in the solution often indicates chemical degradation. This is most likely due to oxidative degradation or hydrolysis, especially if the solution is aqueous, has been stored for an extended period, or was exposed to light or non-neutral pH. It is strongly recommended to discard the discolored solution and prepare a fresh batch.
Q2: I am running an HPLC analysis and see unexpected peaks in my chromatogram. What could they be?
A2: Unexpected peaks are typically degradation products or impurities.
-
Early Eluting Peaks: These could correspond to the more polar degradation products, Deg I (amide cleavage) and Deg II (methoxy cleavage). Their retention times will be shorter than the parent agomelatine peak in a reverse-phase HPLC system.
-
Check Your System: Before assuming degradation, rule out system-related issues. Inject a blank solvent run to check for ghost peaks from the mobile phase or system contamination. Ensure the mobile phase is correctly prepared and of high quality.
-
Confirm Degradation: To confirm if the peaks are from agomelatine degradation, perform a forced degradation study on a small sample of your standard (e.g., treat with dilute acid or base) and compare the resulting chromatogram to your experimental sample.
Q3: The measured concentration of my agomelatine solution is lower than expected. What happened?
A3: A loss of potency is a clear sign of degradation.
-
Review Storage Conditions: Verify that the solution was stored at the correct temperature, protected from light, and sealed properly. For aqueous solutions, storage for more than 24 hours is a likely cause.
-
pH Shift: If you are using a buffered solution, the buffer capacity may have been exhausted, leading to a pH shift into an acidic or alkaline range where hydrolysis occurs.
-
Adsorption: Agomelatine may adsorb to certain types of plasticware. Whenever possible, use glass or polypropylene containers for storage and preparation.
Data Presentation
Table 1: Summary of Agomelatine Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | % Degradation Reported | Reference |
| Acidic Hydrolysis | 1.0N HCl | 7 days | 18% | |
| 0.1M HCl at 80°C | 30 min | 11.36% | [6] | |
| 0.1M HCl at 80°C | 20 min | 2.72% | ||
| Alkaline Hydrolysis | 1.0N NaOH | 7 days | Not specified, but degradation observed | |
| 0.1N NaOH at 80°C | 30 min | 6.94% | [6] | |
| 0.1N NaOH at 80°C | 20 min | 7.80% | ||
| Oxidative | H₂O₂ + Initiator | 7 days | Significant degradation | |
| 30% H₂O₂ at 80°C | 30 min | 2.13% | ||
| 30% H₂O₂ at 80°C | 20 min | 10.38% | ||
| Thermal | 70°C / 75% RH | 6 weeks | Degradation observed | |
| 80°C | Not specified | 12.63% | ||
| 80°C | 20 min | 6.80% | ||
| Photolytic (UV) | UV light (365 nm) | 4 hours | 1.52% to 2.51% | [6] |
Note: Experimental conditions and durations vary significantly between studies, leading to different degradation percentages. This table illustrates general susceptibility.
Table 2: Degradation Kinetics of Agomelatine in Solution
| Condition | Rate Constant (k) (hour⁻¹) | Half-life (t½) (hours) | Reference |
| Acidic (HCl) | 0.108 | 6.42 | [1] |
| Alkaline (NaOH) | 0.081 | 8.56 | [1] |
Data derived from a kinetic study demonstrates the relatively rapid degradation in acidic and alkaline solutions.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade agomelatine to identify potential degradation products and validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of agomelatine in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Reflux at 80°C for 30 minutes. Cool the solution to room temperature and neutralize with an equivalent amount of 1.0 N NaOH. Dilute with mobile phase to a final concentration of ~10 µg/mL.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Reflux at 80°C for 30 minutes. Cool to room temperature and neutralize with 1.0 N HCl. Dilute with mobile phase to ~10 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at 80°C for 30 minutes. Cool and dilute with mobile phase to ~10 µg/mL.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 4 hours. Cool and dilute with mobile phase to ~10 µg/mL.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for 4-8 hours. Dilute with mobile phase to ~10 µg/mL.
-
Analysis: Analyze all stressed samples, along with an untreated control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate agomelatine from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Column: C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.[4] A common starting gradient could be 70:30 (Aqueous:Acetonitrile), adjusting as needed to achieve good separation.
-
Flow Rate: 0.6 - 1.0 mL/min.[4]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare samples (standards, controls, and stressed samples from Protocol 1) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Inject the samples and record the chromatograms.
-
System Suitability: The method is considered valid if the agomelatine peak is well-resolved from all degradation peaks (Resolution > 2) and shows good peak symmetry (Tailing factor < 1.5).
-
Visualizations
References
- 1. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. phmethods.net [phmethods.net]
- 7. CN106420597A - Aqueous agomelatine solution, and preparation method and application thereof - Google Patents [patents.google.com]
Troubleshooting low yield in agomelatine hydrochloride synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of agomelatine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for agomelatine?
A1: The most prevalent synthetic routes start from either 7-methoxy-1-tetralone or 2-naphthol. Key strategies include Knoevenagel condensation, Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction, and a Grignard reaction approach.[1][2][3]
Q2: What are the critical factors affecting the overall yield of agomelatine synthesis?
A2: Critical factors include the purity of starting materials, precise control of reaction conditions (temperature, reaction time, reagent stoichiometry), efficient removal of impurities at each step, and the choice of catalysts and solvents.[4][5] Incomplete reactions and the formation of side products are common causes of low yield.[6]
Q3: Are there any known critical impurities that are difficult to remove?
A3: Yes, certain process-related impurities and degradation products can be challenging to remove due to similar solubility profiles to agomelatine.[5][6] For instance, isomers formed during Friedel-Crafts acylation and byproducts from incomplete reduction steps may require specific purification techniques like recrystallization with a specific solvent system or chromatography for effective removal.[5][7]
Q4: How can the final crystallization of this compound be optimized to maximize yield?
A4: Optimization of the final crystallization step involves careful selection of the solvent system, control of the cooling rate, and seeding. The use of co-crystal formers has also been explored to improve solubility and crystal form.[8][9][10][11] Loss of product during filtration and washing is a common issue; therefore, the volume and temperature of the washing solvent should be minimized.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of (7-methoxy-1-naphthyl)acetonitrile from 7-methoxy-1-tetralone
This key intermediate is often the source of yield loss. Below is a guide to troubleshoot common problems in its synthesis.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 7-methoxy-1-tetralone | In the Knoevenagel condensation, the base may be inappropriate or inactive.[1] | Screen different bases such as ammonium acetate with acetic acid. Avoid bases like KOtBu, NaH, TEA, piperidine, and NaOMe which have shown poor results.[1] |
| In the reaction with acetonitrile using n-butyllithium, incomplete deprotonation of acetonitrile can occur.[4] | Ensure anhydrous conditions and use a sufficient excess of n-butyllithium. The reaction temperature should be carefully controlled. | |
| Formation of multiple byproducts during aromatization | Harsh dehydrogenation conditions (e.g., high temperatures with sulfur) can lead to degradation.[12] | Use a milder aromatizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] This avoids high temperatures and reduces energy consumption. |
| Difficult purification of (7-methoxy-1-naphthyl)acetonitrile | Presence of unreacted starting material and intermediates from incomplete aromatization.[13] | Implement a multi-step purification process, potentially involving column chromatography or recrystallization from a suitable solvent system. |
Issue 2: Inefficient Reduction of (7-methoxy-1-naphthyl)acetonitrile to 2-(7-methoxy-1-naphthyl)ethylamine
The reduction of the nitrile group is a critical step where yield can be compromised.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction of the nitrile | The reducing agent is not active enough or used in insufficient quantity. Lithium aluminum hydride (LiAlH4) is effective but can be hazardous on a large scale.[12] | Consider alternative reducing agents like sodium borohydride in the presence of a catalyst.[12] Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) is also a viable and often safer alternative.[1][14] |
| Formation of secondary amines or other byproducts | Over-reduction or side reactions due to harsh conditions. | Optimize reaction temperature and pressure. For catalytic hydrogenation, the choice of catalyst and solvent is crucial. |
| Low recovery of the amine product after workup | The amine product may be soluble in the aqueous phase during extraction, especially if the pH is not optimized. | Carefully adjust the pH of the aqueous layer to ensure the amine is in its free base form before extraction with an organic solvent. |
Issue 3: Low Yield in the Final Acetylation Step
The final step of acetylating the primary amine to form agomelatine can also present challenges.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete acetylation | Insufficient amount of acetylating agent or presence of moisture. | Use a slight excess of acetic anhydride or acetyl chloride.[15] Ensure all reagents and solvents are anhydrous. |
| The base used to scavenge the acid byproduct (e.g., HCl from acetyl chloride) is not effective. | Use a non-nucleophilic base like triethylamine or pyridine.[4] | |
| Formation of N,N-diacetylated byproduct | Use of a large excess of the acetylating agent or prolonged reaction times at elevated temperatures.[16] | Control the stoichiometry of the acetylating agent and monitor the reaction progress closely (e.g., by TLC or HPLC) to stop it upon completion. |
| Product loss during purification | Agomelatine may have some solubility in the washing solvents. | Use minimal amounts of cold solvent for washing the filtered product. Recrystallization from a well-chosen solvent system (e.g., isopropanol) can improve purity with minimal loss.[4] |
Quantitative Data Summary
The following tables summarize reported yields for different synthetic routes to agomelatine and its key intermediates.
Table 1: Comparison of Overall Yields for Different Synthetic Routes
| Starting Material | Key Intermediates | Overall Yield (%) | Reference |
| 7-methoxy-1-tetralone | (7-methoxy-1-naphthyl)acetonitrile, 2-(7-methoxy-1-naphthyl)ethylamine | 52.3 | [2] |
| 2-naphthol | 2-acetoxy naphthalene, 1-(7-methoxy-1-naphthyl)ethanone | Not specified | [5] |
| (2-methoxynaphthalene-8-yl)oxoacetic acid | Diol intermediate, aldoxime | 51 | [2] |
| 1-Bromo-7-methoxynaphthalene | 7-methoxy-1-naphthylethanol, N-[2-(7-methoxy-1-naphthyl)ethyl]phthalimide | 43.5 | [3] |
Table 2: Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Dehydrogenation/ Aromatization | 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile | (7-methoxy-1-naphthyl)acetonitrile | DDQ, Toluene, 50-150°C | High (not specified) | [4] |
| Reduction of Nitrile | (7-methoxy-1-naphthyl)acetonitrile | (7-methoxy-1-naphthyl)ethylamine | LiAlH4, THF, 0-60°C | High (not specified) | [4] |
| Acetylation | (7-methoxy-1-naphthyl)ethylamine | Agomelatine | Acetyl chloride, Triethylamine, 0-25°C | 83 | [4] |
| Reduction of Ester | 2-(7-methoxynaphthalen-1-yl)acetic acid ethyl ester | 2-(7-methoxynaphthalen-1-yl)ethanol | NaBH4, Catalyst | Almost quantitative | [12] |
| Acetylation | 2-(7-methoxynaphthalen-1-yl)ethylamine | Agomelatine | Acetic anhydride, Ethanol, Reflux | 80 (for 2 steps) | [17] |
Experimental Protocols
Protocol 1: Synthesis of Agomelatine from 7-methoxy-1-tetralone
This protocol is based on the route described in patent CN101792400A.[4]
Step 1: Synthesis of 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetonitrile in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) solution dropwise while maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of 7-methoxy-1-tetralone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of (7-methoxy-1-naphthyl)acetonitrile
-
Dissolve the crude product from Step 1 in toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Heat the mixture to reflux (approximately 110°C) for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated DDQ-hydroquinone.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (7-methoxy-1-naphthyl)acetonitrile.
Step 3: Synthesis of 2-(7-methoxy-1-naphthyl)ethylamine
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of (7-methoxy-1-naphthyl)acetonitrile in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture to 0°C and quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 4: Synthesis of Agomelatine
-
Dissolve the crude 2-(7-methoxy-1-naphthyl)ethylamine in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C and add acetyl chloride dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from isopropanol to obtain pure agomelatine.
Visualizations
Caption: A logical workflow for troubleshooting low yield in agomelatine synthesis.
Caption: Key steps in the synthesis of agomelatine from 7-methoxy-1-tetralone.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Agomelatine [cjph.com.cn]
- 4. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Agomelatine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. veeprho.com [veeprho.com]
- 8. gccpo.org [gccpo.org]
- 9. researchgate.net [researchgate.net]
- 10. EP2551257A1 - Co-crystals of agomelatine with co-crystal-formers - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 13. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 14. jcbms.org [jcbms.org]
- 15. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]
- 16. N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 17. US20100036162A1 - Process for the synthesis of agomelatine - Google Patents [patents.google.com]
Mitigating off-target effects of agomelatine hydrochloride in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agomelatine hydrochloride in cellular assays. The information is designed to help mitigate off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-target effects of this compound?
This compound is primarily known for its dual activity as a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin 5-HT2C receptor.[1][2][3] Its primary off-target effects are mediated through antagonism of the serotonin 5-HT2B receptor.[1][4] Agomelatine has negligible affinity for a wide range of other receptors, including adrenergic, dopaminergic, muscarinic, and histaminergic receptors, as well as most other serotonin receptor subtypes.[1][5]
Q2: How can I differentiate between the effects of agomelatine on its various targets in my cellular assay?
To dissect the specific receptor-mediated effects of agomelatine, a pharmacological approach using selective antagonists is recommended.
-
To isolate MT1/MT2 receptor effects: Pre-incubate your cells with a selective 5-HT2C antagonist (e.g., SB 242084) and a selective 5-HT2B antagonist (e.g., SB 204741) before adding agomelatine. Any remaining effect can be attributed to MT1/MT2 receptor agonism.
-
To isolate 5-HT2C receptor effects: Use a selective MT1/MT2 antagonist, such as luzindole, to block the melatonin receptors.[6] The resulting effects of agomelatine will be primarily due to its action on 5-HT2C receptors.
-
To isolate 5-HT2B receptor effects: This is more challenging due to the lack of highly selective agonists for this receptor. However, comparing the effects of agomelatine in the presence and absence of a selective 5-HT2B antagonist can help infer its contribution.
Q3: What are the typical concentrations of agomelatine used in cellular assays?
Q4: What are the downstream signaling pathways activated by agomelatine's targets?
-
MT1 and MT2 Receptors: These are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
5-HT2C and 5-HT2B Receptors: These GPCRs couple to Gαq/11. Antagonism of these receptors by agomelatine blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents an increase in intracellular calcium levels.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or non-specific binding | 1. Suboptimal assay buffer composition. 2. Agomelatine binding to plasticware or other surfaces. 3. Insufficient blocking. | 1. Optimize buffer components. Consider adjusting pH, ionic strength, and adding detergents (e.g., Tween-20) or blocking proteins (e.g., BSA or casein). 2. Use low-binding plates and tubes. 3. Increase the concentration or incubation time of the blocking agent. |
| Inconsistent or unexpected results between experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Degradation of agomelatine stock solution. 3. Off-target effects interfering with the assay readout. | 1. Standardize cell culture procedures. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh agomelatine stock solutions regularly and store them appropriately. 3. Use selective antagonists to confirm that the observed effect is mediated by the target of interest (see FAQ 2). |
| Difficulty distinguishing between MT1/MT2 and 5-HT2C/2B effects | Overlapping signaling pathways or receptor crosstalk. | Employ a combination of selective antagonists as described in FAQ 2. Additionally, consider using cell lines that endogenously express only one of the target receptors or use receptor knockout/knockdown models to isolate the signaling pathways. |
| Low signal-to-noise ratio in functional assays (e.g., cAMP, calcium flux) | 1. Low receptor expression in the chosen cell line. 2. Inefficient assay conditions. 3. Agonist/antagonist concentrations are not optimal. | 1. Use a cell line with higher expression of the target receptor or consider transiently or stably overexpressing the receptor. 2. Optimize assay parameters such as incubation time, temperature, and reagent concentrations. 3. Perform thorough dose-response curves for both agonists and antagonists to identify optimal concentrations. |
Quantitative Data Summary
Table 1: Agomelatine Binding Affinities (Ki / pKi)
| Receptor | Species | Ki (nM) | pKi | Reference |
| MT1 | Human | ~0.1 | ~10 | [1] |
| MT2 | Human | ~0.1 | ~10 | [1] |
| 5-HT2C | Human (cloned) | - | 6.2 | [1][4] |
| 5-HT2C | Porcine (native) | - | 6.4 | [4] |
| 5-HT2B | Human (cloned) | - | 6.6 | [1][4] |
| 5-HT2A | Human (cloned) | >10,000 | <5.3 | [4] |
| 5-HT1A | Human (cloned) | >10,000 | <5.2 | [4] |
Table 2: Agomelatine Functional Activity (EC50 / IC50)
| Assay | Cell Line/System | Activity | Value (µM) | Reference |
| Cytotoxicity (MTT Assay) | HT22 cells (24h) | IC50 | 60 | [7] |
| Cytotoxicity (MTT Assay) | HT22 cells (48h) | IC50 | 84.76 | [7] |
| Cytotoxicity (MTT Assay) | HT22 cells (72h) | IC50 | 56.14 | [7] |
| Cytotoxicity (MTT Assay) | BV2 cells (24h) | IC50 | ~40 | [9] |
Experimental Protocols
cAMP Assay Protocol (for MT1/MT2 Receptor Activation)
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of Gαi-coupled MT1/MT2 receptors by agomelatine.
Materials:
-
Cells expressing MT1 and/or MT2 receptors
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
Selective 5-HT2C and 5-HT2B antagonists (optional, for isolating MT receptor effects)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
-
96- or 384-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Pre-treatment with Antagonists (Optional): To isolate MT1/MT2 effects, pre-incubate the cells with appropriate concentrations of selective 5-HT2C and 5-HT2B antagonists for 30-60 minutes at 37°C.
-
Agomelatine Treatment: Add varying concentrations of agomelatine to the wells. It is recommended to perform a serial dilution to generate a dose-response curve.
-
Forskolin Stimulation: Add a concentration of forskolin known to induce a submaximal cAMP response. This will allow for the detection of inhibitory effects.
-
Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agomelatine concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Intracellular Calcium Flux Assay (for 5-HT2C/2B Receptor Antagonism)
This protocol measures the ability of agomelatine to block serotonin-induced increases in intracellular calcium via Gαq-coupled 5-HT2C and 5-HT2B receptors.
Materials:
-
Cells expressing 5-HT2C and/or 5-HT2B receptors
-
This compound
-
Serotonin (5-HT)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Selective MT1/MT2 antagonist (e.g., luzindole, optional, for isolating 5-HT receptor effects)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Pre-treatment with Agomelatine/Antagonists: Pre-incubate the cells with varying concentrations of agomelatine or a selective MT1/MT2 antagonist (if needed) for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period using the plate reader.
-
Serotonin Injection and Signal Detection: Inject a concentration of serotonin known to elicit a robust calcium response and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (or the ratio of fluorescence at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Plot the inhibition of the serotonin response against the log of the agomelatine concentration to determine the IC50 value.
Visualizations
Caption: Agomelatine's dual signaling pathways.
Caption: General experimental workflow for cellular assays.
Caption: A logical approach to troubleshooting.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 8. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative In Vitro Analysis of Agomelatine Hydrochloride and Melatonin on Cancer Cell Lines
For Immediate Release
This guide provides a detailed comparison of the in-vitro anticancer effects of agomelatine hydrochloride and melatonin across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.
Executive Summary
Recent in vitro studies have highlighted the oncostatic properties of both melatonin and its synthetic analog, agomelatine. While both compounds exhibit anticancer activities, including inhibition of cell proliferation and induction of apoptosis, their efficacy can vary depending on the cancer cell type and the specific molecular pathways involved. This guide summarizes key experimental findings, providing a comparative overview of their performance and elucidating their mechanisms of action.
Comparative Efficacy
Cell Viability and Proliferation
Agomelatine has demonstrated comparable or, in some cases, superior potency to melatonin in reducing the viability and proliferation of cancer cells.
Table 1: Comparative Effects on Cancer Cell Viability
| Cell Line | Cancer Type | Compound | Concentration | Time (h) | % Inhibition of Cell Viability | Reference |
| HCT-116 | Colorectal | Agomelatine | 0.1 mM | 72 | Significant inhibition | [1][2] |
| Melatonin | 0.25 mM | 72 | Significant inhibition | [1][2] | ||
| HCT-116 p53 null | Colorectal | Agomelatine | 0.1 mM | 72 | Significant inhibition | [1][2] |
| Melatonin | 0.5 mM | 72 | Significant inhibition | [1][2] | ||
| Caco-2 | Colorectal | Agomelatine | 0.1, 1, 5, 10 mM | 24 | Significant reduction | [3][4] |
| Melatonin | 0.1, 1, 5, 10 mM | 24 | Significant reduction | [3][4] | ||
| MCF-7 | Breast | Agomelatine | - | - | Reduced proliferative capacity | [5] |
| Melatonin | - | - | - | [5] | ||
| MDA-MB-231 | Breast (Triple-negative) | Agomelatine | - | - | Reduced proliferative capacity | [5] |
| Melatonin | - | - | Significantly reduced proliferative rate | [5] |
Note: A direct percentage comparison is not always available from the source material; "Significant inhibition/reduction" indicates a statistically significant effect as reported in the cited studies.
Apoptosis
Both agomelatine and melatonin have been shown to induce apoptosis in cancer cells.
Table 2: Induction of Apoptosis
| Cell Line | Cancer Type | Compound | Concentration | Time (h) | Apoptotic Effect | Reference |
| HCT-116 | Colorectal | Agomelatine | 0.25 mM | 72 | High percentage of apoptosis | [1] |
| Melatonin | 1 mM | 72 | Increased apoptosis | [1] | ||
| HCT-116 p53 null | Colorectal | Agomelatine | 0.25 mM | 72 | High percentage of apoptosis | [1] |
| Melatonin | 1 mM | 72 | Increased apoptosis | [1] | ||
| SGC7901 | Gastric | Melatonin | 2 mM | 24 | Significant induction of apoptosis | [6] |
Clonogenic Survival
Long-term survival and proliferative capacity, assessed by clonogenic assays, are also negatively impacted by both compounds.
Table 3: Inhibition of Colony Formation
| Cell Line | Cancer Type | Compound | Concentration | Effect on Colony Formation | Reference |
| HCT-116 | Colorectal | Agomelatine | 0.5 mM | Significant reduction, greater than melatonin | [1] |
| Melatonin | 1 mM | Significant reduction | [1] | ||
| HCT-116 p53 null | Colorectal | Agomelatine | 0.5 mM | Significant reduction | [1] |
| Melatonin | 1 mM | No significant reduction | [1] | ||
| MCF-7 | Breast | Agomelatine | 0.300 mmol L-1 | Greater reduction than melatonin | [5] |
| Melatonin | 1 mmol L-1 | Reduction | [5] | ||
| MDA-MB-231 | Breast | Agomelatine | 0.300 mmol L-1 | Greater reduction than melatonin | [5] |
| Melatonin | 1 mmol L-1 | Reduction | [5] |
Mechanisms of Action & Signaling Pathways
Agomelatine, a melatonin analog, primarily acts as an agonist at melatonin receptors MT1 and MT2 and as an antagonist at the serotonin 5-HT2C receptor.[7] Its anticancer effects are thought to be mediated, at least in part, through these melatonin receptors.[8] Melatonin exerts its oncostatic effects through a variety of mechanisms, including the induction of oxidative stress in cancer cells and the modulation of key signaling pathways.[9][10]
Caption: Melatonin's pro-apoptotic signaling in cancer cells.
Caption: Agomelatine's primary mechanism of action.
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited studies.
Cell Culture
-
Cell Lines: Human cancer cell lines such as HCT-116, Caco-2 (colorectal), MCF-7, and MDA-MB-231 (breast) are commonly used.[1][3][5]
-
Media: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Incubation: Cultures are maintained in a humidified atmosphere at 37°C with 5% CO2.[5]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for an MTT cell viability assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to attach overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of agomelatine or melatonin. A control group receives the vehicle (e.g., DMSO or ethanol) alone.[1][5]
-
Incubation: Plates are incubated for specified durations (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[1]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control.
Apoptosis Assay (Flow Cytometry)
Apoptosis can be quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with agomelatine or melatonin for a specified time.[1]
-
Harvesting: Cells are harvested by trypsinization and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies.
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: After 24 hours, cells are treated with agomelatine or melatonin.
-
Incubation: The medium is replaced with fresh, drug-free medium, and cells are incubated for 1-2 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing more than 50 cells are counted.[1]
Conclusion
Both agomelatine and melatonin demonstrate significant anticancer properties in vitro. Agomelatine often shows equal or greater potency in inhibiting cell growth and colony formation compared to melatonin, particularly in colorectal and breast cancer cell lines.[1][5] These findings suggest that agomelatine may be a promising candidate for further investigation as a potential therapeutic agent in oncology. The differential effects observed across various cell lines underscore the importance of understanding the specific molecular contexts in which these compounds exert their oncostatic activities.
References
- 1. Agomelatine, a Melatonin-Derived Drug, as a New Strategy for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annalsmedres.org [annalsmedres.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Melatonin treatment induces apoptosis through regulating the nuclear factor-κB and mitogen-activated protein kinase signaling pathways in human gastric cancer SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Unlocking Synergistic Potential: Agomelatine Enhances the Chemotherapeutic Effect of Paclitaxel in Breast Cancer Cell Through MT1 Melatonin Receptors and ER-alpha Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Mechanism of Action of Melatonin, Which Induces ROS Production in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
Head-to-Head Comparison of Agomelatine and Venlafaxine in Animal Models of Depression
A comprehensive review of preclinical data on the efficacy and mechanisms of two distinct antidepressants.
This guide provides a detailed comparison of agomelatine and venlafaxine, two antidepressants with different mechanisms of action, based on their performance in established animal models of depression. The data presented here are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in a preclinical setting.
Executive Summary
Agomelatine, a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, and venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), have both demonstrated efficacy in alleviating depressive-like behaviors in various animal models. Preclinical studies indicate that both compounds are effective in models such as the forced swim test and chronic mild stress, though they may exert their effects through distinct neurobiological pathways. This guide synthesizes key findings from head-to-head comparative studies, focusing on behavioral outcomes, neurochemical alterations, and the underlying experimental methodologies.
Behavioral Outcomes: Comparative Efficacy
The antidepressant-like effects of agomelatine and venlafaxine have been assessed using a battery of behavioral tests designed to model different aspects of depression in rodents. The most common of these are the Forced Swim Test (FST), which measures behavioral despair, and the Sucrose Preference Test (SPT), which assesses anhedonia.
Forced Swim Test (FST)
In the FST, rodents are placed in an inescapable cylinder of water, and the duration of immobility is recorded as a measure of depressive-like behavior. A reduction in immobility time is indicative of an antidepressant effect.
| Study Reference | Animal Model | Agomelatine Dose | Venlafaxine Dose | % Reduction in Immobility Time (vs. Control) |
| Bertaina-Anglade et al. (2006)[1] | Rat | 10, 20, 40 mg/kg | Not specified in direct comparison | Significant decrease |
| Chen et al. (2017)[2][3] | Rat (Restraint Stress) | 40 mg/kg | 10 mg/kg | Both significantly reduced immobility |
| Vohra et al. (2016)[4] | Mouse (Chronic FST) | 4 mg/kg | 4 mg/kg | Significant reduction (augmented effect in combination) |
Note: Direct percentage comparisons are often not available in publications; "significant decrease" indicates a statistically significant reduction compared to the vehicle-treated control group.
Sucrose Preference Test (SPT)
The SPT measures anhedonia, a core symptom of depression, by assessing the preference of rodents for a sweetened solution over plain water. An increase in sucrose preference in stressed animals is indicative of an antidepressant effect.
| Study Reference | Animal Model | Agomelatine Dose | Venlafaxine Dose | Outcome |
| Papp et al. (2003)[5] | Rat (Chronic Mild Stress) | 10, 50 mg/kg | Not directly compared | Dose-dependently reversed CMS-induced reduction in sucrose consumption |
| Luo et al. (2022)[6] | Mouse (Chronic Social Defeat Stress) | 40 mg/kg | Not compared | Significantly attenuated the reduction in sucrose consumption |
Note: The studies highlight the efficacy of each drug in reversing stress-induced anhedonia-like behavior.
Neurobiological Mechanisms: A Comparative Overview
Agomelatine and venlafaxine exert their antidepressant effects through distinct neurobiological pathways. Agomelatine's unique mechanism involves the resynchronization of circadian rhythms and modulation of dopamine and norepinephrine release in the frontal cortex, primarily through its synergistic action on melatonergic and 5-HT2C receptors.[1][7] Venlafaxine, as an SNRI, increases the synaptic levels of serotonin and norepinephrine.[8]
Neurogenesis and Neurotrophic Factors
A growing body of evidence suggests that antidepressants promote neurogenesis in the hippocampus, a brain region critical for mood regulation and memory. Brain-Derived Neurotrophic Factor (BDNF) is a key molecule in this process.
| Study Reference | Animal Model | Agomelatine Effect on Hippocampal BDNF | Venlafaxine Effect on Hippocampal BDNF |
| Chen et al. (2017)[2][9] | Rat (Restraint Stress) | Not significant | Upregulated expression |
| Molteni et al. (2010)[10] | Rat | Increased expression | Not directly compared |
Glutamatergic Transmission
Alterations in glutamatergic neurotransmission have been implicated in the pathophysiology of depression. Both agomelatine and venlafaxine have been shown to modulate glutamate release.
| Study Reference | Animal Model | Effect on Depolarization-Evoked Glutamate Release in Hippocampus |
| Molteni et al. (2010)[10] | Rat | Marked decrease |
Note: Both drugs were found to reduce glutamate release, suggesting a shared downstream mechanism despite different primary targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of the protocols used in the cited studies.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute habituation session.
-
Test session (Day 2): 24 hours after the pre-test, rats are again placed in the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (when the rat makes only the necessary movements to keep its head above water) during the 5-minute test session is recorded.
-
-
Drug Administration: Drugs are typically administered at specified times before the test session (e.g., 30, 60 minutes) or chronically over a period of weeks.
Sucrose Preference Test (SPT) Protocol
-
Apparatus: Animals are housed individually with two drinking bottles.
-
Procedure:
-
Habituation (24-48 hours): Mice are habituated to two bottles, both containing a 1% sucrose solution.
-
Baseline (24 hours): One bottle is replaced with water, and the consumption from both bottles is measured.
-
Deprivation (24 hours): Animals are deprived of water and food.
-
Test (24 hours): Animals are given free access to one bottle of 1% sucrose solution and one bottle of water. The positions of the bottles are swapped after 12 hours to avoid side preference.
-
-
Calculation: Sucrose preference is calculated as: (Sucrose solution consumed / Total fluid consumed) x 100%.
-
Drug Administration: Drugs are administered daily throughout the stress and/or testing period.
Chronic Mild Stress (CMS) Protocol
-
Procedure: This is a widely used model to induce a depressive-like state in rodents. It involves exposing the animals to a series of mild, unpredictable stressors over a period of several weeks.
-
Stressors: Examples of stressors include: periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and white noise.
-
Duration: The protocol typically lasts for 4 to 8 weeks.
-
Outcome Measures: The effects of the stressors are assessed using behavioral tests like the SPT and FST.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of agomelatine and venlafaxine, as well as a typical experimental workflow for comparing their antidepressant-like effects in an animal model of depression.
Caption: Proposed signaling pathways of agomelatine and venlafaxine.
Caption: Typical experimental workflow for preclinical antidepressant studies.
Conclusion
Both agomelatine and venlafaxine demonstrate robust antidepressant-like effects in animal models of depression. While venlafaxine acts through the established mechanism of serotonin and norepinephrine reuptake inhibition, agomelatine presents a novel approach by targeting melatonergic and 5-HT2C receptors. The choice between these compounds in a research or development context may depend on the specific aspects of depression being modeled and the desired neurobiological targets. Further head-to-head studies are warranted to fully elucidate the comparative neurobiological effects and potential therapeutic advantages of each compound.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine, venlafaxine, and running exercise effectively prevent anxiety- and depression-like behaviors and memory impairment in restraint stressed rats | PLOS One [journals.plos.org]
- 3. Agomelatine, venlafaxine, and running exercise effectively prevent anxiety- and depression-like behaviors and memory impairment in restraint stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmentation of antidepressant effects of venlafaxine by agomelatine in mice are independent of kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What combinations of agomelatine with other antidepressants could be successful during the treatment of major depressive disorder or anxiety disorders in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agomelatine, venlafaxine, and running exercise effectively prevent anxiety- and depression-like behaviors and memory impairment in restraint stressed rats | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Reproducibility of Preclinical Findings on Agomelatine Hydrochloride's Antidepressant Effects: A Comparative Guide
An objective analysis of the preclinical evidence supporting the novel antidepressant agomelatine hydrochloride, focusing on the consistency and reproducibility of its effects in established animal models of depression and anxiety.
This compound, an antidepressant with a unique pharmacological profile as a melatonergic (MT1/MT2) receptor agonist and a serotonin 5-HT2C receptor antagonist, has garnered significant interest in the scientific community.[1][2][3][4][5] Its mechanism of action, distinct from traditional monoaminergic antidepressants, suggests a novel approach to treating major depressive disorder (MDD), particularly in patients with disrupted circadian rhythms and anxiety.[1][3][4] This guide provides a comparative analysis of the reproducibility of preclinical findings on agomelatine's antidepressant and anxiolytic effects, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Synergistic Relationship
Preclinical research consistently highlights the synergistic interplay between agomelatine's melatonergic and serotonergic activities as fundamental to its therapeutic effects.[1][3][4] Agonism at MT1 and MT2 receptors is believed to contribute to the resynchronization of disrupted circadian rhythms, a common feature of depression, while antagonism of 5-HT2C receptors is thought to enhance dopamine and norepinephrine release in the prefrontal cortex.[6][7] This dual action is proposed to underlie its antidepressant and anxiolytic properties.[1][3]
References
- 1. The preclinical discovery and development of agomelatine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine: The evidence for its place in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agomelatine as adjunctive therapy with SSRIs or SNRIs for major depressive disorder: a multicentre, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Agomelatine Hydrochloride
This guide provides a detailed comparison of various analytical methods for the quantification of agomelatine hydrochloride, a novel antidepressant. The performance of UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are objectively evaluated, supported by experimental data from published studies. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs.
Data Presentation
The following table summarizes the quantitative performance parameters of different analytical methods for this compound quantification.
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| UV-Spectrophotometry | 0.5 - 2.5 µg/mL[1][2] | >0.999[1] | 99.11 - 103.97%[1] | Inter-day RSD = 1.75%[2] | - | - |
| 0.5 - 4 µg/mL | >0.999 | - | <2% | - | - | |
| 2 - 16 µg/mL[3] | 0.998[3] | 98 - 101%[3] | <2%[3] | - | - | |
| 0.2 - 1.0 µg/mL[4] | >0.9983[4] | 98 - 102%[4] | - | 0.00271 µg/mL[4] | 0.0082 µg/mL[4] | |
| RP-HPLC | 0.5 - 10 µg/mL[5] | - | - | - | - | - |
| 0.5 - 3 µg/mL[6] | - | - | <2%[6] | 0.081 µg/mL[6] | 0.25 µg/mL[6] | |
| 19 ng/mL - 60 µg/mL | 0.9988 | - | - | - | - | |
| 25 - 75 µg/mL[7] | 0.999[7] | - | - | - | - | |
| 0.4 - 40.0 ng/mL[8] | 0.9999[8] | 99.55 ± 0.90%[8] | Intra-day: 0.54-1.35%, Inter-day: 0.93-1.26%[8] | - | - | |
| HPTLC | 0.2 - 1.2 mg (aliquots) | - | - | - | - | - |
| 25 - 200 ng/spot[6] | - | - | <2%[6] | 4.65 ng/spot[6] | 14.11 ng/spot[6] | |
| 20 - 100 ng/spot[9] | 0.9987[9] | - | - | 3 ng/spot[9] | 10 ng/spot[9] |
Experimental Protocols
UV-Spectrophotometric Method
This method offers a simple and cost-effective approach for the quantification of agomelatine.
-
Instrumentation : A UV-Vis Spectrophotometer with 1 cm quartz cells is typically used.[1]
-
Solvent : Methanol is a commonly selected solvent for preparing standard and sample solutions.[1][2] Other solvent systems reported include a mixture of methanol and phosphate buffer (50:50 v/v) and acetonitrile[3].
-
Wavelength of Maximum Absorbance (λmax) : The maximum absorbance for agomelatine is consistently observed at or around 230 nm[1][2] or 229 nm[3][4].
-
Standard Solution Preparation : A stock solution of agomelatine reference standard is prepared by dissolving a known amount in the chosen solvent. Working standards are then prepared by serial dilution.[1]
-
Sample Preparation : For tablet formulations, a number of tablets are weighed, crushed into a fine powder, and a quantity equivalent to a specific dose of agomelatine is dissolved in the solvent.[1][10]
-
Validation Parameters : The method is validated for specificity, linearity, precision, accuracy, and robustness according to official guidelines.[1][2] Specificity is assessed by comparing the UV spectra of the standard, sample, and placebo to check for interferences from excipients.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods provide high sensitivity and specificity for the determination of agomelatine, even in the presence of degradation products.
-
Instrumentation : A standard HPLC system equipped with a UV or fluorescence detector is used.
-
Stationary Phase (Column) : C18 columns are frequently employed. Examples include Zorbax extended C18 (150 mm × 4.6 mm, 5 µm)[10][11], Thermo scientific C18 (250mm x 4.6mm, 5µm)[7], and BDS Hypersil phenyl column (250 mm × 4.6 mm, 5 µm)[8].
-
Mobile Phase : A variety of mobile phases have been reported, often consisting of a mixture of an aqueous buffer and an organic solvent. Examples include:
-
Flow Rate : Typical flow rates range from 0.8 mL/min to 1.2 mL/min.[7][10]
-
Detection : UV detection is commonly set at 230 nm[11] or 236 nm[7]. Fluorescence detection can also be used with excitation at 230 nm and emission at 370 nm for enhanced sensitivity.[8]
-
Forced Degradation Studies : To establish the stability-indicating nature of the method, agomelatine is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[10][11]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and cost-effective alternative to HPLC for the quantification of agomelatine.
-
Stationary Phase : HPTLC plates precoated with silica gel 60 F254 are commonly used.[6][12]
-
Mobile Phase : The developing system is optimized for good separation. Examples include:
-
Sample Application : Samples are applied as bands of a specific width using an automated applicator.[12]
-
Development : Linear ascending development is performed in a chromatographic chamber saturated with the mobile phase.[12]
-
Detection : Densitometric scanning is carried out at 230 nm[6][12][13] or 229 nm[9].
-
Validation : The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[6][13]
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. View of UV SPECTROPHOTOMETRIC METHOD FOR QUANTITATIVE DETERMINATION OF AGOMELATINE IN COATED TABLETS [seer.ufrgs.br]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Validated HPLC and HPTLC Methods for the Determination of Agomelatine in Bulk and Tablets [ejchem.journals.ekb.eg]
- 7. ijpbs.com [ijpbs.com]
- 8. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicaljournalshouse.com [medicaljournalshouse.com]
- 10. phmethods.net [phmethods.net]
- 11. jchps.com [jchps.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A comparative study of agomelatine's effects on sleep architecture versus traditional hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of agomelatine and traditional hypnotics on sleep architecture, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these compounds and their implications for the treatment of sleep disorders, particularly in the context of depression.
Introduction
Sleep disturbances are a hallmark of major depressive disorder (MDD) and a common complaint in the general population. Pharmacological interventions are frequently employed to manage these symptoms. Traditional hypnotics, such as benzodiazepines and Z-drugs, have been the mainstay of treatment for insomnia for decades. However, their use is associated with alterations in sleep architecture, tolerance, and dependence. Agomelatine, a melatonergic agonist and 5-HT2C antagonist, represents a newer class of antidepressants with a novel mechanism of action that also addresses sleep disturbances. This guide compares the effects of agomelatine and traditional hypnotics on the intricate structure of sleep.
Mechanism of Action
The differing effects of agomelatine and traditional hypnotics on sleep architecture are rooted in their distinct mechanisms of action.
Agomelatine: Agomelatine's unique dual mechanism involves agonism at melatonergic (MT1 and MT2) receptors and antagonism at serotonergic 5-HT2C receptors.[1][2] The activation of MT1 and MT2 receptors helps to regulate and resynchronize circadian rhythms, which are often disrupted in depression.[2] By antagonizing 5-HT2C receptors, agomelatine increases the release of norepinephrine and dopamine in the frontal cortex.[1][3]
Traditional Hypnotics (Benzodiazepines and Z-drugs): These drugs act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] By binding to a site distinct from the GABA binding site, they enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4] This potentiation of GABAergic inhibition leads to a widespread reduction in neuronal excitability, resulting in sedation and sleep induction.[5] Benzodiazepines increase the frequency of the chloride channel opening, while barbiturates (an older class of hypnotics) increase the duration of the opening.[4] Z-drugs (e.g., zolpidem, zopiclone) have a higher affinity for the α1 subunit of the GABA-A receptor, which is thought to mediate the sedative effects with fewer anxiolytic and myorelaxant properties compared to benzodiazepines.
Comparative Effects on Sleep Architecture: A Data-Driven Analysis
Polysomnography (PSG) is the gold standard for objectively measuring sleep architecture. The following table summarizes the key findings from clinical studies on the effects of agomelatine and traditional hypnotics on various PSG parameters.
| Sleep Parameter | Agomelatine | Traditional Hypnotics (Benzodiazepines & Z-drugs) |
| Sleep Latency | Decreased[6] | Decreased[4] |
| Total Sleep Time (TST) | Increased[7][8] | Increased |
| Sleep Efficiency | Increased[7][9][10] | Increased |
| Wake After Sleep Onset (WASO) | Decreased[10] | Decreased |
| Slow-Wave Sleep (SWS; N3) | Increased or no change[8][9][10][11] | Decreased[12] |
| Stage 2 Sleep (N2) | No significant change | Increased[13] |
| REM Sleep | No significant change in latency or amount[8][9][10][11] | Decreased amount, variable effects on latency[13] |
| Sleep Cycles | Preserves physiological organization[8] | Can be altered |
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials utilizing polysomnography (PSG) to assess sleep architecture. A typical experimental protocol for such a study is as follows:
4.1. Participant Selection:
-
Inclusion criteria typically include a diagnosis of Major Depressive Disorder (MDD) with associated insomnia symptoms or a primary diagnosis of insomnia.
-
Exclusion criteria often include other sleep disorders (e.g., sleep apnea, restless legs syndrome), substance abuse, and the use of other medications that could affect sleep.
4.2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group design is common.
-
Following a screening and washout period for any prior hypnotics, participants undergo a baseline PSG recording.
-
Participants are then randomized to receive either the investigational drug (e.g., agomelatine), a comparator (e.g., a benzodiazepine or Z-drug), or a placebo for a specified treatment period (e.g., 6 weeks).
-
Follow-up PSG recordings are performed at various time points during the treatment period (e.g., week 1, week 6) to assess changes in sleep architecture.
4.3. Polysomnography (PSG) Recordings:
-
Overnight PSG is conducted in a sleep laboratory.
-
Standard PSG montages are used, including electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin and legs.
-
Respiratory effort, airflow, oxygen saturation, and electrocardiogram (ECG) are also monitored to rule out other sleep disorders.
-
Sleep stages (N1, N2, N3/SWS, REM) and other sleep parameters are scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).[14][15]
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
The distinct effects of agomelatine and traditional hypnotics on sleep architecture can be attributed to their different molecular targets and downstream signaling pathways.
Agomelatine's dual mechanism of action.
Mechanism of traditional hypnotics.
5.2. Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the effects of a novel hypnotic to a traditional one on sleep architecture.
Comparative clinical trial workflow.
Conclusion
Agomelatine and traditional hypnotics both improve sleep initiation and maintenance. However, their effects on sleep architecture differ significantly. Agomelatine appears to promote a more physiological sleep structure by increasing deep slow-wave sleep without suppressing REM sleep.[8][9][10][11] In contrast, traditional hypnotics, while effective in inducing sleep, tend to alter sleep architecture by increasing stage 2 sleep at the expense of the deeper, more restorative stages of sleep (SWS) and REM sleep.[12][13] These differences are a direct consequence of their distinct mechanisms of action, with agomelatine's melatonergic and 5-HT2C antagonistic properties offering a novel approach to the management of sleep disturbances, particularly in the context of depression. For researchers and drug development professionals, the unique profile of agomelatine highlights the potential for developing novel hypnotics that not only improve sleep continuity but also restore a more natural sleep architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of psychotropic medications on sleep architecture: a retrospective review of diagnostic polysomnography sleep parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Effects of Agomelatine on Polysomnography Parameters in Patients with Obstructive Sleep Apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Polysomnographic effects of hypnotic drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of chronic benzodiazepine and benzodiazepine receptor agonist use on sleep architecture and brain oscillations in older adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. utmb.edu [utmb.edu]
- 15. Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Properties of Agomelatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic properties of agomelatine hydrochloride with other established anxiolytic agents. The information presented is based on a comprehensive review of preclinical and clinical studies, with a focus on experimental data and methodologies to assist in the replication and further investigation of these findings.
Executive Summary
Agomelatine, a melatonergic agonist (MT1/MT2 receptors) and a serotonin 5-HT2C receptor antagonist, has demonstrated efficacy in the treatment of anxiety disorders, particularly Generalized Anxiety Disorder (GAD).[1][2] Its unique mechanism of action distinguishes it from traditional anxiolytics like Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and benzodiazepines.[1] Preclinical studies in rodent models of anxiety have shown agomelatine to possess anxiolytic-like effects, and clinical trials have established its efficacy in reducing anxiety symptoms in humans, with a favorable tolerability profile.[1][3][4]
Preclinical Evidence of Anxiolytic Properties
The anxiolytic effects of agomelatine have been investigated in various preclinical models of anxiety-like behavior in rodents. These studies are crucial for understanding the pharmacological profile of the drug and for predicting its clinical efficacy.
Table 1: Comparison of Agomelatine and Other Anxiolytics in Preclinical Models
| Behavioral Test | Animal Model | Agomelatine Effect | Comparator Drug | Comparator Effect |
| Elevated Plus Maze (EPM) | Rats/Mice | Increased time spent in and entries into open arms.[3][5] | Diazepam | Increased time spent in and entries into open arms.[6] |
| Open Field Test (OFT) | Rats/Mice | Increased time spent in the center of the arena.[3] | Diazepam | Increased time spent in the center of the arena. |
| Social Interaction Test | Rats | Increased social interaction time.[3][7] | Diazepam | Increased social interaction time. |
| Vogel Conflict Test | Rats | Increased punished licking. | Clorazepate | Increased punished licking. |
Note: Effects are dose-dependent and can vary based on the specific experimental protocol and animal strain used.
Clinical Efficacy in Generalized Anxiety Disorder (GAD)
Multiple randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy of agomelatine in the treatment of GAD. The primary outcome measure in these studies is typically the change in the Hamilton Anxiety Rating Scale (HAM-A) total score.
Table 2: Comparison of Agomelatine and Other Anxiolytics in GAD Clinical Trials
| Study Design | Treatment Group(s) | Duration | Primary Outcome (Change in HAM-A score) | Key Findings |
| Meta-analysis of 4 RCTs | Agomelatine (25-50 mg/day), Placebo | 12 weeks | Agomelatine showed a standardized mean difference of -0.56 compared to placebo.[4][8] | Agomelatine was significantly more effective than placebo in reducing HAM-A scores. Response and remission rates were also significantly higher with agomelatine.[4][8] |
| Head-to-head vs. Escitalopram | Agomelatine (25-50 mg/day), Escitalopram (10-20 mg/day) | 12 weeks | Both treatments were associated with a clinically significant decrease in HAM-A total score. Non-inferiority of agomelatine to escitalopram was not demonstrated in one study.[9][10] | Agomelatine and escitalopram are both efficacious in treating patients with severe GAD.[2][9][10] Agomelatine was associated with a lower incidence of adverse events.[10] |
| Pooled analysis vs. SSRIs | Agomelatine, Fluoxetine, Sertraline, Escitalopram | 24 weeks | At 6 months, agomelatine showed statistically significant superiority over the investigated SSRIs on HAM-D scores (which includes anxiety items).[11] | Agomelatine is at least as efficacious as the investigated SSRIs with a trend to fewer discontinuations.[11] |
| Head-to-head vs. Venlafaxine | Agomelatine (25-50 mg/day), Venlafaxine XR (75-150 mg/day) | 8 weeks | Both groups showed a significant reduction in HAM-A scores. | Both agomelatine and venlafaxine demonstrated anxiolytic efficacy.[12][13] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. Below are standardized protocols for key preclinical experiments used to assess anxiolytic drug properties.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50 cm) above the floor.
-
Procedure:
-
Administer this compound or a comparator drug intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal on the central platform of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
-
Measures: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena.
-
Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer the test compound as described for the EPM.
-
Gently place the animal in the center of the open field.
-
Allow the animal to freely explore the arena for a specified duration (e.g., 5-10 minutes).
-
Record the animal's movement using a video-tracking system.
-
-
Measures: Anxiolytic activity is inferred from an increase in the time spent in the central zone of the arena. Total distance traveled is measured as an indicator of general locomotor activity.
Signaling Pathways and Experimental Workflow
Signaling Pathways of Agomelatine
Agomelatine's anxiolytic effects are believed to be mediated by its synergistic action on melatonergic (MT1/MT2) and serotonergic (5-HT2C) receptors.[14][15]
Caption: Agomelatine's dual mechanism of action on MT1/MT2 and 5-HT2C receptors.
Preclinical Anxiolytic Drug Testing Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anxiolytic compound.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. Agomelatine for the treatment of generalized anxiety disorder: focus on its distinctive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agomelatine for the Treatment of Generalized Anxiety Disorder: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of melatonin and agomelatine in anxiety-related procedures in rats: interaction with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies into the anxiolytic actions of agomelatine in social isolation reared rats: Role of corticosterone and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12-week double-blind randomized multicenter study of efficacy and safety of agomelatine (25-50 mg/day) versus escitalopram (10-20 mg/day) in out-patients with severe generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hoschl.cz [hoschl.cz]
- 11. academic.oup.com [academic.oup.com]
- 12. Agomelatine versus venlafaxine XR in the treatment of anhedonia in major depressive disorder: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giovannimartinotti.com [giovannimartinotti.com]
- 14. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Neurogenic Effects of Agomelatine and Fluoxetine
In the landscape of antidepressant therapeutics, the focus has increasingly shifted towards understanding their impact on neuroplasticity, particularly adult hippocampal neurogenesis. This guide provides a detailed comparison of the long-term neurogenic effects of two prominent antidepressants: agomelatine, a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, and fluoxetine, a selective serotonin reuptake inhibitor (SSRI). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to delineate the distinct neurogenic profiles of these compounds.
Comparative Neurogenic Effects
Chronic administration of both agomelatine and fluoxetine has been shown to reverse deficits in hippocampal cell proliferation and increase Brain-Derived Neurotrophic Factor (BDNF) mRNA expression in animal models of depression.[1][2] However, key differences emerge in their effects on the survival of new neurons and their underlying mechanisms of action.
Cell Proliferation: Both agomelatine and fluoxetine have demonstrated the ability to increase cell proliferation in the dentate gyrus of the hippocampus in rodent models of stress and depression.[2][3] Chronic treatment with either drug has been found to up-regulate cell proliferation in the subgranular zone of the dentate gyrus.[2] In a study using glucocorticoid receptor-impaired (GR-i) mice, a model for affective disorders, both drugs reversed the down-regulation of hippocampal cell proliferation.[1]
Cell Survival and Maturation: A notable distinction between the two drugs lies in their impact on the survival of newly formed neurons. Chronic agomelatine treatment has been shown to increase the survival of new cells in the ventral hippocampus, a region strongly associated with emotional regulation.[1][4] This effect on cell survival was observed without altering their phenotypic differentiation into neurons.[1] In contrast, the same study did not observe a significant effect of fluoxetine on the survival of these cells.[1][2] Furthermore, agomelatine has been found to increase the maturation of newborn neurons in both vehicle- and corticosterone-treated mice.[3]
BDNF Expression: Both agomelatine and fluoxetine have been shown to increase levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity.[1][5][6] In GR-i mice, chronic treatment with both drugs reversed the down-regulation of BDNF mRNA.[2] A clinical study in patients with major depressive disorder also found that 12 weeks of treatment with either agomelatine or fluoxetine significantly increased serum BDNF levels.[5][6] However, some preclinical studies suggest that agomelatine may have a more robust effect on hippocampal BDNF levels compared to fluoxetine under certain stress conditions.[7][8]
Data Summary
Table 1: Comparative Effects on Hippocampal Neurogenesis in Preclinical Models
| Parameter | Agomelatine | Fluoxetine | Key Findings | Citations |
| Cell Proliferation | ↑ | ↑ | Both drugs reverse deficits in cell proliferation in stress/depression models. | [1][2][3] |
| Cell Survival | ↑ (ventral hippocampus) | No significant effect | Agomelatine specifically enhances the survival of newly formed neurons in the ventral hippocampus. | [1][2] |
| Neuronal Maturation | ↑ | Data less consistent | Agomelatine promotes the maturation of new neurons, as indicated by markers like DCX. | [3] |
| BDNF mRNA Expression | ↑ | ↑ | Both drugs upregulate BDNF mRNA in the hippocampus. | [1][2] |
| Serum BDNF Levels | ↑ | ↑ | Clinical studies show both drugs increase serum BDNF levels in patients. | [5][6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative analysis of agomelatine and fluoxetine.
BrdU Labeling for Cell Proliferation and Survival
-
Objective: To label and quantify dividing cells (proliferation) and their subsequent survival in the dentate gyrus.
-
Methodology:
-
BrdU Administration: Animals receive intraperitoneal injections of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog that is incorporated into the DNA of dividing cells. The dosage and frequency of injections can vary depending on the study design.
-
Tissue Collection for Proliferation: To assess cell proliferation, animals are sacrificed a short time after the final BrdU injection (e.g., 24 hours).
-
Tissue Collection for Survival: To assess cell survival, animals are sacrificed several weeks (e.g., 3-4 weeks) after the final BrdU injection, allowing time for the labeled cells to either mature or be eliminated.
-
Immunohistochemistry: Brain tissue is sectioned and stained using an anti-BrdU antibody to visualize the labeled cells.
-
Quantification: The number of BrdU-positive cells in the subgranular zone and granule cell layer of the dentate gyrus is counted using stereological methods.
-
Immunohistochemistry for Neuronal Maturation Markers (e.g., DCX)
-
Objective: To assess the maturation of newly born neurons.
-
Methodology:
-
Tissue Preparation: Brain tissue is fixed, sectioned, and prepared for immunohistochemical staining.
-
Staining: Sections are incubated with a primary antibody against Doublecortin (DCX), a microtubule-associated protein expressed in migrating and differentiating neurons.
-
Visualization: A secondary antibody conjugated to a fluorescent marker or an enzyme is used for visualization under a microscope.
-
Analysis: The number of DCX-positive cells and the complexity of their dendritic morphology are analyzed to determine the extent of neuronal maturation.
-
Real-Time RT-PCR for BDNF mRNA Expression
-
Objective: To quantify the expression levels of BDNF mRNA in the hippocampus.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from hippocampal tissue samples.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time polymerase chain reaction (PCR) with specific primers for BDNF and a reference gene (e.g., β-actin or GAPDH).
-
Quantification: The relative expression of BDNF mRNA is calculated using the comparative Ct method.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for agomelatine and fluoxetine and a typical experimental workflow for assessing their neurogenic effects.
Caption: Agomelatine's dual mechanism of action on neurogenesis.
Caption: Fluoxetine's serotonergic pathway to neurogenesis.
Caption: Workflow for assessing antidepressant-induced neurogenesis.
Conclusion
Both agomelatine and fluoxetine promote hippocampal neurogenesis, a key component of their antidepressant effects. While both drugs increase cell proliferation and BDNF expression, agomelatine appears to have a more pronounced effect on the survival of new neurons in the ventral hippocampus.[1][2] These differences are likely attributable to their distinct mechanisms of action, with agomelatine's synergistic effects on melatonergic and 5-HT2C receptors offering a different neurobiological profile compared to fluoxetine's primary action on the serotonin transporter.[9] Further research is warranted to fully elucidate the clinical implications of these differential neurogenic effects.
References
- 1. Behavioural and neuroplastic effects of the new-generation antidepressant agomelatine compared to fluoxetine in glucocorticoid receptor-impaired mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Agomelatine, a new antidepressant, induces regional changes in hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Agomelatine and Fluoxetine on HAM-D Score, Serum Brain-Derived Neurotrophic Factor, and Tumor Necrosis Factor-α Level in Patients With Major Depressive Disorder With Severe Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. The Effects of Fluoxetine and Agomelatine on Neurocognitive Functions and Sleep in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Agomelatine Hydrochloride
Researchers and drug development professionals handling agomelatine hydrochloride must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, improper disposal of this compound is strictly prohibited.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Hazard and Disposal Summary
All quantitative and qualitative data regarding the hazards and disposal of this compound are summarized in the table below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety measures in the laboratory.
| Parameter | Information | Citations |
| Chemical Name | This compound | [1] |
| CAS Number | 1176316-99-6 | [1][3] |
| Primary Hazards | Harmful if swallowed. | [1] |
| Very toxic to aquatic life with long-lasting effects. | [1][2] | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Environmental Precautions | Avoid release to the environment. | [1][2][4] |
| Collect spillage. | [1][2] | |
| Regulatory Framework | Disposal must be in accordance with local, state, and federal regulations. | [4] |
Operational Disposal Plan for this compound
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound waste in a laboratory setting. Adherence to these steps is crucial for regulatory compliance and the safety of all personnel.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from non-hazardous and other types of chemical waste to prevent incompatible mixtures.[5]
2. Waste Collection and Containment:
-
Collect all solid and liquid this compound waste in a designated, properly labeled, and sealed hazardous waste container.[4][6]
-
The container must be chemically compatible with this compound and in good condition, with a secure, leak-proof closure.[5]
-
For liquid waste, use a primary container, and consider placing it within a larger, secondary containment bin to mitigate spills.[5]
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound."
-
Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
5. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by regulations, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7]
-
Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[7][8] This is a direct violation of environmental regulations due to its high aquatic toxicity.[1][2]
6. Emergency Procedures for Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, contain and clean up the spill.[2][4]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including the absorbent and any contaminated PPE, into a designated hazardous waste container.[1][4]
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Protocols
Currently, there are no widely established and approved experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. The standard and required procedure is collection and disposal via a licensed hazardous waste management company, which will typically use high-temperature incineration.[9][10][11]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a research environment.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|1176316-99-6|MSDS [dcchemicals.com]
- 2. canbipharm.com [canbipharm.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Agomelatine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Agomelatine hydrochloride is paramount. This document provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity in the laboratory.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. It may also cause irritation to the skin, eyes, and respiratory tract[3][4]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure user safety.
| Personal Protective Equipment (PPE) for this compound | |
| Eye Protection | Safety goggles with side-shields are required to prevent contact with eyes[1][5]. |
| Hand Protection | Wear protective, chemical-resistant gloves.[1][6] |
| Skin and Body Protection | An impervious lab coat or clothing is necessary to prevent skin contact[1][5]. |
| Respiratory Protection | A suitable, NIOSH-approved respirator should be used, especially when handling the powder form, to prevent inhalation of dust or aerosols[1][4][6]. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure[1][4].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols[1].
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the designated handling area[1][5].
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse[4][6].
Storage Protocol:
-
Container: Keep the container tightly sealed to prevent contamination and exposure[1][6].
-
Temperature: Store the powdered form at -20°C and solutions in a solvent at -80°C[1].
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
-
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents[1].
Emergency Procedures and Disposal Plan
In the event of an accidental release or exposure, the following procedures should be enacted immediately.
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the affected area[1].
-
Containment: Wear full personal protective equipment, including a respirator. Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or water courses[1].
-
Clean-up: For spills, absorb the material with a finely-powdered liquid-binding material such as diatomite. Decontaminate surfaces by scrubbing with alcohol. Collect all contaminated materials into a proper chemical waste container for disposal[1].
Disposal Plan:
-
Regulations: All waste material must be disposed of in accordance with federal, state, and local regulations[1][2].
-
Containers: Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself[2].
-
Procedure: To dispose of unused medicine not on a flush list, mix the substance with an unappealing material like dirt or used coffee grounds, place it in a sealed plastic bag, and then throw it in the trash. Ensure all personal information is scratched off the original container before recycling or trashing it[7].
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound|1176316-99-6|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
